Potassium tetraphenylborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.K/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCUZQNCMYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3244-41-5 | |
| Record name | Potassium tetraphenylborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | potassium tetraphenylboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Solid-State Architecture of Potassium Tetraphenylborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]), a compound of significant interest in analytical chemistry, organometallic chemistry, and materials science. Its unique properties, including low solubility in water for a potassium salt, are directly linked to its solid-state arrangement.[1] This document details the crystallographic parameters, the experimental methodology for its determination, and the intricate coordination environment of the potassium ion.
Crystal Structure and Coordination
Potassium tetraphenylborate crystallizes in the tetragonal system. The defining feature of its structure is the coordination of the potassium cation (K⁺) with the delocalized π-electrons of the phenyl rings from adjacent tetraphenylborate anions ([B(C₆H₅)₄]⁻).[2] Specifically, the K⁺ ion is coordinated with four benzene (B151609) rings originating from two neighboring tetraphenylborate molecules.[2] This interaction between a metal cation and the face of an aromatic ring is a classic example of a cation-π interaction. The compound adopts a polymeric structure in the solid state, forming columns of alternating K⁺ cations and [B(C₆H₅)₄]⁻ anions.[1][3] This stable, packed structure contributes to its notable insolubility in aqueous solutions.[1][4]
Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data, based on the foundational work of Hoffmann and Weiss (1974), are summarized in the table below.[2][5] The compound is isostructural with its rubidium and cesium analogues.[3][5]
| Parameter | Value |
| Empirical Formula | C₂₄H₂₀BK |
| Formula Weight | 358.32 g/mol |
| Crystal System | Tetragonal |
| Space Group | I42m (No. 121) |
| Unit Cell Dimensions | a = 11.221(13) Å |
| b = 11.221(13) Å | |
| c = 7.894(6) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Formula Units (Z) | 2 |
| B-C Bond Distance | 1.643(3) Å |
Data sourced from Hoffmann, K., and Weiss, E. (1974). J. Organometallic Chem. 67:221-228.[2][5]
Experimental Protocol: Single-Crystal X-Ray Diffraction
The determination of a crystal structure, such as that of this compound, follows a well-established workflow. While the specific instrumentation from the original 1974 study may be dated, the following protocol outlines the modern standardized methodology used for single-crystal X-ray diffraction.
3.1 Crystal Growth and Mounting High-quality single crystals of this compound are typically grown by slow evaporation or cooling of a saturated solution in an appropriate organic solvent, as it has very low solubility in water.[1][2] A suitable crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
3.2 Data Collection X-ray diffraction data is collected using a modern single-crystal X-ray diffractometer.
-
Instrumentation : A diffractometer such as a Bruker AXS SMART APEX or similar is employed.[6]
-
X-ray Source : The instrument is typically equipped with a molybdenum (Mo) Kα radiation source (λ = 0.71073 Å) and a graphite (B72142) monochromator.[6]
-
Temperature : Data is often collected at a low temperature, such as 100 K or 293 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6]
-
Data Collection Strategy : The diffractometer collects a series of diffraction images (frames) by rotating the crystal in the X-ray beam. A typical strategy involves collecting frames over a range of ω and 2θ angles to ensure complete data coverage of the reciprocal space.[6]
3.3 Data Processing and Structure Solution The raw diffraction data is processed to yield the final crystal structure.
-
Integration and Scaling : The collected frames are integrated to determine the intensities of the individual Bragg reflections. These intensities are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution : The crystal structure is solved using direct methods or Patterson methods. This step determines the initial positions of the atoms in the unit cell. Software such as SHELXS is commonly used for this purpose.[6]
-
Structure Refinement : The initial atomic model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts the atomic positions, and their anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. The refinement is complete when the R-factor (a measure of agreement) converges to a minimum value.[6] The final structural data is typically deposited in a crystallographic database and presented in a standard format like a Crystallographic Information File (CIF).[7]
Visualization of Experimental Workflow
The logical progression from a chemical sample to a solved crystal structure is a critical process in crystallography. The following diagram illustrates this workflow.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
References
An In-depth Technical Guide to the Synthesis and Characterization of Potassium Tetraphenylborate
Introduction
Potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]), often abbreviated as KTPB, is a colorless crystalline salt notable for being a rare example of a water-insoluble potassium salt.[1] This unique property is the foundation of its primary application as a highly effective precipitating agent for the quantitative determination of potassium ions (K⁺) in aqueous solutions.[2][3] First synthesized in the 1950s, the discovery of tetraphenylborate salts provided a significant advancement in analytical chemistry for the gravimetric and titrimetric analysis of potassium.[3][4] Beyond its use in analytical chemistry, KTPB and its parent sodium salt are utilized in organometallic chemistry, in the evaluation of soil fertility, and have been proposed for environmental remediation applications, such as the immobilization of radioactive cesium.[4] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of potassium tetraphenylborate, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The most common and straightforward synthesis of this compound is through a precipitation reaction. This involves the reaction of a soluble potassium salt, such as potassium chloride (KCl), with a solution of sodium tetraphenylborate (Na[B(C₆H₅)₄]). The low solubility of KTPB in water drives the reaction to completion, resulting in the formation of a white precipitate.[1][2]
The underlying reaction is a simple ion exchange: K⁺(aq) + [B(C₆H₅)₄]⁻(aq) → K--INVALID-LINK--
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Experimental Protocol: Precipitation Synthesis
This protocol details the laboratory-scale synthesis of this compound.
-
Preparation of Reagents:
-
Prepare a solution of a soluble potassium salt (e.g., 0.1 M potassium chloride) in deionized water.
-
Prepare a solution of sodium tetraphenylborate (e.g., 0.1 M) in deionized water. The solution may appear slightly cloudy; if so, it can be clarified by adding a few drops of dilute sodium hydroxide (B78521) solution and filtering.[5]
-
-
Precipitation:
-
In a beaker, take a known volume of the potassium chloride solution.
-
While stirring continuously, slowly add a stoichiometric equivalent or a slight excess of the sodium tetraphenylborate solution.
-
A voluminous white precipitate of this compound will form immediately.[2]
-
-
Isolation and Purification:
-
Allow the mixture to stand for a period (e.g., 10-15 minutes) to ensure complete precipitation.[6]
-
Isolate the precipitate by vacuum filtration using a Buchner funnel or a filter crucible.
-
Wash the collected precipitate several times with small portions of cold deionized water to remove any soluble impurities, such as sodium chloride.
-
Finally, wash the precipitate with a suitable organic solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
-
Drying:
-
Dry the purified this compound in an oven at a moderate temperature (e.g., 120°C) until a constant weight is achieved.[6] The high melting point of KTPB allows for efficient drying at this temperature.
-
Characterization and Physical Properties
This compound is a stable, white to off-white crystalline solid. Its identity and purity are confirmed through various analytical techniques. The crystal structure reveals that the potassium ion is coordinated with the delocalized π-bonds of the phenyl rings from adjacent tetraphenylborate anions.[4]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₂₀BK | [1] |
| Molar Mass | 358.32 g/mol | [7] |
| Appearance | White to cream crystalline solid/powder | [8] |
| Melting Point | >300 °C | [9] |
| Solubility in Water | 1.8 × 10⁻⁴ g/L (very low) | [1] |
| Solubility in Organic Solvents | Soluble in acetone and other organic solvents | [1][4] |
| pKsp | 7.66 | [10] |
Spectroscopic Characterization
1. Infrared (IR) Spectroscopy: The IR spectrum of KTPB is dominated by the vibrations of the tetraphenylborate anion. The alkali metal cation has a minimal effect on the spectrum. Key features include:
-
C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹.
-
C=C stretching vibrations within the phenyl rings, appearing in the 1400-1600 cm⁻¹ region.
-
B-C stretching and other phenyl ring vibrations. IR spectroscopy is particularly useful to confirm the absence of water and other impurities and to verify the integrity of the tetraphenylborate structure.[11]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the phenyl protons. Due to the symmetry of the tetraphenylborate anion, these protons typically appear as multiplets in the aromatic region (approx. 7.0-7.5 ppm).
-
¹³C NMR: The carbon spectrum will show distinct signals for the different carbon environments within the phenyl rings.
-
¹¹B NMR: The boron-11 (B1246496) NMR spectrum provides direct information about the boron center and is a powerful tool for confirming the structure. A single resonance is expected, confirming the tetrahedral boron environment.
3. UV-Vis Spectroscopy: When dissolved in a suitable organic solvent like acetonitrile, the tetraphenylborate ion exhibits characteristic absorption maxima in the ultraviolet region. These peaks are found at approximately 266 nm and 274 nm, with molar absorptivities of 3225 and 2100 L·mol⁻¹·cm⁻¹, respectively.[12] This property can be used for the spectrophotometric determination of the tetraphenylborate ion concentration.[12][13]
Applications in Research and Development
The primary application of this compound stems from its insolubility, making it an excellent reagent for the gravimetric and turbidimetric analysis of potassium.[2][14]
Gravimetric Determination of Potassium
This method is a classic and reliable technique for accurately measuring potassium concentration in a sample.[6] The workflow involves precipitating potassium ions from a solution using an excess of sodium tetraphenylborate, followed by isolating, drying, and weighing the resulting KTPB precipitate.
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Detailed Protocol: Gravimetric Analysis
-
Sample Preparation: Prepare an aqueous solution of the sample containing potassium. If ammonium (B1175870) ions are present, they must be removed as they also form a precipitate with tetraphenylborate.[4] This can be achieved by adding formaldehyde (B43269) in an alkaline medium.[6]
-
Precipitation: To the clear sample solution, add an excess of a standardized sodium tetraphenylborate solution dropwise while stirring.[15]
-
Digestion: Allow the precipitate to stand for at least 10 minutes to ensure complete precipitation and to allow the particles to grow, which facilitates filtration.[6]
-
Filtration and Washing: Filter the precipitate through a pre-weighed filter crucible (porosity 5-20 microns).[6] Wash the precipitate first with a dilute wash liquid (containing a small amount of STPB) and then with cold deionized water to remove soluble salts.[5][6]
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 120°C to a constant weight.[6]
-
Calculation: The weight of the potassium can be calculated from the weight of the KTPB precipitate using the gravimetric factor (K / K[B(C₆H₅)₄]), which is approximately 0.1091.
Other Applications
-
Pharmaceutical Analysis: Used for the determination of organic bases in pharmaceutical preparations.[16]
-
Ion-Selective Electrodes: Employed in the construction of potassium-selective electrodes, where it acts as an ionophore to enhance sensitivity and selectivity.[8]
-
Environmental Remediation: Proposed as a tool for cleaning up radioactive waste sites by precipitating and immobilizing radiocesium (¹³⁷Cs⁺), which behaves similarly to potassium.[4]
-
Soil Science: Used to measure the quantities and fluxes of exchangeable potassium and ammonium ions to evaluate soil fertility.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.hach.com [cdn.hach.com]
- 3. This compound | 3244-41-5 | Benchchem [benchchem.com]
- 4. This compound – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 5. eusalt.com [eusalt.com]
- 6. scribd.com [scribd.com]
- 7. This compound | C24H20B.K | CID 23665558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. This compound | CAS#:3244-41-5 | Chemsrc [chemsrc.com]
- 10. This compound CAS#: [m.chemicalbook.com]
- 11. Investigation of alkali metal and ammonium tetraphenylborates by infrared spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datapdf.com [datapdf.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ie.hach.com [ie.hach.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Potassium Tetraphenylborate (C24H20BK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tetraphenylborate (B1193919), with the chemical formula C24H20BK, is a salt composed of a potassium cation (K+) and a tetraphenylborate anion ([B(C6H5)4]-). It is a white crystalline solid that is notable for its exceptionally low solubility in water, a rare characteristic for a potassium salt.[1][2] This property is the foundation for its primary application in analytical chemistry as a highly effective precipitating agent for the quantitative determination of potassium ions.[2] Beyond its use in analytical chemistry, potassium tetraphenylborate also finds applications in the preparation of ion-selective electrodes, the extraction of specific cations from environmental samples, and in the remediation of radioactive waste.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data.
Chemical and Physical Properties
This compound is a stable compound with a high melting point. Its defining characteristic is its insolubility in aqueous solutions, while it exhibits good solubility in several organic solvents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C24H20BK | [2] |
| Molar Mass | 358.33 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | >300 °C | [4] |
| Solubility in Water | 1.8 x 10⁻⁴ g/L (at 25 °C) | [2] |
| Solubility Product (Ksp) | 5.03 x 10⁻⁸ M² (at 25 °C) | [6] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mol/dm³) | Reference(s) |
| Water | 25 | 5.02 x 10⁻⁶ | [2] |
| Acetone | 25 | 0.171 | [3] |
| Acetone | 28 | 0.117 | [3] |
| Acetone | 50 | 0.144 | [3] |
| Acetonitrile | 25 | 0.0137 | [3] |
| Dimethylformamide (DMF) | 25 | Soluble | [7] |
| Dimethyl sulfoxide (B87167) (DMSO) - Water (20% DMSO) | 25 | 6.9 x 10⁻⁴ | [3] |
| Dimethyl sulfoxide (DMSO) - Water (40% DMSO) | 25 | 2.18 x 10⁻³ | [3] |
| Dimethyl sulfoxide (DMSO) - Water (60% DMSO) | 25 | 2.08 x 10⁻² | [3] |
Synthesis of this compound
This compound can be synthesized through two primary methods: the reaction of sodium tetraphenylborate with a potassium salt and via a Grignard reagent.
Experimental Protocol 1: Synthesis from Sodium Tetraphenylborate and Potassium Chloride
This is the most common and straightforward method for preparing this compound.
Materials:
-
Sodium tetraphenylborate (NaB(C6H5)4)
-
Potassium chloride (KCl)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare a solution of sodium tetraphenylborate by dissolving 10.27 g (0.03 moles) in 250 mL of distilled water.[1]
-
In a separate beaker, prepare a solution of potassium chloride by dissolving 2.36 g (0.032 moles) in 100 mL of distilled water.[1]
-
While stirring, slowly add the potassium chloride solution to the sodium tetraphenylborate solution. A white precipitate of this compound will form immediately.[1]
-
Continue stirring the mixture for 10-15 minutes to ensure complete precipitation.
-
Filter the precipitate using a Büchner funnel and wash it several times with distilled water to remove any soluble impurities.
-
Dry the collected this compound precipitate in an oven at 60°C or under vacuum to a constant weight.[1] The expected yield is approximately 10.20 g (0.028 moles).[1]
References
- 1. This compound – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. osti.gov [osti.gov]
- 7. datapdf.com [datapdf.com]
The Solubility of Potassium Tetraphenylborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]) in various organic solvents. This information is critical for a range of applications, including chemical synthesis, analytical chemistry, and pharmaceutical development, where potassium tetraphenylborate is utilized as a precipitating agent, a reference electrolyte, or in the formulation of active pharmaceutical ingredients.[1][2]
Core Principles
This compound is a salt characterized by its large, non-coordinating tetraphenylborate anion. This structural feature results in its notably low solubility in water (approximately 1.8 x 10⁻⁴ g/L) but significantly higher solubility in many organic solvents.[3] The dissolution process in organic media is governed by the interactions between the solvent molecules and the potassium cation and the large, lipophilic tetraphenylborate anion. The nature of the organic solvent, including its polarity, dielectric constant, and ability to form hydrogen bonds, plays a crucial role in determining the extent of solubility.
Quantitative Solubility Data
The following tables summarize the quantitative solubility of this compound in several common organic solvents at various temperatures. The data has been compiled from peer-reviewed literature and provides a valuable resource for selecting appropriate solvent systems.
Table 1: Solubility of this compound in Acetone
| Temperature (K) | Solubility (mol/dm³) |
| 273.15 | 0.196 |
| 298.15 | 0.171 |
| 301 | 0.117* |
| 323.15 | 0.144 |
*Value considered doubtful in the original source.[4] Data sourced from the IUPAC-NIST Solubility Data Series.[4]
Table 2: Solubility of this compound in Acetonitrile at 298 K
| Solubility (mol/dm³) |
| 0.0769 |
Data sourced from the IUPAC-NIST Solubility Data Series.[4]
Table 3: Solubility of this compound in N,N-Dimethylformamide (DMF) at 298 K
| Solubility Product (pKs) |
| 6.7 |
The solubility product (Ks) is a measure of the concentration of the dissolved ions in a saturated solution.[4] Data sourced from the IUPAC-NIST Solubility Data Series.[4]
Experimental Protocols
The determination of the solubility of this compound in organic solvents can be performed using several established methods. The two most common and reliable methods are the Isothermal Saturation Method followed by gravimetric or spectrophotometric analysis.
Isothermal Saturation Method
This is a fundamental and widely used technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.
Methodology:
-
Sample Preparation: An excess amount of finely powdered this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel. The use of a high-purity, anhydrous solvent is crucial for accurate results.
-
Equilibration: The suspension is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, precisely controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time intervals until a constant concentration is observed.[5]
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is then carefully withdrawn using a syringe fitted with a fine filter (e.g., a 0.2 µm PTFE filter) to prevent any solid particles from being transferred. This step must be performed while maintaining the constant temperature of the experiment.
-
Analysis: The concentration of this compound in the clear, saturated solution is then determined using one of the analytical techniques described below.
Analytical Techniques for Concentration Determination
a) Gravimetric Analysis (Evaporation and Weighing)
This method is straightforward and relies on the non-volatile nature of this compound.
Methodology:
-
A precisely measured volume or weight of the filtered, saturated solution is transferred to a pre-weighed container.
-
The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the salt) until a constant weight of the dried residue is obtained.[4]
-
The weight of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight.
-
The solubility can then be calculated and expressed in various units (e.g., g/100 mL, mol/L).
b) UV-Vis Spectrophotometry
This technique is based on the strong ultraviolet absorbance of the tetraphenylborate anion and is particularly useful for determining low concentrations.[6]
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which is typically around 266 nm for the tetraphenylborate ion.[6] A calibration curve of absorbance versus concentration is then plotted.
-
Sample Measurement: The filtered, saturated solution is diluted with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured at the same λmax.
-
The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of this compound solubility using the isothermal saturation method followed by UV-Vis spectrophotometric analysis.
References
An In-depth Technical Guide to the Solubility Product Constant of Potassium Tetraphenylborate
This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of potassium tetraphenylborate (B1193919) (KTPB), a compound of significant interest in analytical chemistry, materials science, and drug development due to its low solubility in aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies for Ksp determination, and visual representations of these protocols.
Introduction
Potassium tetraphenylborate (KB(C₆H₅)₄) is a salt notable for being a rare example of a water-insoluble potassium compound.[1] Its low solubility forms the basis for various analytical methods for the determination of potassium ions.[1] The solubility product constant (Ksp) is a critical parameter that quantitatively describes the equilibrium between the solid KTPB and its constituent ions, K⁺ and B(C₆H₅)₄⁻, in a saturated solution. Understanding the Ksp and the factors that influence it is essential for applications ranging from gravimetric and titrimetric analysis to its use as a precipitating agent in various chemical processes.[2][3]
Quantitative Solubility Data
The solubility of this compound is influenced by temperature and the solvent system. The following tables summarize the reported solubility and solubility product constants under various conditions.
Table 1: Solubility and Solubility Product Constant (Ksp) of this compound in Aqueous Solutions
| Parameter | Value | Temperature (°C) | Notes | Reference(s) |
| Solubility | 1.8 x 10⁻⁴ M | Not Specified | In water. | [2] |
| Solubility | 1.8 x 10⁻⁴ g/L | 25 | In water. | [1] |
| Ksp | 5.03 x 10⁻⁸ M² | 25 | In salt solution. | [4] |
| Ksp | 1.6 x 10⁻⁸ M² | Not Specified | In water. | [5] |
| pKsp | 7.66 | Not Specified | [6] |
Table 2: Temperature Dependence of the Ksp of this compound
An empirical equation has been derived to describe the relationship between the Ksp of KTPB and temperature in Celsius (T) over the range of 25 to 65 °C.[4]
Ksp = 7.81 x 10⁻⁹ * e^(0.06308 * T) [4]
Where T is the temperature in degrees Celsius.
This equation highlights a significant increase in solubility with rising temperature.
Table 3: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference(s) |
| Water | Very low | 1.8 x 10⁻⁴ M | [2] |
| Acetone | Soluble | Much higher than in water. | [2] |
| Other Organic Solvents | Soluble | Including lipids. | [2][7] |
Experimental Protocols for Ksp Determination
Several analytical methods can be employed to determine the solubility product constant of this compound. The following sections provide detailed methodologies for the most common techniques.
Gravimetric Method
This method relies on the direct measurement of the mass of the this compound precipitate.
Experimental Protocol:
-
Precipitation: A known volume of a standard potassium chloride (KCl) solution is placed in a beaker. A solution of sodium tetraphenylborate (NaTPB) is added in excess to ensure complete precipitation of KTPB. The precipitation is typically carried out in a slightly alkaline medium.[8][9]
-
Digestion: The suspension is gently heated (digested) to encourage the formation of larger, more easily filterable crystals.
-
Filtration: The precipitate is collected by vacuum filtration using a pre-weighed sintered glass crucible.[8]
-
Washing: The precipitate is washed with a cold, saturated solution of this compound to remove any soluble impurities without dissolving the precipitate. This is followed by a wash with a small amount of cold deionized water.[10]
-
Drying: The crucible containing the precipitate is dried in an oven at a constant temperature (e.g., 120°C) until a constant weight is achieved.[8]
-
Calculation: The mass of the dried KTPB precipitate is used to calculate the molar solubility (s), from which the Ksp can be determined using the formula: Ksp = s².
Volumetric (Titrimetric) Method
This indirect method involves the titration of the tetraphenylborate ion after precipitation and redissolution.
Experimental Protocol:
-
Precipitation and Filtration: this compound is precipitated and filtered as described in the gravimetric method.
-
Redissolution: The precipitate is dissolved in a suitable organic solvent, such as acetone.[10]
-
Reaction with Mercury(II) Chloride: The dissolved tetraphenylborate reacts with mercury(II) chloride in a buffered solution, liberating hydrochloric acid (HCl) according to the following reaction: K[B(C₆H₅)₄] + 4 HgCl₂ + 3 H₂O → 4 C₆H₅HgCl + KCl + H₃BO₃ + 3 HCl[10]
-
Titration: The liberated HCl is then titrated with a standardized solution of sodium hydroxide (B78521) (NaOH) using a suitable indicator (e.g., methyl red) to determine the endpoint.[10]
-
Calculation: The amount of NaOH used in the titration is stoichiometrically related to the amount of tetraphenylborate, and thus to the amount of potassium in the original sample. This allows for the calculation of the molar solubility and the Ksp.
Spectrophotometric Method
This method is based on the strong ultraviolet (UV) absorbance of the tetraphenylborate anion.
Experimental Protocol:
-
Preparation of Saturated Solution: A saturated solution of this compound is prepared by adding an excess of the solid to deionized water (or another solvent) and allowing it to equilibrate at a constant temperature.
-
Filtration and Dilution: The saturated solution is carefully filtered to remove any undissolved solid. A precise volume of the clear filtrate is then diluted with a suitable solvent, such as an acetonitrile-water mixture, to bring the absorbance into the optimal range for measurement.[11][12]
-
Spectrophotometric Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for the tetraphenylborate ion, which is typically around 266 nm or 274 nm.[11]
-
Calculation: The concentration of the tetraphenylborate ion in the diluted solution is determined using a calibration curve prepared from standard solutions of sodium tetraphenylborate. The concentration of the saturated solution is then calculated, which corresponds to the molar solubility (s). The Ksp is then calculated as s².
Potentiometric Titration
This technique involves monitoring the change in electrical potential of a solution as a titrant is added.
Experimental Protocol:
-
Titration Setup: A known volume of the potassium-containing solution is placed in a titration vessel equipped with a potassium ion-selective electrode (ISE) and a reference electrode.[13]
-
Titration: A standard solution of sodium tetraphenylborate is slowly added to the potassium solution with constant stirring.[13]
-
Endpoint Detection: The potential is monitored throughout the titration. The equivalence point, where all the potassium ions have been precipitated, is identified by a sharp change in the measured potential.[13]
-
Calculation: The volume of the NaTPB solution used to reach the equivalence point is used to calculate the concentration of potassium in the original sample, from which the molar solubility and Ksp can be determined.
Applications and Significance
The low solubility of this compound is exploited in several applications:
-
Analytical Chemistry: It is a primary reagent for the gravimetric, titrimetric, and turbidimetric determination of potassium.[1][14]
-
Soil Science: Sodium tetraphenylborate is used as an extractant to measure the availability of potassium in soils.[15]
-
Nuclear Waste Remediation: It has been proposed for the selective precipitation and removal of radioactive cesium-137 (B1233774) from nuclear waste streams, as cesium tetraphenylborate is also highly insoluble.[2]
-
Drug Development: The tetraphenylborate anion can be used to precipitate and isolate cationic drug molecules, and understanding its solubility characteristics is crucial for developing such purification methods. It is also used as an active pharmaceutical intermediate.[7]
Conclusion
The solubility product constant of this compound is a fundamental physicochemical property with significant implications for various scientific and industrial applications. This guide has provided a detailed compilation of quantitative solubility data and a thorough description of the experimental protocols used for its determination. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals working in fields where the precise control and understanding of potassium ion concentration are critical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 3. datapdf.com [datapdf.com]
- 4. osti.gov [osti.gov]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. scribd.com [scribd.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. scribd.com [scribd.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. eusalt.com [eusalt.com]
- 11. scribd.com [scribd.com]
- 12. datapdf.com [datapdf.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.hach.com [cdn.hach.com]
- 15. researchgate.net [researchgate.net]
In-depth Technical Guide on the Thermal Stability of Potassium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]), a reagent of significant interest in analytical chemistry and pharmaceutical sciences. This document details the compound's decomposition behavior under thermal stress, supported by quantitative data from thermal analysis techniques, and outlines relevant experimental protocols.
Executive Summary
Potassium tetraphenylborate is a white crystalline solid with a high melting point, generally reported to be above 300°C. It is considered thermally stable under standard laboratory and storage conditions. Thermal analysis reveals that significant decomposition begins at temperatures well above typical application scenarios. The decomposition process occurs in distinct stages at elevated temperatures, leading to the formation of various gaseous organic products and a final inorganic residue. Understanding these thermal properties is crucial for ensuring the reagent's integrity, for safety in handling and storage, and for interpreting data from thermally intensive analytical methods.
Thermal Stability and Decomposition Data
The thermal stability of this compound has been investigated using key thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and thermal events as a function of temperature.
General Stability
Under recommended storage conditions—in a cool, dry, and well-ventilated place in a tightly sealed container—this compound is chemically stable.[1][2] Early studies by Wendlandt indicated that the compound is stable up to 265°C.[3] At very high temperatures, in the range of 715-825°C, the final decomposition product is believed to be potassium metaborate (B1245444) (KBO₂).[3]
Quantitative Thermal Analysis Data
While specific TGA and DSC curves are not widely available in public literature, studies on the thermal decomposition of alkali metal tetraphenylborates provide a framework for understanding their stability. The decomposition temperature is influenced by the alkali metal cation.[1][2]
A key study by Adamczyk-Szabela et al. (2006) utilized a derivatograph and a thermoanalyser coupled with a mass spectrometer to investigate the thermal decomposition of this compound.[1][2] This work confirmed that the decomposition process results in the evolution of gaseous products.[1][2]
Table 1: Summary of Thermal Properties of this compound
| Property | Value | Method | Reference |
| Melting Point | >300 °C | Not specified | [1] |
| Onset of Decomposition | Stable up to 265 °C | Thermolysis | [3] |
| Final Residue (at 715-825 °C) | Potassium Metaborate (KBO₂) | Thermolysis | [3] |
Note: This table will be updated as more specific quantitative data from TGA/DSC analyses become available.
Experimental Protocols
The following sections describe generalized experimental methodologies for the thermal analysis of this compound, based on standard practices for solid chemical reagents.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of this compound and identify the temperature ranges of decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 900-1000°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, solid-solid phase transitions, and the enthalpy changes associated with decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Experimental Conditions:
-
Atmosphere: A purge gas (e.g., nitrogen) is passed through the DSC cell at a constant flow rate.
-
Temperature Program: The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition event (e.g., 500-600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram is analyzed for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), providing information on the temperatures and enthalpies of these transitions.
Evolved Gas Analysis (EGA) by TGA-Mass Spectrometry (TGA-MS)
Objective: To identify the chemical nature of the gaseous products evolved during the thermal decomposition of this compound.
Methodology:
-
Instrumentation: A thermogravimetric analyzer is coupled to a mass spectrometer via a heated transfer line.
-
Experimental Conditions: The TGA is run under conditions similar to those described in section 3.1.
-
Data Collection: As the sample is heated in the TGA and decomposes, the evolved gases are continuously transferred to the mass spectrometer. The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the decomposition products in real-time.
-
Data Analysis: The mass spectra are correlated with the temperature and mass loss data from the TGA. The fragmentation patterns in the mass spectra are used to identify the evolved gaseous species.
Signaling Pathways and Experimental Workflows
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical reagent like this compound.
Caption: Workflow for Thermal Stability Assessment.
Putative Thermal Decomposition Pathway
Based on the structure of this compound, a simplified, putative decomposition pathway can be proposed. The initial step likely involves the cleavage of boron-carbon bonds, leading to the formation of various hydrocarbon fragments.
Caption: Putative Thermal Decomposition Pathway.
Conclusion
This compound is a thermally robust reagent, stable well beyond the temperature ranges of most of its common applications. Significant decomposition only occurs at elevated temperatures, proceeding through the evolution of gaseous organic compounds to leave a stable inorganic residue. For applications requiring high thermal stress, it is recommended that users perform their own thermal analysis under their specific experimental conditions to ensure data integrity and safety.
References
The Advent of a Versatile Reagent: A Technical Guide to the Discovery and History of Tetraphenylboron
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core applications of tetraphenylboron, a reagent that has significantly impacted analytical and synthetic chemistry. From its initial synthesis to its modern-day applications, this document provides a comprehensive overview, including detailed experimental protocols, quantitative data, and visual representations of key processes.
Discovery and Historical Development
The story of tetraphenylboron begins in the mid-20th century, a period of significant advancement in organometallic chemistry. The German chemist Georg Wittig, who would later be awarded the Nobel Prize in Chemistry in 1979 for his work on the Wittig reaction, was a pivotal figure in the development of this novel reagent.[1]
In 1949, Wittig and his colleagues first prepared tetraphenylboron compounds.[1] Their seminal work, published in 1951 in Justus Liebigs Annalen der Chemie, laid the foundation for the synthesis and characterization of these new organoboron salts. While the full text of this original publication is not readily accessible, a subsequent patent filed by Wittig provides valuable insight into the early synthetic methods. This initial work was driven by the desire to create complex salts and explore their properties.
It was quickly recognized that the sodium salt, sodium tetraphenylboron (Na[B(C₆H₅)₄]), possessed a particularly useful characteristic: its high solubility in water contrasted sharply with the poor solubility of the corresponding salts of certain monovalent cations. This observation paved the way for its primary application as a selective precipitating agent, most notably for potassium ions (K⁺).[2][3] Prior to the introduction of tetraphenylboron, the gravimetric analysis of potassium was often cumbersome and lacked precision. The introduction of this new reagent offered a more elegant and accurate method.
Over the following decades, the use of sodium tetraphenylboron expanded beyond potassium determination to include the precipitation of other large monovalent cations such as ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺).[2] Its application also broadened from analytical chemistry to synthetic organic and organometallic chemistry, where the tetraphenylborate (B1193919) anion serves as a bulky, non-coordinating counterion to stabilize reactive cationic species.
Synthesis of Sodium Tetraphenylboron
Several methods for the synthesis of sodium tetraphenylboron have been developed since its discovery. The original approach by Wittig involved a Grignard reaction, which has been refined over the years. Modern methods often boast high yields and improved safety profiles.
Wittig's Patented Synthesis (Grignard-based Method)
This method, detailed in a patent by Georg Wittig, utilizes the reaction of a phenylmagnesium halide with a boron trihalide.[4]
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene (B47551) in anhydrous diethyl ether.
-
Reaction with Boron Trihalide: To the freshly prepared Grignard reagent, slowly add a solution of boron trifluoride etherate (BF₃·O(C₂H₅)₂) in anhydrous diethyl ether while stirring and maintaining a gentle reflux. A 4:1 molar ratio of phenylmagnesium bromide to boron trifluoride etherate is typically used.
-
Work-up: After the addition is complete, continue to stir the reaction mixture at reflux for a specified period. Subsequently, evaporate the ether to obtain the reaction residue.
-
Isolation of Sodium Tetraphenylboron: Dissolve the residue in water. The heat of dissolution will cause the water to warm significantly. After cooling, remove any insoluble material by filtration.
-
Precipitation: Saturate the clear aqueous solution with sodium chloride. This will cause the precipitation of a thick, white solid, which is sodium tetraphenylboron.
-
Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum. For further purification, the crude product can be extracted with dry acetone (B3395972), followed by removal of the acetone to yield a hard cake of purified sodium tetraphenylboron.
A visual representation of this synthesis workflow is provided below.
Caption: Workflow for Wittig's Synthesis.
Modern High-Yield Synthesis
A more recent method, adapted from the literature, provides a high yield of sodium tetraphenylborate.[5]
Experimental Protocol:
-
Reaction Setup: In an oven-dried, sealed tube under an argon atmosphere, combine sodium tetrafluoroborate (B81430) (NaBF₄) and magnesium turnings.
-
Initiation: Add anhydrous tetrahydrofuran (B95107) (THF) and a small amount of 1,2-dibromoethane (B42909) to the mixture and stir briefly.
-
Aryl Halide Addition: Add 4-bromotoluene (B49008) (as a representative aryl halide) in one portion at 0 °C. An exothermic reaction will commence.
-
Reaction Completion: After the initial exotherm subsides, stir the resulting suspension at room temperature for 12 hours.
-
Hydrolysis and Extraction: Add the reaction mixture to an aqueous solution of sodium carbonate and stir for 30 minutes. Extract the aqueous layer with acetonitrile.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude residue by precipitation from a mixture of diethyl ether and hexane (B92381) to afford the product as a white powder. This method has been reported to achieve a yield of up to 96%.[5]
Quantitative Data
The utility of sodium tetraphenylboron as a precipitating agent is fundamentally linked to the low solubility of the resulting tetraphenylborate salts of large monovalent cations. The following table summarizes the solubility product constants (Ksp) for several key tetraphenylborate salts.
| Cation | Salt | Ksp at 25 °C (M²) | pKsp | Reference(s) |
| Sodium (Na⁺) | Sodium Tetraphenylborate (NaTPB) | 0.62 | - | [6] |
| Potassium (K⁺) | Potassium Tetraphenylborate (KTPB) | 5.03 x 10⁻⁸ | 7.66 | [6][7] |
| Cesium (Cs⁺) | Cesium Tetraphenylborate (CsTPB) | 1.03 x 10⁻¹⁰ | - | [6] |
Note: The solubility of this compound in water is approximately 1.8 x 10⁻⁴ g/L.[2]
Application in Analytical Chemistry: Gravimetric Determination of Potassium
The most prominent historical and ongoing application of sodium tetraphenylboron is in the quantitative analysis of potassium. The low solubility of this compound allows for its precipitation and subsequent gravimetric determination.
Experimental Protocol for Gravimetric Analysis of Potassium:
-
Sample Preparation: Prepare an aqueous solution of the sample containing potassium ions. Adjust the pH of the solution to be slightly acidic or neutral.
-
Precipitation: While stirring, slowly add a freshly prepared aqueous solution of sodium tetraphenylboron to the sample solution. A white precipitate of this compound will form.
-
Digestion: Allow the precipitate to digest, typically by letting it stand for a period of time, to ensure complete precipitation and to obtain larger, more easily filterable crystals.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.
-
Washing: Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.
-
Drying: Dry the crucible containing the precipitate to a constant weight in an oven at a suitable temperature (e.g., 110-120 °C).
-
Calculation: From the weight of the dried precipitate, calculate the amount of potassium in the original sample using the stoichiometric relationship between potassium and this compound.
The logical flow of this analytical procedure is illustrated in the following diagram.
Caption: Gravimetric Analysis Workflow.
Other Applications
Beyond its use in gravimetric analysis, sodium tetraphenylboron has found applications in other areas of chemistry:
-
Organic Synthesis: The tetraphenylborate anion is a useful, non-coordinating counterion for the isolation and stabilization of reactive organic cations.[8]
-
Organometallic Chemistry: It is employed in the synthesis of organometallic complexes where a bulky, non-interfering anion is required.
-
Ion-Selective Electrodes: The selective precipitation of certain cations with tetraphenylborate is a principle used in the design of some ion-selective electrodes.
Conclusion
From its initial synthesis by Georg Wittig and his collaborators, tetraphenylboron has evolved from a chemical curiosity to an indispensable reagent in both analytical and synthetic chemistry. Its unique property of forming highly insoluble salts with large monovalent cations, particularly potassium, revolutionized the quantitative analysis of these ions. The continued development of synthetic methodologies and the expansion of its applications underscore the enduring legacy of this remarkable organoboron compound in the chemical sciences.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]
- 3. Kalibor | 143-66-8 | Benchchem [benchchem.com]
- 4. US2853525A - Process of producing sodium tetraphenylboron - Google Patents [patents.google.com]
- 5. Sodium tetraphenylboron synthesis - chemicalbook [chemicalbook.com]
- 6. osti.gov [osti.gov]
- 7. This compound CAS#: [m.chemicalbook.com]
- 8. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Classification of Potassium Tetraphenylborate (K(B(C6H5)4)) as an Organopotassium Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of potassium tetraphenylborate (B1193919), K(B(C6H5)4), focusing on its classification as an organopotassium compound. This document details the structural basis for this classification, presents relevant physicochemical data, and outlines a standard experimental protocol for its synthesis.
Introduction: The Nature of Organopotassium Compounds
Organopotassium compounds are a class of organometallic compounds characterized by the presence of a carbon-potassium bond.[1] Due to the high electropositivity of potassium, this bond is highly polar, imparting significant carbanionic character to the carbon atom. This reactivity makes organopotassium compounds potent bases and nucleophiles in organic synthesis. While the classical definition requires a direct, covalent carbon-potassium bond, the classification also extends to compounds where significant ionic or dative bonding interactions exist between potassium and an organic moiety.
Classification of Potassium Tetraphenylborate
This compound, K(B(C6H5)4), is formally an ionic salt, composed of a potassium cation (K+) and a tetraphenylborate anion ([B(C6H5)4]-). However, in the solid state, it adopts a polymeric structure where the potassium cation interacts directly with the phenyl rings of the tetraphenylborate anions.[2] This interaction is not with a single carbon atom but rather with the delocalized π-electron system of the aromatic rings.[1] This K-π interaction is the primary justification for its classification as an organopotassium compound. A similar classification is applied to sodium tetraphenylborate, which is considered an organosodium compound due to the interactions between the sodium cation and the aryl groups in the solid state.
The crystal structure of this compound reveals that the potassium ion is coordinated with the π-bonds of four phenyl rings from adjacent tetraphenylborate molecules, creating a "π-cage" structure.[1] This coordination geometry, involving direct interaction between the metal center and carbon-containing ligands, is a hallmark of organometallic chemistry.
Logical Framework for Classification
The classification of K(B(C6H5)4) as an organopotassium compound can be understood through the following logical progression:
Caption: Logical workflow for the classification of K(B(C6H5)4).
Quantitative Data and Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C24H20BK | [2] |
| Molar Mass | 358.3249 g/mol | [2] |
| Appearance | Colorless/white crystalline solid | [2] |
| Melting Point | >300 °C | |
| Solubility in Water | 1.8 x 10-4 g/L | [2] |
| Solubility in Organic Solvents | Soluble | [2] |
| Crystal System | Orthorhombic | |
| Space Group | Pbca | |
| K-C Bond Distances | Multiple interactions with phenyl rings, specific distances detailed in crystallographic studies. | [2] |
| Coordination Geometry of K+ | Coordinated with four phenyl rings from adjacent anions. | [1] |
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes a common laboratory-scale synthesis of this compound by the precipitation reaction between sodium tetraphenylborate and a potassium salt in an aqueous solution.
Materials:
-
Sodium tetraphenylborate (NaB(C6H5)4)
-
Potassium chloride (KCl)
-
Deionized water
-
Buchner funnel and filter paper
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M aqueous solution of sodium tetraphenylborate.
-
Prepare a 0.1 M aqueous solution of potassium chloride.
-
-
Precipitation:
-
In a beaker, place the potassium chloride solution and stir gently with a magnetic stirrer.
-
Slowly add the sodium tetraphenylborate solution dropwise to the potassium chloride solution. A white precipitate of this compound will form immediately.[2]
-
Continue adding the sodium tetraphenylborate solution until no further precipitation is observed.
-
-
Isolation and Purification:
-
Allow the precipitate to settle, then collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with several portions of cold deionized water to remove any unreacted starting materials and sodium chloride byproduct.
-
Further wash the precipitate with a small amount of ethanol to aid in drying.
-
-
Drying:
-
Dry the collected this compound in a vacuum oven at a temperature below 100 °C to a constant weight.
-
Synthesis via Grignard Reagent
A more complex synthesis suitable for larger scales involves the reaction of a Grignard reagent with a boron-containing precursor, followed by salt metathesis with a potassium salt. A general outline based on related procedures is provided below.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Boron trifluoride etherate (BF3·OEt2) or potassium tetrafluoroborate (B81430) (KBF4)
-
A suitable potassium salt (e.g., potassium chloride)
-
Standard glassware for Grignard reactions (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-neck flask under an inert atmosphere, react magnesium turnings with bromobenzene in anhydrous diethyl ether or THF to form phenylmagnesium bromide.
-
-
Reaction with Boron Precursor:
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of boron trifluoride etherate or a suspension of potassium tetrafluoroborate in the same solvent to the Grignard reagent. This reaction forms the tetraphenylborate anion.
-
-
Work-up and Isolation:
-
After the reaction is complete, carefully quench the reaction mixture with an aqueous solution of a potassium salt (e.g., saturated KCl solution).
-
The resulting this compound, being insoluble in water, will precipitate.
-
The precipitate is then collected by filtration, washed with deionized water and an organic solvent (like diethyl ether), and dried under vacuum.
-
Conclusion
The classification of this compound as an organopotassium compound is well-supported by its solid-state structure, which features significant bonding interactions between the potassium cation and the π-electron systems of the phenyl rings. This places K(B(C6H5)4) at the interface of ionic and organometallic chemistry, making it a subject of interest for researchers in both fields. The data and protocols provided in this guide offer a foundational understanding for professionals working with this and related compounds.
References
An In-depth Technical Guide to the Basic Reaction of Potassium with Sodium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction between potassium ions and sodium tetraphenylborate (B1193919). The guide details the underlying chemical principles, presents quantitative data, outlines detailed experimental protocols, and illustrates relevant workflows and logical relationships. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this reaction in their analytical and research applications.
Core Principles of the Reaction
The reaction between potassium ions (K⁺) and sodium tetraphenylborate (Na[B(C₆H₅)₄]) is a classic precipitation reaction that forms the basis for the quantitative analysis of potassium. Sodium tetraphenylborate is a salt that is readily soluble in water, dissociating into sodium cations (Na⁺) and tetraphenylborate anions ([B(C₆H₅)₄]⁻). The tetraphenylborate anion reacts with potassium ions to form potassium tetraphenylborate (K[B(C₆H₅)₄]), a sparingly soluble white precipitate.[1][2][3]
The net ionic equation for this reaction is:
K⁺(aq) + [B(C₆H₅)₄]⁻(aq) → K--INVALID-LINK--
The low solubility of this compound in aqueous solutions is the key to its utility in analytical chemistry.[4] This property allows for the separation and quantification of potassium ions from a sample matrix. The reaction is highly specific for potassium and other large, singly charged cations such as ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺).[5]
Quantitative Data
A summary of the key quantitative data for the reaction of potassium with sodium tetraphenylborate is presented in the tables below.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |
| Sodium Tetraphenylborate | NaB(C₆H₅)₄ | 342.22 | White crystalline solid | 47 g/100 mL |
| This compound | KB(C₆H₅)₄ | 358.33 | White precipitate | 1.8 x 10⁻⁴ g/L |
Table 2: Solubility Products and Thermodynamic Data
| Compound | Solubility Product (Ksp) at 25°C | Molar Solubility in Water (M) |
| This compound | 5.03 x 10⁻⁸ M²[2] | 1.8 x 10⁻⁴ M[5] |
Table 3: Spectroscopic Data for Sodium Tetraphenylborate
| Spectroscopic Method | Wavelength (λmax) | Notes |
| UV-Vis Absorption | ~254 nm | In aqueous solution, used for quantitative analysis of excess tetraphenylborate. |
Experimental Protocols
This section provides detailed methodologies for the gravimetric, volumetric, and turbidimetric determination of potassium using sodium tetraphenylborate.
Gravimetric Determination of Potassium
This method involves the precipitation of potassium as this compound, followed by the isolation, drying, and weighing of the precipitate.
Reagents:
-
Sodium Tetraphenylborate Solution (1% w/v): Dissolve 1 g of sodium tetraphenylborate in 100 mL of distilled water.
-
Wash Solution: Saturated solution of this compound in distilled water.
-
Hydrochloric Acid (HCl), concentrated.
Procedure:
-
Accurately weigh a sample containing potassium and dissolve it in a suitable volume of distilled water in a beaker.
-
Acidify the solution with a few drops of concentrated HCl.
-
Heat the solution gently to approximately 60-70°C.
-
Slowly add a slight excess of the 1% sodium tetraphenylborate solution while stirring continuously. A white precipitate of this compound will form.
-
Allow the mixture to cool to room temperature and then place it in an ice bath for at least 30 minutes to ensure complete precipitation.
-
Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.
-
Wash the precipitate several times with small portions of the cold wash solution.
-
Wash the precipitate with a small amount of cold distilled water to remove any remaining soluble salts.
-
Dry the crucible and precipitate in an oven at 110-120°C for 1-2 hours.
-
Cool the crucible in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculate the mass of potassium in the original sample based on the mass of the this compound precipitate.
Volumetric Determination of Potassium
This method involves the precipitation of potassium with a known excess of standard sodium tetraphenylborate solution, followed by the titration of the excess reagent.
Reagents:
-
Standard Sodium Tetraphenylborate Solution (e.g., 0.05 M).
-
Standard Quaternary Ammonium Salt (QAS) Solution (e.g., 0.05 M cetylpyridinium (B1207926) chloride).
-
Bromophenol Blue Indicator Solution.
-
Acetone.
Procedure:
-
Pipette a known volume of the potassium-containing sample solution into a flask.
-
Add a known excess volume of the standard sodium tetraphenylborate solution to precipitate the potassium.
-
Filter the precipitate through a dry filter paper.
-
Pipette a known volume of the clear filtrate into a titration flask.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the excess sodium tetraphenylborate in the filtrate with the standard QAS solution until the color changes from blue to a persistent yellow-green endpoint.
-
Perform a blank titration with the same volume of the standard sodium tetraphenylborate solution.
-
Calculate the amount of sodium tetraphenylborate that reacted with the potassium, and subsequently, the concentration of potassium in the original sample.
Turbidimetric Determination of Potassium
This method is based on measuring the turbidity produced by the formation of the this compound precipitate. The turbidity is proportional to the potassium concentration.
Reagents:
-
Sodium Tetraphenylborate Reagent Solution.
-
Potassium Standard Solutions (for calibration).
-
Buffer Solution (to control pH).
Procedure:
-
Prepare a series of potassium standard solutions of known concentrations.
-
Pipette a fixed volume of each standard solution and the unknown sample solution into separate cuvettes.
-
Add the sodium tetraphenylborate reagent solution and the buffer solution to each cuvette.
-
Mix the solutions and allow them to stand for a fixed period (e.g., 5-10 minutes) for the turbidity to develop and stabilize.
-
Measure the absorbance (turbidity) of each solution at a suitable wavelength (e.g., 420 nm or 700 nm) using a spectrophotometer or turbidimeter.[6]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding potassium concentrations.
-
Determine the potassium concentration of the unknown sample from the calibration curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The reaction of potassium with tetraphenylborate is a cornerstone of various analytical workflows. Below are Graphviz diagrams illustrating some of these processes.
Caption: Basic precipitation of this compound.
Caption: Workflow for gravimetric analysis of potassium.
Caption: Interferences and mitigation in potassium analysis.
Caption: Workflow for a potassium ion-selective electrode.
Applications in Research and Drug Development
The reaction of potassium with sodium tetraphenylborate has several important applications in research and drug development:
-
Quantitative Analysis of Potassium: This is the primary application, used for determining potassium content in various samples, including pharmaceutical formulations, biological fluids, and environmental samples.[7][8]
-
Ion-Selective Electrodes (ISEs): this compound is used in the fabrication of the PVC membrane of potassium-selective electrodes.[9] The lipophilic nature of the tetraphenylborate anion helps to create a stable membrane potential that is responsive to potassium ions.
-
Drug-Tetraphenylborate Complexation: The tetraphenylborate anion can form ion-pair complexes with cationic drug molecules. This property is utilized in the development of drug-selective electrodes and for studying drug-membrane interactions.
-
Precipitating Agent in Organic Synthesis: Sodium tetraphenylborate is used to precipitate and isolate large organic cations from reaction mixtures.
Conclusion
The reaction between potassium and sodium tetraphenylborate is a robust and reliable method for the selective precipitation and quantification of potassium. Its application extends from classical analytical techniques to the development of modern electrochemical sensors. A thorough understanding of the reaction's principles, quantitative aspects, and potential interferences is crucial for its successful implementation in research, quality control, and drug development. This guide provides a foundational resource for scientists and researchers working with this important chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fabrication of Mercury Ion Selective Electrode Based on a Porphyrin Derivative with Plasticized PVC Membrane | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Gravimetric Determination of Potassium Using Sodium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the gravimetric determination of potassium using sodium tetraphenylborate (B1193919) as a precipitating agent. This method is based on the selective precipitation of potassium ions as potassium tetraphenylborate (K(C₆H₅)₄B), a stable, white, and sparingly soluble salt. The protocol outlines reagent preparation, a step-by-step experimental procedure, and methods for mitigating common interferences. This robust and accurate technique is suitable for the quantitative analysis of potassium in various samples, including those relevant to pharmaceutical and biological research.
Introduction
Potassium is a critical element in numerous biological and chemical processes, making its accurate quantification essential in fields ranging from soil science to drug development.[1] While instrumental methods like flame photometry and atomic absorption spectroscopy are common, gravimetric analysis offers a classic, reliable, and cost-effective alternative that does not require expensive instrumentation. The use of sodium tetraphenylborate as a precipitating agent for potassium was introduced in 1949 and has since become a well-established analytical method.[2] The reaction proceeds as follows:
K⁺ (aq) + NaB(C₆H₅)₄ (aq) → KB(C₆H₅)₄ (s) + Na⁺ (aq)
The resulting this compound precipitate is of high molecular weight, ensuring that a small amount of potassium yields a significant mass of precipitate, thereby enhancing the accuracy of the measurement.
Experimental Workflow
The following diagram illustrates the major steps involved in the gravimetric determination of potassium using sodium tetraphenylborate.
Caption: Workflow for the gravimetric analysis of potassium.
Experimental Protocol
This protocol details the procedure for the gravimetric determination of potassium.
Reagents and Materials
-
Sodium Tetraphenylborate Solution (1% w/v): Dissolve 5.0 g of sodium tetraphenylborate in 500 mL of deionized water. Adjust the pH to between 8 and 9 with sodium hydroxide (B78521) solution to stabilize the reagent. If the solution is turbid, it may be clarified by adding a small amount of aluminum chloride, followed by filtration.[3] Store in a polyethylene (B3416737) bottle.
-
Wash Solution (Saturated this compound): Prepare by adding a small amount of previously precipitated and washed this compound to deionized water. Stir, allow the excess solid to settle, and filter before use.[4] This minimizes the dissolution of the precipitate during washing.
-
Disodium (B8443419) Ethylenediaminetetraacetate (EDTA) Solution (0.1 M): Dissolve 37.2 g of EDTA disodium salt dihydrate in 1 L of deionized water.
-
Formaldehyde (B43269) Solution (37% w/v)
-
Sodium Hydroxide Solution (1 M)
-
Hydrochloric Acid (concentrated) [4]
-
Sintered glass crucibles (porosity 4)
-
Drying oven
-
Desiccator
-
Analytical balance
Sample Preparation
Accurately weigh a quantity of the sample expected to contain 25-50 mg of potassium into a 250 mL beaker. Dissolve the sample in deionized water or dilute acid as appropriate.[3] If the sample contains organic matter, it may need to be ashed prior to dissolution.
Removal of Interferences
Ammonium (B1175870), rubidium, and cesium ions interfere by co-precipitating with potassium.[5] Heavy metals can also interfere.
-
Add 10 mL of the 0.1 M EDTA solution to the sample solution to chelate interfering metal ions.[6]
-
To remove interference from ammonium ions, add 5 mL of formaldehyde solution and gently heat in a fume hood.[6]
-
Adjust the pH of the solution to be weakly alkaline using the 1 M sodium hydroxide solution.[6]
Precipitation
-
Heat the sample solution to approximately 70°C.
-
Slowly, and with constant stirring, add a slight excess of the 1% sodium tetraphenylborate solution dropwise.[3] A white precipitate of this compound will form.
-
Allow the solution to cool to room temperature while stirring occasionally to ensure complete precipitation.[3] Placing the beaker in an ice bath can further reduce the solubility of the precipitate.[4]
Filtration and Washing
-
Dry a sintered glass crucible to a constant weight by heating at 110-120°C, cooling in a desiccator, and weighing. Repeat until consecutive weighings are within ±0.3 mg.
-
Filter the precipitate under vacuum through the pre-weighed crucible.
-
Wash the precipitate several times with small portions of the saturated this compound wash solution.[4]
-
Finally, wash the precipitate with a few small portions of cold deionized water to remove any remaining soluble salts.[3]
Drying and Weighing
-
Dry the crucible containing the precipitate in an oven at 110-120°C for at least one hour.[4]
-
Transfer the crucible to a desiccator to cool to room temperature.
-
Weigh the crucible and its contents accurately.
-
Repeat the drying, cooling, and weighing steps until a constant weight is achieved.
Calculation
The percentage of potassium in the original sample can be calculated using the following formula:
% K = (Weight of Precipitate (g) × Gravimetric Factor × 100) / Initial Weight of Sample (g)
The gravimetric factor for converting the mass of this compound (KB(C₆H₅)₄) to the mass of potassium (K) is calculated as:
Gravimetric Factor = (Atomic Weight of K) / (Molecular Weight of KB(C₆H₅)₄) = 39.0983 / 358.33 = 0.1091 [7]
Data Presentation
The following table provides an example of data that would be collected during this analysis.
| Parameter | Sample 1 | Sample 2 | Sample 3 |
| Initial Sample Weight (g) | 1.5025 | 1.5103 | 1.4988 |
| Weight of Crucible (g) | 25.4531 | 25.8912 | 25.6724 |
| Weight of Crucible + Precipitate (g) | 25.7834 | 25.2345 | 25.0136 |
| Weight of Precipitate (g) | 0.3303 | 0.3433 | 0.3412 |
| Calculated Weight of Potassium (g) | 0.0360 | 0.0375 | 0.0372 |
| Potassium Content (% w/w) | 2.40% | 2.48% | 2.48% |
Conclusion
The gravimetric determination of potassium using sodium tetraphenylborate is a highly accurate and precise method suitable for a wide range of applications in research and development. By following the detailed protocol and taking care to mitigate potential interferences, reliable quantitative data on potassium content can be obtained. This method serves as a valuable tool, particularly when high accuracy is required or when instrumental techniques are unavailable.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. eusalt.com [eusalt.com]
- 4. The gravimetric determination of potassium in sea water as the potassium tetraphenylboron salt - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. datapdf.com [datapdf.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols for the Precipitation of Potassium with Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precipitation of potassium using sodium tetraphenylborate (B1193919) (Na[B(C₆H₅)₄]) is a well-established analytical method for the quantitative determination of potassium.[1][2] This technique relies on the formation of a sparingly soluble, white precipitate of potassium tetraphenylborate (K[B(C₆H₅)₄]).[3][4] The low solubility of this compound in aqueous solutions makes this method suitable for gravimetric, titrimetric, and turbidimetric analyses across various sample types, including fertilizers, water, and biological samples.[3][5][6] This document provides detailed protocols, quantitative data, and workflows for the effective application of this method.
Principle of the Method
The fundamental principle of this method is the reaction between potassium ions (K⁺) and tetraphenylborate ions ([B(C₆H₅)₄]⁻) to form the insoluble this compound salt, as depicted in the following reaction:
K⁺(aq) + [B(C₆H₅)₄]⁻(aq) → K--INVALID-LINK--[4]
The quantitative determination of potassium can be achieved through several approaches:
-
Gravimetric Analysis: The precipitated K[B(C₆H₅)₄] is filtered, washed, dried, and weighed. The mass of the precipitate is then used to calculate the amount of potassium in the original sample.[5]
-
Volumetric (Titrimetric) Analysis: The excess tetraphenylborate reagent after precipitation is back-titrated with a suitable titrant, such as a quaternary ammonium (B1175870) salt.[5] Alternatively, the precipitate can be isolated, redissolved in an organic solvent like acetone, and the tetraphenylborate component titrated.[7]
-
Turbidimetric Analysis: The turbidity resulting from the suspended K[B(C₆H₅)₄] precipitate is measured spectrophotometrically. This method is particularly useful for determining low concentrations of potassium.[3][6]
-
Spectrophotometric Analysis: The precipitate is dissolved in a suitable organic solvent, and the concentration is determined by measuring the absorbance at a specific wavelength (e.g., 266 nm).[8]
Quantitative Data
The following tables summarize key quantitative data related to the precipitation of potassium with tetraphenylborate.
Table 1: Solubility of this compound (K[B(C₆H₅)₄])
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 1.8 x 10⁻⁴ g/L | 25 | [4] |
| Water | 1.8 x 10⁻⁴ M | Not Specified | [2] |
| Distilled Water | 1.35 x 10⁻⁴ mol dm⁻³ | 20 ± 1 | [9] |
Table 2: Solubility Products (Ksp) of Tetraphenylborate Salts
| Compound | Solubility Product (Ksp) | Temperature (°C) | Reference |
| K[B(C₆H₅)₄] | 3 x 10⁻⁸ | 25 | [1] |
| K[B(C₆H₅)₄] | 1.72 x 10⁻⁸ mol² dm⁻⁶ | 20 ± 1 | [9] |
| K[B(C₆H₅)₄] | 5.03 x 10⁻⁸ M² | 25 | [10] |
| Cs[B(C₆H₅)₄] | 1.03 x 10⁻¹⁰ M² | 25 | [10] |
| Na[B(C₆H₅)₄] | 0.62 M² | 25 | [10] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Potassium
This protocol is adapted from established gravimetric methods and is suitable for samples with a significant potassium concentration, such as fertilizers.[5][11]
1. Reagents and Materials:
-
Sodium Tetraphenylborate (Na[B(C₆H₅)₄]) solution (e.g., 30 g/L or 1% w/v)[7][12]
-
Hydrochloric Acid (HCl), concentrated[12]
-
Wash solution: Saturated solution of this compound[7]
-
Deionized water
-
Gooch crucible or fritted glass crucible
-
Drying oven
-
Desiccator
-
Analytical balance
2. Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in deionized water. If necessary, perform acid digestion to bring the potassium into solution. For fertilizers, a 2.5 g sample dissolved in a 250 ml volumetric flask can be used.[5]
-
Interference Removal (if necessary):
-
Ammonium Ions: In an alkaline medium, heat the solution to remove ammonia.[11] Formaldehyde can also be added to form hexamethylenetetramine, which does not interfere.[5]
-
Calcium and Magnesium: Add Na₂CO₃ to precipitate CaCO₃ and MgCO₃. These can be dissolved later by adding acetic acid, while this compound remains insoluble.[13] EDTA can also be used to chelate interfering metal cations.[11]
-
-
Precipitation:
-
Adjust the pH of the sample solution. Precipitation is quantitative in a pH range of 1 to 9.[8] For some applications, an acidic medium (e.g., 0.2 N to 0.66 N) at 0°C is preferred to obtain a more easily filterable precipitate and prevent reagent decomposition.[14] For other applications, a weakly alkaline medium is used.[11]
-
Cool the sample solution and the sodium tetraphenylborate reagent to 0°C in an ice bath.[12]
-
Slowly add a slight excess of the sodium tetraphenylborate solution to the sample solution while stirring.
-
Allow the precipitate to digest, typically for a few minutes in the ice bath, to ensure complete precipitation.[12]
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed Gooch or fritted glass crucible under vacuum.
-
Wash the precipitate several times with small portions of the cold wash solution (saturated K[B(C₆H₅)₄]).
-
Finally, wash with a small amount of cold deionized water to remove any remaining soluble salts.[5]
-
-
Drying and Weighing:
-
Calculation:
-
Calculate the mass of the this compound precipitate.
-
Use the gravimetric factor (K / K[B(C₆H₅)₄]) to determine the mass of potassium in the sample.
-
Protocol 2: Turbidimetric Determination of Potassium
This protocol is suitable for the rapid determination of low concentrations of potassium, for instance, in water or blood serum.[3][6]
1. Reagents and Materials:
-
Sodium Tetraphenylborate (Na[B(C₆H₅)₄]) solution (e.g., 3% m/v)[6]
-
Potassium standard solutions for calibration curve
-
Buffer solution (e.g., tetraborate (B1243019) buffer for serum analysis)[6]
-
Spectrophotometer or turbidimeter
-
Cuvettes
2. Procedure:
-
Calibration Curve: Prepare a series of potassium standard solutions of known concentrations.
-
Sample and Standard Preparation:
-
Pipette a fixed volume of the sample or standard solution into a cuvette.
-
Add the buffer solution and mix.
-
Add the sodium tetraphenylborate reagent and mix thoroughly. The reaction is typically rapid, often completing in less than a minute.[6]
-
-
Turbidity Measurement:
-
Measure the turbidity (or absorbance) of the resulting suspension at a suitable wavelength (e.g., 700 nm for serum analysis) after a fixed time interval.[6]
-
-
Quantification:
-
Plot the turbidity measurements of the standards against their concentrations to create a calibration curve.
-
Determine the potassium concentration of the sample by interpolating its turbidity measurement on the calibration curve.
-
Interferences
Several ions can interfere with the precipitation of potassium by forming precipitates with tetraphenylborate. It is crucial to consider and mitigate these interferences for accurate results.
-
Ammonium (NH₄⁺): Forms an insoluble precipitate with tetraphenylborate.[1] It can be removed by heating in an alkaline solution or by adding formaldehyde.[5]
-
Rubidium (Rb⁺) and Cesium (Cs⁺): These ions also form insoluble precipitates with tetraphenylborate and will interfere if present in the sample.[2]
-
Silver (Ag⁺) and Thallium (Tl⁺): These heavy metal ions can also precipitate with tetraphenylborate.[2]
-
Organic Bases: Certain organic alkaloids, amines, and quaternary ammonium salts can form precipitates with the reagent.[1]
-
Calcium (Ca²⁺) and Magnesium (Mg²⁺): Can cause interference but can be managed by adding a chelating agent like EDTA or by precipitation with carbonate.[3][11][13]
Visualizations
The following diagrams illustrate the key workflows and relationships in the potassium precipitation protocol.
Caption: General workflow for the gravimetric determination of potassium.
Caption: Chemical reaction and key interferences in potassium precipitation.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. This compound – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 3. cdn.hach.com [cdn.hach.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. scielo.br [scielo.br]
- 7. eusalt.com [eusalt.com]
- 8. datapdf.com [datapdf.com]
- 9. srdata.nist.gov [srdata.nist.gov]
- 10. osti.gov [osti.gov]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. The gravimetric determination of potassium in sea water as the potassium tetraphenylboron salt - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. The quantitative determination of potassium as the tetraphenylboron salt - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Potassium Tetraphenylborate in Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ion-selective electrodes (ISEs) are crucial analytical tools for the precise and real-time measurement of potassium ion (K⁺) concentrations in aqueous solutions. A key component in many high-performance potassium ISEs is potassium tetraphenylborate (B1193919) (KTPB) or its sodium salt, sodium tetraphenylborate (NaTPB). This document provides detailed application notes and experimental protocols for the use of potassium tetraphenylborate and its derivatives in the fabrication and application of potassium-selective electrodes, with a particular focus on their relevance in research and drug development.
The principle behind the function of these electrodes lies in the selective complexation of potassium ions by an ionophore embedded within a polymeric membrane, typically made of polyvinyl chloride (PVC). Tetraphenylborate anions are incorporated into the membrane as lipophilic additives. These anions help to establish a stable and reproducible potential at the membrane-solution interface by preventing the interference of hydrophilic anions from the sample solution and reducing the membrane's electrical resistance. This results in electrodes with high selectivity, sensitivity, and stability.
Principle of Operation
A potassium-selective electrode functions based on the potential difference that develops across a selective membrane separating the sample solution from an internal reference solution. The membrane is designed to be permeable only to potassium ions.
The core components of the sensing membrane are:
-
Polymeric Matrix: High molecular weight PVC is commonly used to provide a stable, flexible, and inert support for the other membrane components.
-
Plasticizer: A water-immiscible organic solvent, such as dioctyl phthalate (B1215562) (DOP) or o-nitrophenyloctylether (o-NPOE), is used to dissolve the other components and ensure the mobility of ions within the membrane.
-
Ionophore: A neutral carrier, most commonly valinomycin, which has a high affinity and selectivity for potassium ions. It selectively binds K⁺ ions from the sample solution and transports them across the membrane.
-
Anion Excluder: this compound or a similar lipophilic salt containing the tetraphenylborate anion is added to the membrane. This large, negatively charged ion is confined within the organic membrane phase and serves to repel anions from the sample solution, thus enhancing the selectivity of the electrode towards cations, specifically K⁺.
The selective binding of K⁺ ions by the ionophore at the membrane-sample interface leads to a charge separation, creating a potential difference that is proportional to the logarithm of the potassium ion activity in the sample, as described by the Nernst equation.
Quantitative Data Presentation
The performance of a potassium ISE is characterized by several key parameters, which are influenced by the composition of the sensing membrane. The following tables summarize the performance of various potassium-selective membranes incorporating tetraphenylborate derivatives.
Table 1: Performance Characteristics of Potassium Ion-Selective Electrodes
| Membrane Composition (w/w %) | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Response Time (s) | pH Range | Reference |
| PVC (32.0), Pyrazole derivative (4.0), KTpClPB (1.0), DEHA (63.0) | 1.0×10⁻⁵ - 1.0×10⁻¹ | N/A | 6.02 × 10⁻⁶ | 10 | 6.0 - 10.0 | [1] |
| PVC (28.17), 2,2'-dithiodibenzoic acid (0.70), NaTPB (0.70), DOS (70.43) | 1.0×10⁻⁵ - 1.0 | 40.12 ± 0.15 | 6.2 × 10⁻⁶ | < 20 | ~8 | [2][3] |
| PVC, Valinomycin, Potassium tetrakis(4-chlorophenyl)borate | N/A | N/A | N/A | N/A | N/A | [4] |
| PVC, Dibenzo-18-crown-6 (0.5), KTpClPB (0.25), TCP (74.5) | 10⁻¹ - 10⁻⁵ | 54.5 | 5x10⁻⁶ | N/A | N/A | [5] |
| PVC, Decyl-18-crown-6 (0.5), KTpClPB (0.25), TCP (74.5) | 10⁻¹ - 10⁻⁵ | 56.2 | 8x10⁻⁶ | N/A | N/A | [5] |
KTpClPB: Potassium tetrakis(p-chlorophenyl)borate, DEHA: bis(2-ethylhexyl)adipate, DOS: Dioctyl sebacate, NaTPB: Sodium tetraphenylborate, TCP: Tricresyl phosphate.
Table 2: Selectivity Coefficients (log KpotK⁺, Mⁿ⁺) for a Potassium ISE
| Interfering Ion (Mⁿ⁺) | Selectivity Coefficient (log KpotK⁺, Mⁿ⁺) |
| Rubidium (Rb⁺) | -0.7 |
| Cesium (Cs⁺) | -1.4 |
| Ammonium (NH₄⁺) | -2.0 |
| Sodium (Na⁺) | -3.4 |
| Calcium (Ca²⁺) | -3.5 |
| Magnesium (Mg²⁺) | -3.5 |
| Lithium (Li⁺) | -3.9 |
Data sourced from EDT Direction.[6]
Experimental Protocols
Protocol for Fabrication of a PVC Membrane Potassium Ion-Selective Electrode
This protocol describes the preparation of a potassium-selective membrane and its assembly into an electrode body.
Materials:
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer (e.g., dioctyl phthalate - DOP, or o-nitrophenyloctylether - o-NPOE)
-
Ionophore (e.g., Valinomycin)
-
Anion excluder (e.g., Potassium tetrakis(p-chlorophenyl)borate - KTpClPB)
-
Tetrahydrofuran (THF), distilled
-
Glass rings or petri dish for casting
-
Electrode body
-
Internal filling solution (e.g., 0.1 M KCl)
-
Ag/AgCl internal reference electrode
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, dissolve PVC (e.g., 33 mg), plasticizer (e.g., 66 mg), ionophore (e.g., 1 mg), and KTpClPB (e.g., 0.5 mg) in approximately 1-2 mL of THF.
-
Mix thoroughly until all components are completely dissolved, forming a homogenous solution. The exact ratios can be varied to optimize performance (see Table 1).
-
-
Membrane Casting:
-
Pour the membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.
-
Cover the setup with a watch glass to allow for slow evaporation of the THF. This process should take approximately 24 hours. A slow evaporation rate is crucial for forming a uniform and mechanically stable membrane.
-
-
Membrane Cutting and Assembly:
-
Once the membrane is fully dried, carefully detach it from the glass plate.
-
Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane using a cork borer.
-
Secure the membrane disc to the end of the electrode body using a PVC/THF slurry as an adhesive.
-
-
Electrode Filling and Conditioning:
-
Fill the electrode body with the internal filling solution (e.g., 0.1 M KCl), ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the body.
-
Condition the electrode by soaking it in a 0.01 M KCl solution for at least 24 hours before use.[5]
-
Protocol for Calibration and Measurement of Potassium Concentration
Materials:
-
Calibrated Potassium ISE
-
Reference electrode (if using a half-cell ISE)
-
Ion meter or pH/mV meter
-
Magnetic stirrer and stir bar
-
Standard potassium solutions (e.g., 10⁻¹ M, 10⁻² M, 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M KCl)
-
Ionic Strength Adjustment Buffer (ISAB) (e.g., 5 M NaCl)
-
Deionized water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard potassium solutions by serial dilution of a stock solution (e.g., 1 M KCl).
-
-
Electrode Setup:
-
Connect the potassium ISE and the reference electrode to the ion meter.
-
Rinse the electrodes with deionized water and gently blot dry with a lint-free tissue.
-
-
Calibration:
-
Place 50 mL of the lowest concentration standard solution into a beaker with a magnetic stir bar.
-
Add 1 mL of ISAB to the beaker.[7]
-
Immerse the electrodes in the solution and stir at a constant, moderate rate.
-
Record the potential (in mV) once the reading has stabilized.
-
Repeat this process for each standard solution, moving from the lowest to the highest concentration.
-
Plot the recorded potential (y-axis) against the logarithm of the potassium concentration (x-axis). The resulting graph should be linear over the working range of the electrode. The slope of this line should be approximately 59 mV per decade change in concentration at 25°C.
-
-
Sample Measurement:
-
Place 50 mL of the unknown sample into a beaker with a magnetic stir bar.
-
Add 1 mL of ISAB and stir.
-
Immerse the electrodes in the sample and record the stable potential reading.
-
Determine the potassium concentration of the sample from the calibration curve.
-
Application Protocol: Monitoring Drug Release Using a Potassium-Selective Electrode
This protocol outlines a method for monitoring the release of a potassium salt of a drug from a delivery system, such as a hydrogel or a porous matrix.
Principle: The release of the drug is monitored by measuring the increase in potassium ion concentration in the release medium over time using a calibrated potassium ISE.
Materials:
-
Calibrated Potassium ISE and reference electrode
-
Ion meter
-
Drug delivery system loaded with a potassium salt of the active pharmaceutical ingredient (API)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bar or other suitable dissolution apparatus
-
Thermostatically controlled water bath
Procedure:
-
System Setup:
-
Place a known volume of the release medium into a beaker or dissolution vessel maintained at a constant temperature (e.g., 37°C).
-
Immerse the calibrated potassium ISE and reference electrode in the release medium.
-
Allow the potential reading to stabilize to establish a baseline.
-
-
Initiation of Drug Release:
-
Introduce the drug delivery system into the release medium.
-
Start the stirrer at a constant speed to ensure uniform mixing.
-
-
Data Acquisition:
-
Record the potential at regular time intervals. The frequency of measurements will depend on the expected release rate of the drug.
-
-
Data Analysis:
-
Convert the potential readings to potassium concentrations using the previously generated calibration curve.
-
Plot the cumulative amount or percentage of drug released as a function of time.
-
This method provides a continuous and real-time measurement of drug release, offering advantages over techniques that require sample withdrawal and subsequent analysis.[8][9]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Noisy or unstable readings | Air bubbles on the membrane, Clogged reference junction, High concentration of interfering ions, Static electricity | Remove air bubbles by re-dipping the electrode, Clean the reference junction, Pretreat sample to remove interferences, Use an anti-static cloth on the meter. |
| Drifting readings | Incorrect calibration, Temperature changes, Fouling of the membrane | Recalibrate the electrode, Allow samples and standards to reach thermal equilibrium, Clean the membrane as per manufacturer's instructions. |
| Low slope | Old or expired electrode, Incorrectly prepared standards, Clogged reference junction | Replace the electrode module, Prepare fresh standards, Clean the reference junction. |
| "Out of Range" error | Sample concentration is outside the linear range of the electrode, Defective electrode | Dilute the sample, Check electrode with standards and replace if necessary. |
Conclusion
Potassium-selective electrodes incorporating this compound are robust and reliable tools for a wide range of applications in research and development. The detailed protocols and data presented in these application notes provide a comprehensive guide for their fabrication, calibration, and use. In the context of drug development, these electrodes offer a powerful method for real-time monitoring of drug release, facilitating the characterization and optimization of novel drug delivery systems. By following the outlined procedures and considering the potential interferences, researchers can achieve accurate and reproducible measurements of potassium ion concentration.
References
- 1. Electroanalytical and biocompatibility studies on carboxylated poly(vinyl chloride) membranes for microfabricated array sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.omega.com [assets.omega.com]
- 6. vernier.com [vernier.com]
- 7. metrohm.com [metrohm.com]
- 8. Using Ion-Selective Electrodes to Study the Drug Release from Porous Cellulose Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Amperometric Titration of Potassium with Tetraphenylborate
Introduction
The accurate quantification of potassium is crucial in numerous fields, including pharmaceutical analysis, clinical chemistry, and agricultural science. Amperometric titration with tetraphenylborate (B1193919) offers a sensitive and selective method for the determination of potassium ions. This technique relies on the precipitation of the sparingly soluble potassium tetraphenylborate (KTPB). The endpoint of the titration is determined by monitoring the change in diffusion current as a function of the titrant volume, providing a sharp and reproducible indication of the equivalence point.
This document provides detailed protocols for both the direct amperometric titration of potassium and an indirect method involving the titration of excess tetraphenylborate.
Principle of Amperometric Titration
Amperometric titrations measure the current generated at a working electrode held at a constant potential during the course of a titration. The current is proportional to the concentration of an electroactive species involved in the titration. The endpoint is identified as the point of intersection of the two linear portions of the titration curve (current vs. volume of titrant).
In the context of potassium determination, the tetraphenylborate ion (TPB⁻) is the key electroactive species. The titration is based on the following precipitation reaction:
K⁺ + B(C₆H₅)₄⁻ → K[B(C₆H₅)₄] (s)
Experimental Protocols
Two primary approaches for the amperometric titration of potassium with tetraphenylborate are presented below: a direct titration method and an indirect titration method.
Protocol 1: Direct Titration of Potassium with Sodium Tetraphenylborate
This method involves the direct titration of a potassium-containing sample with a standardized solution of sodium tetraphenylborate (NaTPB). The increase in current after the equivalence point, due to the excess of electroactive TPB⁻ ions, is monitored.
Apparatus:
-
Amperometric titration setup (potentiostat, titration cell, microburette)
-
Graphite (B72142) indicating electrode
-
Saturated calomel (B162337) reference electrode (SCE)
-
Magnetic stirrer
Reagents:
-
Standard Potassium Chloride (KCl) solution (for standardization)
-
Sodium Tetraphenylborate (NaTPB) solution (~0.05 M), standardized
-
Acetate (B1210297) buffer (pH 4.4)
-
Sodium Acetate
Procedure:
-
Electrode Preparation: Ensure the graphite electrode surface is clean and polished according to the manufacturer's instructions.
-
Sample Preparation: Accurately pipette a known volume of the potassium-containing sample into the titration cell.
-
Supporting Electrolyte: Add sufficient sodium acetate to make the solution approximately 0.25 M and adjust the pH to around 5 with acetic acid.[1]
-
Titration Setup: Place the titration cell on the magnetic stirrer, insert the graphite and reference electrodes, and the tip of the microburette.
-
Applied Potential: Apply a potential of +0.55 V vs. SCE to the graphite electrode.[2]
-
Titration: Begin stirring the solution and record the initial current. Add the standardized NaTPB solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the current to stabilize before recording the value.
-
Endpoint Determination: Continue the titration well past the equivalence point. Plot the current (corrected for dilution if necessary) against the volume of NaTPB added. The endpoint is the intersection of the two linear segments of the graph. Before the endpoint, the current should be low and relatively constant. After all the potassium has precipitated, the excess TPB⁻ will cause a sharp increase in the current.
Protocol 2: Indirect Titration of Potassium
In this method, an excess of a standardized NaTPB solution is added to the potassium sample to precipitate KTPB. The unreacted TPB⁻ in the filtrate is then titrated with a standard solution of a suitable reagent, such as silver nitrate.
Apparatus:
-
Amperometric titration setup
-
Dropping Mercury Electrode (DME) or a rotating platinum electrode
-
Reference electrode (e.g., mercury pool)
-
Microburette
-
Filtration apparatus
Reagents:
-
Standard Sodium Tetraphenylborate (NaTPB) solution
-
Standard Silver Nitrate (AgNO₃) solution
-
Acetonitrile-water mixture
-
Supporting electrolyte as required by the specific procedure.
Procedure:
-
Precipitation: To a known volume of the potassium sample, add a known excess of standard NaTPB solution to quantitatively precipitate the potassium as KTPB.
-
Filtration: Filter the solution to remove the KTPB precipitate.
-
Sample Preparation for Titration: Transfer a known volume of the filtrate to the titration cell. Add the appropriate solvent system (e.g., acetonitrile-water) and supporting electrolyte.[3]
-
Titration Setup: Assemble the amperometric titration apparatus with the DME and reference electrode.
-
Applied Potential: Apply a potential of -0.1 V versus a mercury pool reference electrode.[3]
-
Titration: Titrate the excess TPB⁻ in the filtrate with the standard AgNO₃ solution. Record the current after each incremental addition of the titrant.
-
Endpoint Determination: Plot the current versus the volume of AgNO₃ added. The current will decrease as the excess TPB⁻ is precipitated as silver tetraphenylborate. After the endpoint, the current will either remain constant or change depending on the electroactivity of the titrant at the applied potential. The endpoint is determined from the intersection of the linear portions of the titration curve.
Data Presentation
The following tables summarize representative quantitative data from the amperometric titration of potassium with tetraphenylborate.
Table 1: Direct Amperometric Titration of Potassium with Sodium Tetraphenylborate
| Potassium Taken (mg) | Titrant Volume at Endpoint (mL) | Potassium Found (mg) | Difference (mg) |
| 12.61 | 3.232 | 3.251 | +0.07 |
| 12.85 | 3.293 | 3.278 | -0.06 |
| 13.25 | 3.396 | 3.409 | +0.05 |
| 13.50 | 3.461 | 3.475 | +0.06 |
| 19.12 | 4.900 | 4.882 | -0.07 |
| 19.41 | 4.974 | 4.954 | -0.08 |
| 19.49 | 4.995 | 4.942 | -0.21 |
| 19.74 | 5.059 | 5.001 | -0.23 |
| 19.97 | 5.118 | 5.119 | 0.00 |
| 20.18 | 5.172 | 5.138 | -0.13 |
Data adapted from Findeis, A. F., & De Vries, T. (1956). Amperometric Titration of the Tetraphenylborate Ion. Analytical Chemistry, 28(2), 209-211.[3]
Logical Workflow
The following diagram illustrates the general workflow for the direct amperometric titration of potassium with tetraphenylborate.
Caption: Workflow for Direct Amperometric Titration of Potassium.
Interferences
The amperometric titration of potassium with tetraphenylborate is relatively free from interferences by many common ions. Large amounts of chloride and other commonly encountered anions are tolerated.[2] However, ions that also form insoluble precipitates with tetraphenylborate, such as rubidium, cesium, and ammonium (B1175870) ions, will interfere and should be absent or removed prior to titration.[3]
Conclusion
Amperometric titration with tetraphenylborate is a robust and reliable method for the determination of potassium. Both direct and indirect titration protocols offer high precision and accuracy. The choice between the two methods may depend on the sample matrix and the presence of potential interferences. The direct titration is generally simpler and faster as it eliminates the need for filtration steps.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical technique effectively.
References
Application Notes and Protocols for Soil Fertility Analysis using Tetraphenylborate
Topic: Potassium Tetraphenylborate (B1193919) for Soil Fertility Analysis Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of plant-available potassium (K) is a cornerstone of soil fertility assessment. While traditional methods like ammonium (B1175870) acetate (B1210297) extraction are widely used, they primarily measure exchangeable potassium and may not accurately reflect the soil's full potassium-supplying power, which also includes non-exchangeable forms. The sodium tetraphenylboron (NaTPB) method offers a more comprehensive assessment by extracting both exchangeable and a portion of the non-exchangeable potassium, mimicking the potassium uptake by plant roots.[1][2] This document provides detailed application notes and protocols for the use of tetraphenylborate in soil fertility analysis.
The fundamental principle of this method lies in the reaction of potassium ions (K⁺) with the tetraphenylborate anion ([B(C₆H₅)₄]⁻) to form a stable, white precipitate of potassium tetraphenylborate (K[B(C₆H₅)₄]).[3] The amount of precipitate formed can be quantified through gravimetric, turbidimetric, or titrimetric methods, or by dissolving the precipitate and measuring the potassium concentration using techniques like atomic absorption spectrophotometry.
Chemical Principle
The reaction between potassium ions and sodium tetraphenylborate is a precipitation reaction:
K⁺ + Na[B(C₆H₅)₄] → K[B(C₆H₅)₄]↓ + Na⁺
A significant challenge in this analysis is the interference from ammonium ions (NH₄⁺), which also form a precipitate with tetraphenylborate.[4] Various masking agents and procedural steps are employed to eliminate this interference.
Caption: Chemical reaction for the precipitation of potassium.
Experimental Protocols
Several variations of the tetraphenylborate method exist for soil potassium analysis. Below are detailed protocols for two common approaches: a modified extraction method for plant-available potassium and a turbidimetric method.
Protocol 1: Modified Sodium Tetraphenylboron Extraction for Plant-Available K
This method is designed to estimate both exchangeable and readily available non-exchangeable potassium.
1. Reagents:
-
Extracting Solution: 1.7 M NaCl, 0.01 M EDTA, 0.2 M Sodium Tetraphenylborate (NaTPB).
-
Quenching Solution: 0.5 M NH₄Cl, 0.11 M CuCl₂.
-
Standard Potassium Solutions: Prepare a series of standard potassium solutions for calibration.
2. Procedure:
-
Weigh 0.5 g of air-dried soil into a centrifuge tube.
-
Add 3 mL of the extracting solution.
-
Incubate for a specified time (e.g., 5 minutes for readily available K, or longer for assessing slower-releasing forms).[1]
-
Add 25 mL of the quenching solution to stop the reaction. The ammonium in this solution precipitates the excess tetraphenylborate.
-
Heat the tube in a heating block to dissolve the this compound precipitate. The copper in the quenching solution aids in the breakdown of the tetraphenylborate anion.[1]
-
Centrifuge the samples and analyze the supernatant for potassium content using an appropriate analytical instrument (e.g., ICP-OES or flame photometer).
Caption: Workflow for modified NaTPB extraction.
Protocol 2: Turbidimetric Determination of Potassium
This method relies on measuring the turbidity created by the this compound precipitate.
1. Reagents:
-
Soil Extractant: e.g., 1 M NH₄OAc or a solution containing NaHCO₃, Na₂CO₃, and Na₂SO₄.[5]
-
Masking Agent: A solution to prevent interference from ammonium and other ions. A common formulation includes Cu²⁺, tartaric acid, and H⁺.[5]
-
Auxiliary Masking Agent: Basic EDTA disodium (B8443419) salt solution.[5]
-
Turbidity Reagent: Basic sodium tetraphenylborate solution.
-
Standard Potassium Solutions.
2. Procedure:
-
Prepare a soil extract by shaking a known mass of soil with the chosen extractant for a specified time (e.g., 30 minutes), followed by filtration.[5]
-
To an aliquot of the soil filtrate, add the masking agent to complex interfering ions.
-
Add the auxiliary masking agent (EDTA solution).
-
Add the sodium tetraphenylborate turbidity reagent and mix well.
-
Immediately measure the turbidity of the solution using a nephelometer or spectrophotometer at a suitable wavelength.
-
Calculate the potassium concentration based on a calibration curve prepared from standard potassium solutions.
Caption: Workflow for turbidimetric K determination.
Data Presentation
The effectiveness of the sodium tetraphenylboron method is often evaluated by comparing its results to the standard ammonium acetate method and correlating them with plant potassium uptake.
Table 1: Comparison of Potassium Extraction Methods
| Soil Type | NH₄OAc-K (mg/kg) | NaTPB-K (5 min) (mg/kg) |
| Sandy Loam | 85 | 150 |
| Silt Loam | 120 | 225 |
| Clay Loam | 180 | 350 |
Note: The values in this table are illustrative and will vary depending on the specific soil characteristics.
Table 2: Correlation of Soil Test K with Plant K Uptake
| Method | Correlation Coefficient (r²) with Plant K Uptake |
| 1 M NH₄OAc | 0.40 |
| 5-min NaTPB | 0.94 |
Source: Adapted from a study on 11 midwestern soils.[1]
Logical Relationships in Method Selection
The choice of method depends on the specific research question.
Caption: Logic for selecting the appropriate K analysis method.
Conclusion
The use of this compound for soil fertility analysis provides a more accurate and comprehensive measure of plant-available potassium compared to methods that only determine the exchangeable fraction.[1][2] The protocols outlined here offer robust procedures for researchers to assess soil potassium status. The choice between a rapid turbidimetric method and a more involved extraction method will depend on the specific analytical needs and the desired depth of information regarding the soil's potassium dynamics. Careful attention to potential interferences and the use of appropriate masking agents are critical for obtaining accurate results.
References
- 1. northcentralfertility.com [northcentralfertility.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.hach.com [cdn.hach.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. CN101271072B - Method for measuring kalium in soil by tetraphenylboron sodium nephelometery and its screening agent - Google Patents [patents.google.com]
Application Notes and Protocols for Radioactive Cesium Cleanup using Potassium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioactive cesium, particularly Cesium-137, is a significant environmental concern stemming from nuclear fission. Its long half-life and high solubility in water necessitate effective remediation strategies. One established method for the removal of radioactive cesium from aqueous solutions is through precipitation using potassium tetraphenylborate (B1193919) (K(B(C6H5)4)), often referred to as KTPB. This method relies on the low solubility of cesium tetraphenylborate (CsTPB), which allows for its selective removal from waste streams.[1] These application notes provide a detailed overview and experimental protocols for the use of KTPB in radioactive cesium cleanup.
The precipitation reaction is as follows:
Cs⁺(aq) + K(B(C₆H₅)₄)(aq) → Cs(B(C₆H₅)₄)(s) + K⁺(aq)
The efficiency of this process can be influenced by several factors, including pH, temperature, and the presence of competing cations such as potassium and sodium.[1]
Data Presentation
The following tables summarize quantitative data related to the application of tetraphenylborate for cesium removal.
Table 1: Solubility Products of Relevant Tetraphenylborate Salts
| Compound | Formula | Solubility Product (Ksp) at 25°C | Reference |
| Cesium Tetraphenylborate | Cs(B(C₆H₅)₄) | 2.25 x 10⁻⁸ M² | |
| Potassium Tetraphenylborate | K(B(C₆H₅)₄) | 2.25 x 10⁻⁸ M² | |
| Sodium Tetraphenylborate | Na(B(C₆H₅)₄) | 2.0 x 10⁻⁴ M² |
Table 2: Influence of pH on Cesium Precipitation Efficiency
| pH Range | Precipitation Yield of Cs-TFPB (%) | Notes | Reference |
| 2.5 - 11.5 | Stable | The precipitation reaction is effective across a broad pH range.[2] | [3] |
| 0.7 - 10.8 | 99.1 ± 0.3 | Using sodium tetrakis(p-fluorophenyl)borate (a related compound). | [3] |
Table 3: Decontamination Factors for Cesium Removal
| Initial Cesium Concentration | Treatment Method | Decontamination Factor (DF) | Final Cesium Concentration | Reference |
| High-level radioactive waste | Precipitation with sodium tetraphenylborate | >10,000 | Not specified | |
| Low-level radioactive waste | Isotope dilution-precipitation with sodium tetraphenylborate | Sufficient to meet DOE standards | < 3.0 x 10⁻⁶ µCi/mL | [2] |
Experimental Protocols
Protocol 1: Standard Precipitation of Radioactive Cesium
This protocol outlines the basic procedure for precipitating radioactive cesium from an aqueous solution using this compound.
Materials:
-
Radioactive cesium-containing aqueous solution
-
This compound (K(B(C6H5)4)) solution (e.g., 0.1 M)
-
Beakers or reaction vessels
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., vacuum filtration with 0.45 µm filter paper)
-
Personal Protective Equipment (PPE) appropriate for handling radioactive materials
-
Radiation detection instrumentation (e.g., gamma spectrometer)
Procedure:
-
Sample Preparation:
-
Characterize the initial radioactive cesium concentration in the aqueous sample using a calibrated gamma spectrometer.
-
Adjust the pH of the solution if necessary. The reaction is generally effective over a wide pH range (2.5-11.5).[2]
-
-
Precipitation:
-
Place a known volume of the cesium-containing solution in a beaker with a magnetic stir bar.
-
While stirring, slowly add a stoichiometric excess of the this compound solution. A molar ratio of KTPB to Cs⁺ greater than 1 is recommended to drive the precipitation to completion.
-
Continue stirring for a minimum of 30 minutes to ensure complete precipitation. The formation of a white precipitate of cesium tetraphenylborate should be observed.
-
-
Separation:
-
Separate the precipitate from the supernatant by vacuum filtration using a 0.45 µm filter.
-
Wash the precipitate with a small amount of deionized water to remove any entrained impurities.
-
-
Analysis:
-
Measure the radioactivity of the filtrate (supernatant) to determine the final cesium concentration.
-
Calculate the decontamination factor (DF) using the following formula: DF = (Initial Cesium Concentration) / (Final Cesium Concentration)
-
Protocol 2: Isotope Dilution-Precipitation for Enhanced Cesium Removal
This protocol is adapted from a method using sodium tetraphenylborate and is particularly useful for solutions with very low concentrations of radioactive cesium.[2]
Materials:
-
All materials listed in Protocol 1
-
Stable cesium chloride (CsCl) solution
Procedure:
-
Isotope Dilution:
-
To the radioactive cesium-containing solution, add a known amount of stable cesium chloride solution. This increases the total cesium concentration, which enhances the precipitation efficiency.[2]
-
-
Precipitation and Separation:
-
Follow the precipitation and separation steps (2 and 3) as described in Protocol 1.
-
-
Analysis:
-
Measure the radioactivity of the filtrate to determine the final radioactive cesium concentration.
-
Calculate the decontamination factor as described in Protocol 1.
-
Protocol 3: Measurement of Cesium Concentration
Accurate measurement of cesium concentration before and after treatment is crucial for determining the effectiveness of the cleanup process.
Instrumentation:
-
High-purity germanium (HPGe) gamma spectrometer or a sodium iodide (NaI) scintillation detector.
-
Appropriate sample containers (e.g., Marinelli beakers).
Procedure:
-
Calibration:
-
Calibrate the gamma spectrometer using a certified Cesium-137 standard source with a geometry identical to the samples to be measured.
-
-
Sample Measurement:
-
Place a known volume of the aqueous sample (before or after precipitation) into the measurement container.
-
Acquire a gamma spectrum for a sufficient amount of time to achieve good counting statistics.
-
Identify the Cesium-137 peak at 661.7 keV.
-
-
Concentration Calculation:
-
Calculate the activity concentration of Cesium-137 in the sample based on the net peak area, detector efficiency, and sample volume.
-
Visualizations
Caption: Workflow for radioactive cesium removal using KTPB precipitation.
Caption: Factors influencing the efficiency of cesium precipitation.
References
Application Notes and Protocols for Turbidimetric Determination of Potassium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium is an essential electrolyte with critical physiological roles, including nerve impulse transmission, muscle contraction, and maintenance of acid-base balance. Accurate quantification of potassium is vital in various fields, from clinical diagnostics to environmental monitoring and pharmaceutical research. The turbidimetric method for potassium determination offers a simple, rapid, and cost-effective alternative to other techniques like flame photometry or ion-selective electrodes. This method is particularly well-suited for high-throughput screening in 96-well plate formats.
Principle of the Method
The turbidimetric determination of potassium is based on the specific reaction between potassium ions (K⁺) and sodium tetraphenylboron (Na[B(C₆H₅)₄]) in an alkaline medium.[1][2][3][4][5][6] This reaction forms a fine, white, and stable colloidal precipitate of potassium tetraphenylboron (K[B(C₆H₅)₄]).[1][2][6] The resulting turbidity of the suspension is directly proportional to the concentration of potassium ions in the sample.[1][2][6] The turbidity is measured as absorbance (optical density, OD) using a spectrophotometer or microplate reader at a wavelength of 450 nm or 700 nm.[1][2][3][4]
K⁺ + Na[B(C₆H₅)₄] → K[B(C₆H₅)₄] (s) + Na⁺
Reagents and Equipment
Reagents:
-
Potassium Standard: A stock solution of known potassium concentration (e.g., 1 mmol/L KCl).
-
Precipitating Reagent: A solution containing sodium tetraphenylboron. Commercial kits often provide this as a two-part solution to be mixed before use.[1][2]
-
Protein Precipitant (for biological samples): To remove protein interference. Often a mixture of two reagents provided in kits.[1][2][6]
-
Deionized or Distilled Water: For reagent preparation and sample dilution.
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 450 nm or 700 nm.[1][2][4]
-
Calibrated micropipettes and tips.
-
Vortex mixer.
-
Centrifuge.
-
96-well microplates (for high-throughput analysis).
-
Glass or plastic tubes for dilutions.
Experimental Protocols
-
Potassium Standards: Prepare a series of potassium standards by diluting the stock solution with deionized water. A typical concentration range is 0, 0.1, 0.2, 0.4, 0.6, and 0.8 mmol/L.[1][2]
-
Precipitating Reagent: If using a commercial kit, prepare the working solution according to the manufacturer's instructions. This often involves mixing two components.[1][2] A self-prepared reagent can be a 3% (w/v) solution of sodium tetraphenylboron.[3][4]
-
Protein Precipitant: If using a commercial kit for biological samples, prepare the working solution as instructed, typically by mixing two reagents in a specified ratio (e.g., 8 parts of precipitant A with 1 part of precipitant B).[1][2][6]
The appropriate sample preparation protocol depends on the sample matrix.
-
Serum, Plasma, and Milk: If the sample is clear, it can be used directly. For turbid samples, centrifuge at 10,000 x g for 10 minutes at 4°C and use the supernatant.[1] Hemolyzed samples should be avoided as red blood cells contain high concentrations of potassium.[2]
-
Tissue Homogenates:
-
Weigh a small amount of fresh tissue (e.g., 0.1 g).
-
Add ice-cold deionized water or a suitable homogenization buffer at a specific ratio (e.g., 1:9 w/v).[1][2]
-
Homogenize the tissue on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis. It is also advisable to determine the protein concentration of the supernatant for normalization.[1]
-
-
Cell Lysates:
-
Collect cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold deionized water or lysis buffer.
-
Lyse the cells using sonication or grinding.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
For biological samples containing proteins, a deproteinization step is recommended:
-
Mix the sample (e.g., serum, tissue supernatant) with the protein precipitant in a 1:9 ratio (e.g., 20 µL sample + 180 µL protein precipitant).[1][6]
-
Vortex to mix thoroughly.
-
Use the resulting supernatant for the assay.
-
Standard Curve:
-
Add 50 µL of each potassium standard concentration to separate wells of the microplate.
-
-
Samples:
-
Add 50 µL of the prepared sample supernatant to other wells.
-
-
Reaction Initiation:
-
Add 200 µL of the precipitating reagent to all standard and sample wells.[2]
-
-
Incubation:
-
Measurement:
Data Presentation and Analysis
-
Subtract the absorbance of the blank (0 mmol/L standard) from the absorbance of all standards and samples.
-
Plot a standard curve of the blank-corrected absorbance versus the corresponding potassium concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the potassium concentration.
-
Calculate the potassium concentration in the samples using the equation from the standard curve and accounting for any dilution factors.
Formula for sample concentration: Potassium Concentration = [(Absorbance_sample - Intercept) / Slope] x Dilution Factor
The following table summarizes typical performance characteristics of the turbidimetric potassium assay based on commercially available kits.
| Parameter | Typical Value | Reference |
| Detection Range | 0.01 - 0.80 mmol/L | [2][7] |
| Sensitivity | 0.002 mmol/L | [1][2][7] |
| Intra-assay CV | 1.1% | [2][7] |
| Inter-assay CV | 6.1% | [2][7] |
| Recovery | 94% - 97.3% | [1][2][6] |
Interferences
Several substances can interfere with the turbidimetric determination of potassium:
-
Ammonium (B1175870) ions (NH₄⁺): Can also form a precipitate with tetraphenylboron. Formaldehyde can be added to complex with ammonium ions and prevent this interference.[8]
-
Mercury (Hg²⁺) and other heavy metal ions: Can interfere with the reaction.[2]
-
Chloride ions (Cl⁻): High concentrations may affect the assay.[2]
-
Turbidity in the original sample: Can lead to falsely elevated results. Filtration or centrifugation of turbid samples is necessary.[9]
-
Hemolysis: The high concentration of potassium in red blood cells will cause falsely elevated results in hemolyzed serum or plasma samples.[2]
Visualizations
Caption: Chemical reaction leading to the formation of a turbid suspension.
Caption: Step-by-step experimental workflow for the assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scienceopen.com [scienceopen.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Invitrogen Potassium (K) Turbidimetric Assay Kit 96 tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ctlscientificsupply.com [ctlscientificsupply.com]
Application Notes and Protocols for the Potentiometric Titration of Quaternary Ammonium Salts with Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary ammonium (B1175870) salts (QAS), also known as "quats," are a versatile class of cationic surfactants widely utilized as disinfectants, antiseptics, preservatives, and active pharmaceutical ingredients. Accurate quantification of these compounds is crucial for quality control, formulation development, and regulatory compliance. Potentiometric titration with sodium tetraphenylborate (B1193919) (NaTPB) offers a robust, reliable, and often automated method for the determination of QAS content. This method is based on the precipitation reaction between the quaternary ammonium cation and the tetraphenylborate anion, forming a sparingly soluble ion-pair. The endpoint of the titration is detected by a significant change in the potential of an ion-selective electrode, providing a more objective and precise determination compared to traditional two-phase titration methods that rely on visual indicators.[1][2][3]
This document provides detailed application notes and standardized protocols for the potentiometric titration of common quaternary ammonium salts using sodium tetraphenylborate.
Principle of the Method
The fundamental principle of this titration method is the quantitative precipitation of the quaternary ammonium cation (QAS⁺) by the tetraphenylborate anion (TPB⁻), as illustrated by the following reaction:
QAS⁺(aq) + TPB⁻(aq) → QAS-TPB(s)
The formation of the insoluble precipitate leads to a decrease in the concentration of free QAS⁺ ions in the solution. An ion-selective electrode (ISE) sensitive to either the QAS cation or, more commonly, an electrode that responds to the titrant or the overall ionic changes in the solution, is used to monitor the potential. At the equivalence point, a sharp change in the measured potential occurs, allowing for the precise determination of the volume of titrant required to completely precipitate the QAS.
Data Presentation
Table 1: Titration Parameters for Common Quaternary Ammonium Salts
| Quaternary Ammonium Salt | Titrant | Titrant Concentration (mol/L) | Typical Sample Amount | pH Adjustment | Electrode System | Reference |
| Benzalkonium Chloride | Sodium Tetraphenylborate | 0.02 | ~0.15 g | pH 2.6 - 3.4 with HCl | Photometric sensor or Combined Platinum Electrode | [4][5][6] |
| Cetylpyridinium (B1207926) Chloride | Sodium Tetraphenylborate | 0.01 - 0.02 | 5-25 µmol | pH 2-8 | Screen-printed ion-selective electrode, Carbon paste electrode, PVC electrode | [7][8] |
| General Long-chain QAS | Sodium Tetraphenylborate | 0.06 | 1-1.5 meq in 50 mL water | pH adjustment may be needed to avoid amine salt interference | Not specified, but indicator used is dichlorofluorescein | [3][9] |
Table 2: Performance Characteristics of the Potentiometric Titration Method
| Parameter | Value | Analyte | Reference |
| Recovery | 94 - 104% | Various QACs | [1][2] |
| Quantitation Range | 1 - 1000 ppm (as quaternary nitrogen) | Various QACs | [1][2] |
| Reproducibility (RSD) | 0.53% | Cetylpyridinium Chloride | [7] |
| Lower Detection Limit | 8 x 10⁻⁷ M | Cetylpyridinium Chloride | [7] |
Experimental Protocols
Protocol 1: Determination of Benzalkonium Chloride
This protocol is adapted from the Japanese Pharmacopoeia for the assay of Benzalkonium Chloride.[5][6]
1. Reagents and Materials
-
Sodium Tetraphenylborate (NaTPB) solution, 0.02 mol/L
-
Hydrochloric Acid (HCl), 0.1 mol/L
-
Methyl Orange Indicator (optional, for visual comparison)
-
Deionized Water
-
Automatic Potentiometric Titrator
-
pH meter
-
Analytical Balance
-
Volumetric flasks and pipettes
2. Preparation of Solutions
-
0.02 mol/L Sodium Tetraphenylborate Solution: Accurately weigh the appropriate amount of NaTPB, dissolve in deionized water, and dilute to the final volume in a volumetric flask. Standardize this solution against a primary standard if necessary.
-
0.1 mol/L Hydrochloric Acid: Prepare by diluting concentrated HCl with deionized water.
3. Sample Preparation
-
Accurately weigh approximately 0.15 g of the Benzalkonium Chloride sample.[6]
-
Dissolve the sample in 75 mL of deionized water in a titration vessel.
4. Titration Procedure
-
Place the titration vessel on the automatic titrator.
-
Immerse the electrode and the burette tip into the sample solution.
-
While stirring, adjust the pH of the solution to between 2.6 and 3.4 by the dropwise addition of 0.1 mol/L HCl.[6]
-
If using a photometric sensor, add one drop of methyl orange indicator.
-
Start the potentiometric titration with 0.02 mol/L sodium tetraphenylborate solution.
-
The endpoint is determined by the maximum inflection point on the titration curve.[5]
5. Calculation
Calculate the concentration of Benzalkonium Chloride using the following formula:
Where:
-
V = Volume of NaTPB solution used at the endpoint (L)
-
M = Molarity of the NaTPB solution (mol/L)
-
F = Molar mass of Benzalkonium Chloride (e.g., 354.02 g/mol for C22H40ClN)[5]
-
W = Weight of the sample (g)
Protocol 2: Determination of Cetylpyridinium Chloride
This protocol is based on the potentiometric titration of Cetylpyridinium Chloride (CPC) using an ion-selective electrode.[7][8]
1. Reagents and Materials
-
Sodium Tetraphenylborate (NaTPB) solution, 0.01 mol/L
-
Buffer solution (e.g., phosphate (B84403) buffer for pH adjustment if necessary)
-
Deionized Water
-
Automatic Potentiometric Titrator
-
Ion-Selective Electrode (e.g., screen-printed, carbon paste, or PVC membrane) sensitive to CPC or a suitable reference electrode.
-
Analytical Balance
-
Volumetric flasks and pipettes
2. Preparation of Solutions
-
0.01 mol/L Sodium Tetraphenylborate Solution: Prepare as described in Protocol 1.
3. Sample Preparation
-
Accurately prepare a solution of Cetylpyridinium Chloride to a known concentration (e.g., 1 x 10⁻³ M).
-
For solid samples, accurately weigh the sample and dissolve it in a known volume of deionized water.
-
For pharmaceutical preparations like lozenges, it may be necessary to crush the sample, dissolve it in water (heating may be required), filter, and then dilute to a suitable concentration.[8]
4. Titration Procedure
-
Pipette a known volume of the CPC sample solution into the titration vessel.
-
Add a sufficient amount of deionized water to ensure proper immersion of the electrode.
-
If required, add a small volume of buffer to maintain a stable pH within the working range of the electrode (typically pH 2-8).[7]
-
Immerse the ion-selective electrode and the reference electrode into the solution.
-
Start the potentiometric titration with 0.01 mol/L sodium tetraphenylborate solution under constant stirring.
-
Record the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum potential change.
5. Calculation
The concentration of Cetylpyridinium Chloride can be calculated as follows:
Where:
-
M_CPC = Molarity of the Cetylpyridinium Chloride solution (mol/L)
-
V_NaTPB = Volume of NaTPB solution used at the endpoint (L)
-
M_NaTPB = Molarity of the NaTPB solution (mol/L)
-
V_CPC = Volume of the CPC sample solution taken for titration (L)
Visualizations
Caption: Experimental workflow for potentiometric titration.
Caption: Precipitation reaction in the titration.
References
- 1. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 5. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Potentiometric determination of cetylpyridinium chloride using a new type of screen-printed ion selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.utoronto.ca [sites.utoronto.ca]
- 9. Titration of long-chain quaternary ammonium compounds using tetraphenylboron | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for ISO 17319: Gravimetric Determination of Potassium in Fertilizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the determination of water-soluble potassium in fertilizers using the ISO 17319 gravimetric method. This method is suitable for reference and arbitration purposes for fertilizers containing more than 1.0% potassium oxide (K₂O).
Introduction
The ISO 17319:2015 standard specifies a gravimetric method for determining the water-soluble potassium content in fertilizers. The principle of the method involves the precipitation of potassium ions (K⁺) as potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]). This method is recognized for its accuracy and reliability, making it a reference standard in fertilizer analysis.
Principle of the Method
A test solution is prepared from the fertilizer sample. An aliquot of this solution is treated to remove interfering ions. Ammonium ions are removed by heating in an alkaline medium. Other metal cations are chelated by the addition of ethylenediaminetetraacetic acid (EDTA). Potassium is then precipitated as potassium tetraphenylborate by the addition of sodium tetraphenylborate (Na[B(C₆H₅)₄]) in an alkaline medium.[1] The resulting precipitate is filtered, dried, and weighed. The potassium content is then calculated from the mass of the precipitate.
Reagents and Solutions
All reagents should be of analytical grade, and only distilled or deionized water (conforming to ISO 3696) should be used.
| Reagent/Solution | Preparation |
| Sodium Tetraphenylborate Solution (~15 g/L) | Dissolve 7.5 g of sodium tetraphenylborate (Na[B(C₆H₅)₄]) in 480 mL of water. Add 2 mL of sodium hydroxide (B78521) solution (400 g/L) and 20 mL of a 100 g/L magnesium chloride hexahydrate (MgCl₂·6H₂O) solution. Stir for 15 minutes and filter. Store in a plastic bottle for no longer than one month and filter immediately before use.[1][2] |
| Sodium Tetraphenylborate Wash Solution | Dilute 1 volume of the sodium tetraphenylborate solution with 10 volumes of water.[1] |
| EDTA Disodium (B8443419) Salt Solution (40 g/L) | Dissolve 4.0 g of EDTA disodium salt dihydrate in water in a 100 mL volumetric flask, make up to the mark, and mix.[1] |
| Sodium Hydroxide Solution (400 g/L) | Dissolve 40 g of sodium hydroxide (NaOH) in water and dilute to 100 mL. |
| Phenolphthalein (B1677637) Solution (5 g/L) | Dissolve 0.5 g of phenolphthalein in 100 mL of 95% (v/v) ethanol.[1] |
| Bromine Water (Saturated) | A saturated solution of bromine in water (handle in a fume hood).[1] |
| Activated Charcoal | Must not adsorb or release potassium ions.[1] |
Apparatus
Standard laboratory equipment is required, in addition to the following specific items:
-
Gooch Crucibles: With a sintered glass or porcelain disc of porosity grade P 10 or P 16 (pore size index 4 µm to 16 µm).[1]
-
Drying Oven: Capable of being controlled at 120 °C ± 5 °C.[1]
-
Quantitative Filter Paper: Intermediate speed.[1]
-
Analytical Balance: With a readability of 0.0001 g.
-
Beakers: 250 mL.
-
Volumetric Flasks: 100 mL and other required volumes.
-
Pipettes: Grade A.
Experimental Protocol
5.1. Preparation of the Test Solution
-
Weigh, to the nearest 0.001 g, approximately 5 g of the fertilizer test sample.
-
Transfer the sample to a flask with 400 mL of water.
-
Boil the mixture for 30 minutes.
-
Cool the contents and quantitatively transfer to a volumetric flask of an appropriate volume (e.g., 500 mL or 1000 mL) to achieve a suitable concentration of potassium.
-
Dilute to the mark with water, mix well, and filter into a dry beaker.
Note: If the fertilizer contains cyanamide (B42294) or organic materials, the test solution should be treated with bromine water and activated charcoal as described in ISO 5317.[1]
5.2. Gravimetric Determination
-
Pipette an aliquot of the clear test solution (containing 25 to 50 mg of K₂O) into a 250 mL beaker.
-
Add 20 mL of the EDTA solution and 3 to 5 drops of the phenolphthalein solution.[1]
-
Add the sodium hydroxide solution dropwise until a pink color appears, then add 1 mL in excess.
-
Gently boil the solution for 15 minutes. The solution should remain pink.
-
Remove the beaker from the heat and immediately add, while stirring, 30 mL of the sodium tetraphenylborate solution drop by drop.
-
Continue stirring for 1 minute, then cool rapidly to ambient temperature in running water.
-
Allow the precipitate to stand for at least 10 minutes.
-
Weigh a clean, dry Gooch crucible to the nearest 0.0001 g.
-
Decant the supernatant liquid through the pre-weighed crucible.
-
Wash the precipitate in the beaker with approximately 40 mL of the wash solution and decant again. Repeat this washing step.
-
Transfer the precipitate to the crucible, rinsing the beaker with about 40 mL of the wash solution, followed by a final rinse with 5 mL of water.
-
Dry the crucible and precipitate in the oven at 120 ± 5 °C for 90 minutes.[1]
-
Allow the crucible to cool in a desiccator to room temperature and weigh to the nearest 0.0001 g.
-
A blank test should be carried out simultaneously using the same procedure but without the sample.
Calculation of Results
The potassium content is calculated as a percentage by mass of potassium (K) or potassium oxide (K₂O) using the following formula:[1]
Potassium Content (%) = [ (m₂ - m₁) - (m₄ - m₃) ] / m₀ * (V₀ / V₁) * f * 100
Where:
-
m₀: mass of the test portion, in grams (g).
-
m₁: mass of the empty filter crucible, in grams (g).
-
m₂: mass of the crucible and precipitate, in grams (g).
-
m₃: mass of the crucible used for the blank test, in grams (g).
-
m₄: mass of the crucible and precipitate from the blank test, in grams (g).
-
V₀: total volume of the prepared test solution, in milliliters (mL).
-
V₁: volume of the aliquot taken for the determination, in milliliters (mL).
-
f: conversion factor (0.1091 for K, 0.1314 for K₂O).[1]
Data Presentation
Quantitative Parameters for ISO 17319 Protocol
| Parameter | Value |
| Sample Mass | ~ 5 g |
| Boiling Time for Sample Prep | 30 minutes |
| Aliquot K₂O Content | 25 - 50 mg |
| EDTA Solution Volume | 20 mL |
| Boiling Time after NaOH addition | 15 minutes |
| Sodium Tetraphenylborate Solution Volume | 30 mL |
| Precipitate Standing Time | ≥ 10 minutes |
| Drying Temperature | 120 ± 5 °C |
| Drying Time | 90 minutes |
Precision of the Method
| Parameter | Value |
| Repeatability limit (r) | 0.19% |
| Reproducibility limit (R) | 0.0062 m + 0.3052 (where m is the K₂O concentration) |
Experimental Workflow Diagram
References
Application Notes and Protocols: Potassium Ion (K⁺) Precipitation Using Tetraphenylborate
Introduction
The quantitative determination of potassium ions (K⁺) is crucial in various fields, including pharmaceutical development, environmental monitoring, and agricultural science. While potassium salts are generally highly soluble in aqueous solutions, the formation of potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]) provides a notable exception. This insolubility forms the basis of a reliable analytical method for potassium determination.[1][2] The precipitating agent is typically sodium tetraphenylborate (Na[B(C₆H₅)₄]), a water-soluble salt that reacts with K⁺ ions to form the insoluble white precipitate of potassium tetraphenylborate.[1][2][3][4]
This document provides detailed protocols for the precipitation of potassium ions using sodium tetraphenylborate, focusing on gravimetric, volumetric, and turbidimetric methods.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Temperature (°C) | Reference |
| Solubility in Water | 1.8 x 10⁻⁴ g/L | 25 | [2] |
| Molar Solubility | 1.3 x 10⁻⁴ mol/dm³ | 20 ± 1 | [5] |
| Solubility Product (Ksp) | ~2.3 x 10⁻⁸ | 20 | [6] |
| 5.03 x 10⁻⁸ M² | 25 | [7] | |
| 1.72 x 10⁻⁸ mol²/dm⁶ | 20 ± 1 | [5] | |
| Molar Mass | 358.3249 g/mol | N/A | [2] |
Experimental Protocols
Gravimetric Determination of Potassium
This method involves the precipitation of K⁺ as this compound, followed by filtration, drying, and weighing of the precipitate.
Materials and Reagents:
-
Sodium Tetraphenylborate Solution (1% w/v): Dissolve 1 g of sodium tetraphenylborate in 100 mL of distilled water.
-
Hydrochloric Acid (HCl), concentrated
-
Wash Solution: Saturated solution of this compound. Prepare by shaking an excess of this compound precipitate in distilled water and filtering before use.[8]
-
Gooch crucible or fritted-glass crucible
-
Drying oven
-
Desiccator
-
Analytical balance
Protocol:
-
Sample Preparation: Accurately weigh a sample containing potassium ions and dissolve it in a suitable volume of distilled water in a beaker.
-
Acidification: Add a few drops of concentrated hydrochloric acid to the sample solution.
-
Precipitation: While stirring, slowly add the sodium tetraphenylborate solution to the sample solution. A white precipitate of this compound will form.
-
Digestion: Allow the precipitate to stand for a period to ensure complete precipitation. Cooling the mixture in an ice bath can enhance precipitation.[8]
-
Filtration: Filter the precipitate through a pre-weighed Gooch or fritted-glass crucible.
-
Washing: Wash the precipitate with several small portions of the saturated this compound wash solution to remove any soluble impurities.[8] This is followed by a final wash with a small amount of cold distilled water.
-
Drying: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.
-
Cooling and Weighing: Cool the crucible in a desiccator and weigh it accurately on an analytical balance.
-
Calculation: The weight of the potassium in the sample can be calculated from the weight of the this compound precipitate using the gravimetric factor.
Interferences:
Ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺) ions also form precipitates with tetraphenylborate and will interfere with the gravimetric determination of potassium.[1] Ammonium interference can be removed by adding formaldehyde (B43269) in an alkaline medium to form hexamethylenetetramine.[9]
Volumetric (Titrimetric) Determination of Potassium
This method involves precipitating the potassium with a known excess of sodium tetraphenylborate, followed by back-titration of the excess tetraphenylborate.
Materials and Reagents:
-
Standardized Sodium Tetraphenylborate (STPB) Solution
-
Standardized Quaternary Ammonium Salt (QAS) Solution (e.g., hexadecyltrimethylammonium bromide)
-
Bromophenol Blue Indicator Solution
-
Sodium Hydroxide (NaOH) Solution
-
Filtration apparatus
Protocol:
-
Sample Preparation: Prepare the sample solution as described in the gravimetric method.
-
Precipitation: Add a known excess volume of the standardized sodium tetraphenylborate solution to the sample to precipitate the potassium ions completely.
-
Filtration: Filter the solution to remove the this compound precipitate.
-
Titration: Transfer a known volume of the clear filtrate to a titration flask. Add a few drops of bromophenol blue indicator.[10]
-
Titrate the excess, unreacted sodium tetraphenylborate with the standardized quaternary ammonium salt solution until the color changes from purple-blue to light blue.[10]
-
Calculation: The amount of potassium in the sample is determined by subtracting the amount of unreacted STPB from the initial amount added.[10]
Turbidimetric Determination of Potassium
This rapid method measures the turbidity produced by the formation of the this compound precipitate.[11] It is suitable for determining low concentrations of potassium.
Materials and Reagents:
-
Sodium Tetraphenylborate Solution (e.g., 3% m/v)[12]
-
Glycerin solution (to stabilize the suspension)
-
Buffer solution (e.g., tetraborate (B1243019) buffer)
-
Turbidimeter or spectrophotometer
Protocol:
-
Sample Preparation: Prepare a clear, colorless sample solution.
-
Reagent Addition: In a cuvette, mix the sample solution with the buffer and glycerin solution.
-
Precipitation: Add the sodium tetraphenylborate solution to initiate the precipitation of this compound. The precipitate remains in suspension, causing an increase in turbidity.[11]
-
Measurement: Measure the turbidity of the suspension at a specific wavelength (e.g., 700-800 nm) after a set reaction time (e.g., 1 minute).[12]
-
Calibration: Prepare a series of standard potassium solutions of known concentrations and measure their turbidity under the same conditions to create a calibration curve.
-
Quantification: Determine the potassium concentration in the sample by comparing its turbidity to the calibration curve.
Interferences:
Ammonium salts, magnesium, and calcium can interfere with the precipitation.[11] Specific reagents can be used to mask these interferences.[11]
Visualizations
Experimental Workflow: Gravimetric Determination of K⁺
Caption: Workflow for the gravimetric determination of potassium ions.
Logical Relationship: Interferences in K⁺ Precipitation
Caption: Common interfering cations in potassium precipitation.
References
- 1. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 4. This compound | 3244-41-5 | Benchchem [benchchem.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. osti.gov [osti.gov]
- 8. The gravimetric determination of potassium in sea water as the potassium tetraphenylboron salt - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. expotechusa.com [expotechusa.com]
- 11. cdn.hach.com [cdn.hach.com]
- 12. scielo.br [scielo.br]
Application Notes and Protocols for the Determination of Potassium in Seawater with Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of potassium in seawater is crucial for a variety of oceanographic, environmental, and geochemical studies. Potassium is a major constituent of seawater, with its concentration being a key parameter in understanding oceanic circulation, nutrient cycling, and the overall chemical balance of marine systems.[1] Sodium tetraphenylborate (B1193919) (NaB(C₆H₅)₄) serves as a highly selective precipitating agent for potassium ions (K⁺), forming a stable and insoluble potassium tetraphenylborate (KB(C₆H₅)₄) precipitate.[2][3] This reaction forms the basis of several reliable analytical methods for quantifying potassium in the complex matrix of seawater.
This document provides detailed application notes and experimental protocols for the determination of potassium in seawater using tetraphenylborate-based methods, including gravimetric, potentiometric titration, and turbidimetric approaches.
Principle of the Method
The fundamental principle behind the use of tetraphenylborate for potassium determination is the quantitative precipitation of potassium ions from an aqueous solution. Sodium tetraphenylborate reacts with potassium ions to form this compound, a white, insoluble salt.[2][3] The low solubility of this compound in water allows for its separation and subsequent quantification.[3]
The reaction is as follows:
K⁺(aq) + NaB(C₆H₅)₄(aq) → KB(C₆H₅)₄(s) + Na⁺(aq)
The resulting precipitate can be measured by various techniques to determine the initial potassium concentration.
Caption: Chemical principle of potassium determination using tetraphenylborate.
Quantitative Data Summary
The following table summarizes typical quantitative data for the determination of potassium in seawater using tetraphenylborate methods.
| Parameter | Gravimetric Method | Potentiometric Titration | Reference |
| Potassium Concentration in Seawater | 0.03953 % (w/w) | K/Cl ratio of 0.0206 | [4][5] |
| Accuracy | ~1% positive error | 98% to 102% recovery | [4][5] |
| Precision (Coefficient of Variation) | 0.61% | < 1.0% | [4][6] |
| Sample Volume Required | ~50 g | As small as 1 cm³ | [4][6] |
Experimental Protocols
Gravimetric Determination of Potassium
This method involves the precipitation of potassium with sodium tetraphenylborate, followed by the isolation, drying, and weighing of the resulting this compound precipitate.
Reagents:
-
Hydrochloric Acid (HCl): Concentrated.
-
Sodium Tetraphenylboron Solution (1% w/v): Dissolve 5 g of sodium tetraphenylboron in 500 ml of distilled water. Add a few drops of phenolphthalein (B1677637) indicator and adjust with N sodium hydroxide (B78521) solution until the solution turns pink. This solution is stable for at least 3 months.[4]
-
Saturated Potassium Tetraphenylboron Wash Solution: Shake an excess of potassium tetraphenylboron precipitate with 1 liter of distilled water at room temperature. Filter immediately before use.[4]
Procedure:
-
Accurately weigh approximately 50 g of the seawater sample into a 250-ml conical flask.[4]
-
Add 3 ml of concentrated hydrochloric acid and place a rubber stopper in the flask.[4]
-
Cool the flask in an ice-water bath (0°C) for 15 minutes.[4]
-
To the cold solution, add 30 ml of the 1% sodium tetraphenylboron reagent solution, which has also been cooled to 0°C.[4]
-
Mix the contents of the flask and keep it in the ice-water bath for a few minutes to ensure complete precipitation.[4]
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with the saturated potassium tetraphenylboron wash solution.
-
Dry the crucible with the precipitate in an oven at 110-120°C for 30 minutes.[4]
-
Cool the crucible in a desiccator and weigh.
-
The weight of the this compound precipitate is used to calculate the potassium concentration in the original seawater sample.
Potentiometric Titration Method
This method involves precipitating the potassium with a known excess of sodium tetraphenylborate. The excess tetraphenylborate is then back-titrated with a standard solution of silver nitrate (B79036) (AgNO₃), and the endpoint is detected potentiometrically.[5][6]
Reagents:
-
Silver Nitrate (AgNO₃) Solution: Standardized solution.
-
Sodium Tetraphenylborate (NaTPB) Solution: A standardized solution of approximately 9.568 g/kg.[5]
Procedure:
-
Take a known volume of the seawater sample (e.g., 1 cm³).[6]
-
Precipitate the halide ions by adding a predetermined amount of concentrated AgNO₃ solution to precipitate about 99% of the chlorides. The remaining fraction is precipitated by potentiometric titration with a dilute AgNO₃ solution.[5]
-
After removing the silver halide precipitate by filtration or centrifugation, add a known excess of the standard sodium tetraphenylborate solution to the clear supernatant to precipitate the potassium.
-
Allow the this compound precipitate to settle.
-
Titrate the excess tetraphenylborate in the supernatant with a standard silver nitrate solution.
-
The endpoint of the titration is determined potentiometrically using a silver electrode.[6]
-
The amount of potassium is calculated from the amount of tetraphenylborate consumed in the precipitation reaction.
Turbidimetric Method
This method is based on the formation of a fine precipitate of this compound, which results in turbidity. The degree of turbidity is proportional to the potassium concentration and is measured using a spectrophotometer or colorimeter.[2][7]
Reagents:
-
Potassium 1 Reagent and Potassium 2 Reagent: These are used to prevent interference from ammonium (B1175870) salts, magnesium, and calcium.[2]
-
Potassium 3 Reagent (Sodium Tetraphenylborate): This reagent initiates the precipitation of potassium.[2]
-
Standard Potassium Solutions: For creating a calibration curve.
Procedure:
-
Prepare a series of standard potassium solutions of known concentrations.[7]
-
Take a specific volume of the seawater sample and the standard solutions in separate containers.
-
Add the contents of the Potassium 1 Reagent Pillow and Potassium 2 Reagent Pillow to each container to mask interfering ions.[2]
-
Mix well and allow the solution to clear.
-
Add the contents of the Potassium 3 Reagent Pillow (sodium tetraphenylborate) to initiate the precipitation.[2]
-
Shake the solution for a specific period (e.g., 30 seconds) to allow the turbidity to develop.[7]
-
After a set reaction time (e.g., 3 minutes), measure the turbidity of the suspension at a specific wavelength (e.g., 650 nm for a spectrophotometer or 610 nm for a colorimeter).[7]
-
Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the potassium concentration in the seawater sample by comparing its absorbance to the calibration curve.
Experimental Workflow Diagram
Caption: General workflow for potassium determination in seawater.
Conclusion
The determination of potassium in seawater using sodium tetraphenylborate offers several reliable and accurate methods suitable for various laboratory settings. The choice of method—gravimetric, potentiometric, or turbidimetric—will depend on factors such as the required precision, available equipment, and sample throughput. The gravimetric method is a classical and highly accurate approach, while potentiometric titration is suitable for smaller sample volumes. The turbidimetric method is rapid and well-suited for routine analysis of a large number of samples. Proper sample pre-treatment to remove interfering ions is critical for achieving accurate results, particularly in the complex matrix of seawater.
References
- 1. Potassium [mbari.org]
- 2. cdn.hach.com [cdn.hach.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The gravimetric determination of potassium in sea water as the potassium tetraphenylboron salt - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ie.hach.com [ie.hach.com]
The Role of Tetraphenylborates in Phase-Transfer Catalysis: A Review of Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, known as a phase-transfer agent, transports one reactant across the phase boundary to react with the other. While a variety of salts and compounds are utilized as phase-transfer catalysts, the application of potassium tetraphenylborate (B1193919) in this role is not a conventional or widely documented practice for typical phase-transfer catalyzed reactions such as nucleophilic substitutions and polymerizations.
Extensive research of scientific literature does not support the use of potassium tetraphenylborate as a phase-transfer catalyst for transferring anionic species from an aqueous to an organic phase. The tetraphenylborate anion (B(C₆H₅)₄⁻) is large and lipophilic, which is a desirable characteristic for a phase-transfer catalyst. However, in the form of its potassium salt, the potassium cation (K⁺) is hydrophilic and does not facilitate the transport of the entire salt into the organic phase to a significant extent. Conventional phase-transfer catalysts are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, which possess a lipophilic cation that can effectively carry an anion into the organic phase.
This document will instead focus on the documented applications of tetraphenylborate derivatives, particularly fluorinated tetraarylborates, as anionic phase-transfer catalysts, and provide a general overview of standard phase-transfer catalysis principles and protocols for the target audience.
Anionic Phase-Transfer Catalysis by Fluorinated Tetraarylborates
A notable application of tetraphenylborate-related compounds is in anionic phase-transfer catalysis, where the catalyst is an anion that transfers a cation from an aqueous or solid phase to an organic phase. This is in contrast to the more common mode of PTC where a cationic catalyst transfers an anion. Highly lipophilic, fluorinated tetraarylborates, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB), have been designed for this purpose. These catalysts are remarkably stable under acidic and oxidative conditions.[1]
The function of these anionic phase-transfer catalysts is to form an ion pair with a cationic species (e.g., diazonium or oxonium ions) in the aqueous or solid phase. This lipophilic ion pair then migrates into the nonpolar organic phase, where the cationic species can undergo electrophilic reactions.[1] The dehydration of the cationic species upon entering the organic phase, facilitated by the large, charge-diffuse TFPB anion, leads to enhanced reactivity and specificity.[1]
Applications of Anionic Phase-Transfer Catalysis with TFPB
Several electrophilic reactions have been successfully promoted using TFPB as an anionic phase-transfer catalyst. These include:
-
Diazo Coupling Reactions: TFPB facilitates the transfer of diazonium ions into the organic phase for coupling reactions.
-
Friedel-Crafts Alkylation: The transfer of carbocations or related electrophiles is promoted.
-
Nitrosation: In situ generation and transfer of nitrosonium ions.
-
Acid-Mediated Hydrolysis of Esters: Transfer of protons or hydronium ions.
-
Redox Reactions: For example, with methyl viologen in a liquid membrane system.[1]
Quantitative Data for Anionic Phase-Transfer Catalysis
| Reaction Type | Catalyst | Cation Transferred | Organic Phase | Result | Reference |
| Diazo Coupling | TFPB | Ar-N₂⁺ | Nonpolar Solvents | Promoted electrophilic reaction | [1] |
| Friedel-Crafts Alkylation | TFPB | R⁺ (or equivalent) | Nonpolar Solvents | Promoted electrophilic reaction | [1] |
| Nitrosation | TFPB | NO⁺ | Nonpolar Solvents | Promoted electrophilic reaction | [1] |
| Ester Hydrolysis | TFPB | H⁺ / H₃O⁺ | Nonpolar Solvents | Promoted acid-mediated reaction | [1] |
General Principles of Conventional Phase-Transfer Catalysis
For the benefit of researchers, a brief overview of conventional phase-transfer catalysis is provided below. This is the more common mechanism where a cationic catalyst transports an anionic nucleophile.
Mechanism of Action
In a typical liquid-liquid phase-transfer system, an inorganic nucleophile (e.g., CN⁻, OH⁻, halide) is dissolved in the aqueous phase, while the organic substrate is in an immiscible organic solvent. The phase-transfer catalyst, typically a quaternary ammonium (Q⁺X⁻) or phosphonium salt, facilitates the reaction through the following steps:
-
Anion Exchange: At the interface of the two phases, the catalyst cation (Q⁺) exchanges its original anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase.
-
Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to diffuse from the interface into the bulk organic phase.
-
Reaction: In the organic phase, the anion (Y⁻) is weakly solvated and therefore highly reactive. It reacts with the organic substrate (RZ) to form the product (RY) and a new anion (Z⁻).
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed anion (Z⁻) and diffuses back to the interface to repeat the cycle.
Experimental Workflow for a Typical Phase-Transfer Catalyzed Reaction
Caption: General experimental workflow for a phase-transfer catalyzed reaction.
Signaling Pathway of Conventional Phase-Transfer Catalysis
The following diagram illustrates the catalytic cycle of a typical phase-transfer catalyst, a quaternary ammonium salt, in a nucleophilic substitution reaction.
References
Troubleshooting & Optimization
Technical Support Center: Potassium Tetraphenylborate Precipitation Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the potassium tetraphenylborate (B1193919) precipitation method for potassium quantification.
Frequently Asked Questions (FAQs)
1. What is the principle of the potassium tetraphenylborate precipitation method?
The method is based on the reaction of potassium ions (K⁺) with sodium tetraphenylborate (Na[B(C₆H₅)₄]) in an aqueous solution to form a sparingly soluble, white precipitate of this compound (K[B(C₆H₅)₄]). The low solubility of this salt allows for the quantitative determination of potassium through gravimetric, titrimetric, or turbidimetric analysis.[1][2]
2. What are the most common ions that interfere with this method?
The most common interfering ions are those that also form precipitates with the tetraphenylborate anion. These include ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), cesium (Cs⁺), silver (Ag⁺), and thallium (Tl⁺).[3] Additionally, under certain conditions, calcium (Ca²⁺) and magnesium (Mg²⁺) can interfere with the precipitation.[4][5]
3. How does pH affect the precipitation of this compound?
The pH of the solution is a critical parameter. The solubility of this compound is lowest in the pH range of 4 to 6.[6] Acidic conditions can lead to the decomposition of the tetraphenylborate reagent.[7] For the sodium tetraphenylborate reagent solution, a pH between 6 and 7 is often recommended.[1] Precipitation is frequently carried out in a weakly alkaline medium, especially when using masking agents like EDTA.
4. What is the effect of temperature on the analysis?
The solubility of this compound increases with temperature.[8] Therefore, precipitation is typically performed at or below room temperature to ensure maximum recovery of the potassium precipitate. Conversely, the precipitate is thermostable and can be dried at temperatures between 110-120°C for gravimetric analysis.
5. Can organic compounds interfere with the precipitation?
Yes, certain organic compounds such as alkaloids, amines, and quaternary ammonium salts can react with the tetraphenylborate reagent to form precipitates, leading to positive interference.[7] It is important to consider the sample matrix and potential for such interferences.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound precipitation method.
Issue 1: Inaccurate or Inconsistent Results
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of Interfering Ions | See the "Interference Mitigation Protocols" section below for detailed procedures on removing or masking common interfering ions like NH₄⁺, Ca²⁺, and Mg²⁺. | Interfering ions co-precipitate with potassium, leading to erroneously high results. |
| Incorrect pH | Adjust the pH of the sample solution to the optimal range of 4-6 before adding the precipitating reagent.[6] | A suboptimal pH can increase the solubility of the this compound precipitate, leading to incomplete precipitation and low results. |
| Temperature Fluctuations | Ensure that the precipitation is carried out at a controlled and consistent temperature, typically at or below room temperature. | Higher temperatures increase the solubility of the precipitate, causing negative errors.[8] |
| Decomposition of Reagent | Prepare fresh sodium tetraphenylborate solution regularly, and store it in a polyethylene (B3416737) bottle.[1] Adjust the pH of the reagent solution to between 6 and 7 to improve stability.[1] | The tetraphenylborate reagent can decompose over time, especially in acidic conditions, leading to incomplete precipitation. |
| Incomplete Precipitation | Use a slight excess of the sodium tetraphenylborate reagent to ensure the complete precipitation of potassium. Allow sufficient time for the precipitation to complete as per the chosen protocol. | Inadequate reagent or time can result in incomplete precipitation and low potassium values. |
Issue 2: Difficulty in Filtering the Precipitate
| Potential Cause | Troubleshooting Step | Explanation |
| Fine Precipitate Particles | Adjust the pH of the precipitation medium. A slightly acidic medium can promote the formation of more easily filterable crystals. | The particle size of the precipitate can be influenced by the pH of the solution. |
| Clogging of the Filter | Ensure the precipitate has been adequately digested (aged) before filtration to allow for crystal growth. Use a filter crucible with an appropriate pore size. | Fine particles can pass through or clog the filter, leading to loss of precipitate or slow filtration. |
Quantitative Data on Interferences
The following table summarizes the tolerance limits for some common interfering ions in the turbidimetric determination of potassium.
| Interfering Ion | Maximum Concentration Without Interference | Citation |
| Ammonium (NH₄⁺-N) | 15 mg/L | [9] |
| Ammonium (NH₄⁺-N) | 200 mg/L | [10] |
| Calcium (Ca²⁺ as CaCO₃) | 7000 mg/L | [9] |
| Magnesium (Mg²⁺ as CaCO₃) | 6000 mg/L | [9] |
Note: These values are specific to the referenced turbidimetric methods and may vary for other procedures (e.g., gravimetric or titrimetric). In a strongly alkaline solution, ammonium concentrations as high as 1.0 M do not interfere.[7]
Experimental Protocols
Gravimetric Determination of Potassium
This protocol is based on the ISO 5318:1983 standard and includes steps for interference mitigation.
Reagents:
-
Sodium Tetraphenylborate Solution (approx. 15 g/L)
-
EDTA Disodium Salt Solution (40 g/L)
-
Formaldehyde (B43269) Solution (30% m/m)
-
Sodium Hydroxide (B78521) Solution (400 g/L)
-
Phenolphthalein (B1677637) Indicator Solution
Procedure:
-
Sample Preparation: Prepare a test solution of the sample.
-
Interference Removal:
-
To an aliquot of the test solution, add 20 mL of the EDTA solution.
-
Add a few drops of phenolphthalein indicator.
-
Add the sodium hydroxide solution dropwise until a pink color appears, then add a 1 mL excess.
-
Add the formaldehyde solution to complex any ammonium ions present.
-
-
Precipitation:
-
Heat the solution gently, then add the sodium tetraphenylborate solution dropwise with stirring.
-
Continue stirring for 1 minute, then cool rapidly to below 20°C and let it stand for 10 minutes.
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed filter crucible.
-
Wash the precipitate with a dilute sodium tetraphenylborate wash solution, followed by a small amount of water.
-
-
Drying and Weighing:
-
Dry the crucible with the precipitate in an oven at 120 ± 5°C until a constant weight is achieved.
-
Cool in a desiccator and weigh.
-
-
Calculation: Calculate the potassium content based on the weight of the this compound precipitate.
Titrimetric Determination of Potassium
This method involves precipitating potassium with a known excess of sodium tetraphenylborate and then back-titrating the excess reagent.
Reagents:
-
Standard Sodium Tetraphenylborate Solution
-
Standard Quaternary Ammonium Salt (QAS) Solution (e.g., hexadecyltrimethylammonium bromide)
-
Bromophenol Blue Indicator Solution
-
Sodium Hydroxide Solution
Procedure:
-
Sample Preparation: Place an appropriate volume of the sample filtrate into a volumetric flask.
-
Precipitation:
-
Add sodium hydroxide solution and a known excess of the standard sodium tetraphenylborate solution.
-
Dilute to the mark with distilled water, mix, and allow to stand for ten minutes.
-
-
Filtration: Filter the mixture to remove the this compound precipitate.
-
Titration:
-
Transfer an aliquot of the clear filtrate to a titration vessel.
-
Add bromophenol blue indicator.
-
Titrate with the standard QAS solution until the color changes from purple-blue to light blue.
-
-
Calculation: The potassium concentration is calculated by the difference between the initial amount of sodium tetraphenylborate added and the amount of unreacted reagent determined by the titration.[6]
Turbidimetric Determination of Potassium
This rapid method measures the turbidity formed by the this compound precipitate.
Reagents:
-
Potassium Reagent 1 (contains agents to prevent interference from calcium and magnesium)
-
Potassium Reagent 2 (contains agents to prevent interference from calcium and magnesium)
-
Potassium Reagent 3 (contains sodium tetraphenylborate)
Procedure:
-
Sample Preparation: Fill a mixing cylinder with 25 mL of the sample.
-
Interference Prevention: Add the contents of one pillow of Potassium Reagent 1 and one pillow of Potassium Reagent 2. Mix until the solution is clear.
-
Precipitation: Add the contents of one pillow of Potassium Reagent 3. Stopper and shake for 30 seconds. A white turbidity will form if potassium is present.
-
Measurement: After a 3-minute reaction time, measure the turbidity of the solution using a spectrophotometer or colorimeter at the appropriate wavelength (e.g., 650 nm).
-
Quantification: Determine the potassium concentration from a calibration curve prepared with known potassium standards.[9]
Visualizations
References
- 1. eusalt.com [eusalt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]
- 4. cdn.hach.com [cdn.hach.com]
- 5. scribd.com [scribd.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. osti.gov [osti.gov]
- 9. ie.hach.com [ie.hach.com]
- 10. ctlscientificsupply.com [ctlscientificsupply.com]
How to remove ammonium ion interference in potassium analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ammonium (B1175870) ion interference during potassium analysis.
Frequently Asked Questions (FAQs)
Q1: Why does ammonium interfere with potassium analysis?
Ammonium (NH₄⁺) and potassium (K⁺) ions have very similar ionic radii and charge, causing them to behave similarly in many analytical techniques. This is particularly problematic in methods that rely on the electrochemical properties of the ions, such as with Ion-Selective Electrodes (ISEs), where the electrode's sensing membrane may not be able to distinguish between the two ions effectively.[1] In flame photometry, the presence of ammonium salts can also affect the emission intensity of potassium.
Q2: At what concentration does ammonium start to interfere with potassium ISE measurements?
Interference from ammonium ions becomes significant when its concentration is approximately equal to or greater than the potassium concentration.[1] The degree of interference is quantified by the selectivity coefficient of the ISE. For many potassium ISEs, the selectivity for potassium over ammonium is not absolute, meaning that high levels of ammonium will be detected as potassium.
Q3: What are the primary analytical techniques affected by ammonium interference in potassium measurement?
The most significantly affected techniques are:
-
Ion-Selective Electrodes (ISEs): This is the most common method where ammonium interference is a major issue due to the lack of perfect selectivity of the potassium ionophore in the electrode membrane.
-
Flame Photometry: The presence of ammonium salts can alter the sample matrix and affect the atomization and excitation of potassium in the flame, leading to inaccurate readings.
-
Some Enzymatic Assays: Certain enzymatic methods for potassium determination can be affected by ammonium ions, although specific reagents are often included to mitigate this.
Q4: Are there any analytical methods for potassium that are not affected by ammonium interference?
Yes, Ion Chromatography (IC) is a powerful technique that can separate and quantify potassium and ammonium ions in the same sample, thus eliminating the interference. This method uses a high-capacity cation exchange column to achieve baseline separation of the two ions.[2][3][4]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving ammonium interference in your potassium analysis experiments.
Issue 1: Higher-than-expected potassium readings with an Ion-Selective Electrode (ISE)
-
Possible Cause: Ammonium ion interference is a likely cause, especially in samples with known or suspected high ammonium content (e.g., biological samples, environmental water, fertilizers).
-
Troubleshooting Workflow:
Troubleshooting workflow for high potassium readings with an ISE. -
Mitigation Strategies:
| Strategy | Description | Effectiveness & Considerations |
| Sample Dilution | Dilute the sample with deionized water to reduce the ammonium concentration below the interference threshold. | Simple and effective if the potassium concentration remains within the linear range of the ISE after dilution. Requires re-calculation of the original concentration. |
| Ammonia (B1221849) Removal by pH Adjustment | Increase the sample pH to >11 using a strong base (e.g., NaOH) to convert ammonium ions (NH₄⁺) to ammonia gas (NH₃), which can then be removed by gentle heating or sparging with an inert gas. The pH must be readjusted before analysis. | Highly effective for removing ammonium. However, it is a multi-step process that can introduce errors if not performed carefully. |
| Standard Addition Method | This method involves adding known amounts of a potassium standard to the sample and measuring the change in potential. The initial potassium concentration can be determined by extrapolation. | Can compensate for matrix effects, including moderate ammonium interference. Requires specialized software or calculations and is more time-consuming than direct measurement.[5][6] |
| Use of a Compensation Electrode | Some modern ISE systems use a separate ammonium-selective electrode to measure the ammonium concentration and automatically correct the potassium reading. | Provides real-time correction and is highly convenient. Requires a compatible meter and a dedicated ammonium ISE. |
Issue 2: Inaccurate potassium results with Flame Photometry in samples containing ammonium.
-
Possible Cause: The presence of ammonium salts in the sample can alter the viscosity and nebulization efficiency, as well as the flame characteristics, leading to either suppression or enhancement of the potassium signal.
-
Troubleshooting and Mitigation:
| Strategy | Description | Effectiveness & Considerations |
| Matrix Matching of Standards | Prepare potassium calibration standards in a solution that has a similar ammonium concentration to the samples being analyzed. | This is a simple and effective way to compensate for the physical effects of the ammonium salt on the measurement. It requires a good estimate of the ammonium concentration in the samples. |
| Sample Dilution | Diluting the sample can reduce the concentration of ammonium salts, minimizing their impact on the flame photometry measurement. | Effective if the potassium concentration remains high enough for accurate detection after dilution. |
| Chemical Removal of Ammonium | Treat the sample to remove ammonium prior to analysis. This can be done by adding a strong base (like NaOH) and gently heating to drive off ammonia gas.[7] | This is a very effective method but requires careful sample preparation and pH readjustment before analysis. |
Experimental Protocols
Protocol 1: Ammonium Removal by pH Adjustment and Volatilization
This protocol is suitable for preparing samples for analysis by potassium ISE or flame photometry.
-
Sample Preparation:
-
Pipette a known volume of your sample into a beaker.
-
-
pH Adjustment:
-
While stirring, slowly add 2 M NaOH solution dropwise to raise the sample pH to approximately 11.5. Monitor the pH using a calibrated pH meter.
-
-
Ammonia Volatilization:
-
Gently heat the solution to 50-60°C on a hotplate in a well-ventilated fume hood for about 1 hour. This will drive off the ammonia gas.
-
-
Cooling and pH Readjustment:
-
Remove the beaker from the hotplate and allow it to cool to room temperature.
-
Neutralize the sample by adding a dilute acid (e.g., 0.1 M HCl) dropwise until the pH is back to its original value or a neutral pH of 7.
-
-
Final Volume Adjustment:
-
Transfer the treated sample to a volumetric flask and add deionized water to the original volume to compensate for any evaporation.
-
-
Analysis:
-
The sample is now ready for potassium analysis.
-
Protocol 2: Separation of Potassium and Ammonium using Ion Chromatography
This protocol provides a general guideline for the separation of potassium and ammonium using a cation exchange column.
-
Instrumentation:
-
Reagents:
-
Eluent: 55 mM Methanesulfonic acid (MSA).[2]
-
Regenerant for suppressor (if used).
-
Standard solutions of potassium and ammonium.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the eluent and set up the IC system according to the manufacturer's instructions.
-
Equilibrate the column with the eluent until a stable baseline is achieved.
-
Prepare a series of calibration standards containing both potassium and ammonium at known concentrations.
-
Inject the standards to generate a calibration curve for each ion.
-
Filter your samples through a 0.45 µm syringe filter.
-
Inject the prepared samples.
-
Identify and quantify the potassium and ammonium peaks based on their retention times and the calibration curves.
-
Expected Outcome: This method will provide well-resolved peaks for ammonium and potassium, allowing for accurate and independent quantification of both ions.[2]
-
Method Comparison
The following table summarizes the effectiveness of different approaches to manage ammonium interference in potassium analysis.
| Method | Principle | Advantage | Disadvantage |
| Ion Chromatography | Physical separation of ions based on their affinity for a stationary phase. | High accuracy and specificity; allows for simultaneous quantification of both potassium and ammonium.[2][4] | Requires specialized and expensive equipment. |
| Enzymatic Method | Utilizes a potassium-dependent enzyme with reagents that consume ammonium, eliminating interference. | High specificity for potassium; not affected by high sodium or ammonium concentrations. | Can be more expensive per sample than ISEs; requires specific reagents and a compatible analyzer. |
| Ammonia Volatilization | Chemical conversion of ammonium ions to ammonia gas, which is then removed from the sample. | Effective at completely removing ammonium interference. | Involves multiple sample preparation steps, which can be time-consuming and introduce errors. |
| Standard Addition (ISE) | Mathematical correction for matrix effects by adding known amounts of the analyte. | Can compensate for interference without physical or chemical removal of the interferent. | More complex and time-consuming than direct measurement; may not be effective for very high levels of interference.[5][6] |
Signaling Pathways and Workflows
The following diagram illustrates the decision-making process for selecting an appropriate method for potassium analysis in the presence of potential ammonium interference.
References
- 1. Potassium Electrode, Potassium ISE, Potassium Ion Selective Electrode, Potassium [nico2000.net]
- 2. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. asianpubs.org [asianpubs.org]
- 5. azom.com [azom.com]
- 6. metrohm.com [metrohm.com]
- 7. metrohm.com [metrohm.com]
Technical Support Center: Potassium Tetraphenylborate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the effect of pH on the solubility of potassium tetraphenylborate (B1193919) (KTPB).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of potassium tetraphenylborate in aqueous solutions?
A1: this compound is known for its low solubility in water. At 25°C, its solubility in pure water is approximately 1.8 x 10⁻⁴ g/L.[1] This low solubility is the basis for its use in the gravimetric and titrimetric analysis of potassium.
Q2: How does pH affect the solubility and stability of this compound?
A2: The pH of the aqueous solution significantly impacts the stability of the tetraphenylborate anion, which in turn affects the solubility measurement of this compound.
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Acidic Conditions (pH < 7): The tetraphenylborate anion is unstable in acidic solutions.[2] It undergoes protonolysis, leading to the decomposition of the anion into triphenylborane (B1294497) and benzene. This decomposition is more pronounced in strongly acidic environments. While quantitative precipitation of potassium can be achieved in a pH range of 1 to 9, it is recommended to work with cold solutions (0°C) in the pH range of 1 to 3 to minimize the decomposition of the reagent.
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Neutral to Alkaline Conditions (pH ≥ 7): this compound is more stable in neutral to alkaline solutions. For analytical applications, a pH between 4.0 and 5.0 is often recommended for the precipitation of this compound.[3] Aqueous solutions of the precipitating reagent, sodium tetraphenylborate, are typically prepared in a slightly alkaline medium to ensure stability.
Q3: I am observing variable and inconsistent results in my potassium precipitation experiments. What could be the cause?
A3: Inconsistent results are often linked to the pH of your solution. If the pH is too acidic, the tetraphenylborate reagent may be decomposing, leading to incomplete precipitation of potassium and erroneous results. Ensure that the pH of your solution is within the recommended range for quantitative precipitation (ideally neutral to slightly acidic) and consider cooling your solutions if working at a lower pH. Also, ensure the purity of your reagents and the absence of interfering ions.
Q4: Can I dissolve this compound in organic solvents?
A4: Yes, this compound is soluble in many organic solvents, such as acetone (B3395972) and acetonitrile.[1][3] This property is often utilized in analytical methods where the precipitated KTPB is dissolved in an organic solvent for subsequent analysis, for example, by spectrophotometry.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no precipitate formation | Incorrect pH: The solution may be too acidic, causing decomposition of the tetraphenylborate anion. | Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-9) before adding the sodium tetraphenylborate solution. |
| Low potassium concentration: The concentration of potassium ions in the sample may be below the detection limit of the precipitation method. | Concentrate the sample or use a more sensitive analytical technique. | |
| Precipitate dissolves over time | Acidic conditions: The precipitated this compound is decomposing due to low pH. | Immediately filter the precipitate after formation. For future experiments, adjust the initial pH to be neutral or slightly alkaline. |
| Inconsistent precipitate weight in gravimetric analysis | Decomposition of the reagent: If the sodium tetraphenylborate solution is old or was prepared in an acidic medium, it may have partially decomposed. | Prepare a fresh sodium tetraphenylborate solution in slightly alkaline water. Store the solution in a well-sealed container. |
| Co-precipitation of other ions: Other monovalent cations like ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺) can also form precipitates with tetraphenylborate. | Remove interfering ions before precipitation, for example, by adjusting the pH to be strongly alkaline to prevent the precipitation of ammonium tetraphenylborate. |
Quantitative Data Summary
| pH Range | Stability of Tetraphenylborate Anion | Recommendation for KTPB Precipitation |
| 1 - 3 | Unstable, prone to decomposition | Precipitation is possible, but the solution should be kept cold (e.g., 0°C) to minimize decomposition.[3] |
| 4 - 6 | Moderately stable | Good range for quantitative precipitation. |
| 7 - 9 | Stable | Optimal range for quantitative precipitation and stability of the precipitate. |
| > 9 | Stable | Precipitation is effective; high pH can prevent interference from ammonium ions. |
Experimental Protocols
Detailed Methodology for Determining the Effect of pH on this compound Precipitation
This protocol outlines a procedure to observe the effect of pH on the precipitation of this compound, focusing on the stability of the precipitate.
Materials:
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Potassium chloride (KCl) standard solution (e.g., 0.1 M)
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Sodium tetraphenylborate (NaTPB) solution (e.g., 0.1 M, freshly prepared in 0.01 M NaOH)
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Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 11)
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Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment
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Beakers, pipettes, burettes, and a pH meter
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Magnetic stirrer and stir bars
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Filtration apparatus (e.g., Buchner funnel, filter paper)
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Drying oven
Procedure:
-
Preparation of Test Solutions:
-
In separate beakers, place a known volume of the KCl standard solution (e.g., 20 mL).
-
To each beaker, add a sufficient volume of a specific buffer solution to achieve the target pH. Alternatively, adjust the pH of each KCl solution to the desired value (e.g., 2, 4, 7, 9, 11) using HCl or NaOH while monitoring with a pH meter.
-
-
Precipitation:
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While stirring the pH-adjusted KCl solution, slowly add an excess of the NaTPB solution from a burette. A white precipitate of KTPB should form.
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For solutions with acidic pH (especially pH 2 and 4), perform the precipitation in an ice bath to minimize decomposition.
-
-
Observation and Filtration:
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Observe the appearance and stability of the precipitate in each beaker over a period of time (e.g., 30 minutes). Note any signs of the precipitate dissolving, especially in the acidic solutions.
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After the designated time, filter the precipitate from each solution using a pre-weighed filter paper.
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-
Washing and Drying:
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Wash the precipitate on the filter paper with a small amount of cold, deionized water to remove any soluble impurities.
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Carefully transfer the filter paper with the precipitate to a drying oven set at a low temperature (e.g., 110-120°C) and dry to a constant weight.
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-
Analysis:
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Determine the mass of the dried precipitate for each pH value.
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Compare the amount of precipitate obtained at different pH values to assess the efficiency of precipitation and the stability of the product. A significant decrease in precipitate mass at lower pH values indicates decomposition.
-
Visualizations
References
Technical Support Center: Coprecipitation of Calcium and Magnesium with Potassium Tetraphenylborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the coprecipitation of calcium (Ca²⁺) and magnesium (Mg²⁺) during the precipitation of potassium (K⁺) with tetraphenylborate (B1193919) salts.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the determination of potassium using tetraphenylborate?
A1: The determination of potassium with sodium tetraphenylborate (Na[B(C₆H₅)₄]) is a gravimetric or titrimetric method based on the formation of a sparingly soluble, white precipitate of potassium tetraphenylborate (K[B(C₆H₅)₄]).[1][2][3] The low solubility of K[B(C₆H₅)₄] allows for the quantitative separation of potassium from a sample solution.
Q2: Why are calcium and magnesium considered interferences in this method?
A2: Calcium and magnesium ions can potentially interfere with the accurate determination of potassium by coprecipitating with this compound, leading to positively biased results.[1] This interference is more pronounced at higher concentrations of Ca²⁺ and Mg²⁺.
Q3: How can interference from calcium and magnesium be prevented?
A3: The most effective way to prevent interference from calcium and magnesium is by using a masking agent, such as ethylenediaminetetraacetic acid (EDTA).[4][5] EDTA forms stable, soluble complexes with Ca²⁺ and Mg²⁺, preventing them from reacting with the tetraphenylborate anion. International standards for this analytical method recommend the use of EDTA for this purpose.
Q4: At what pH should the precipitation of this compound be carried out?
A4: The precipitation is typically carried out in a weakly alkaline medium. This pH range ensures the complete precipitation of this compound while also being suitable for the effective masking of calcium and magnesium by EDTA.
Q5: Are there other ions that can interfere with this method?
A5: Yes, other monovalent cations that form insoluble tetraphenylborate salts can interfere. These include ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺).[6][7] Methods to remove or account for ammonium interference, such as the addition of formaldehyde (B43269), are often included in standard procedures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected potassium results (positive bias) | 1. Coprecipitation of Calcium and Magnesium: Insufficient masking of Ca²⁺ and Mg²⁺. 2. Precipitation of Ammonium Tetraphenylborate: Presence of ammonium ions in the sample. 3. Inadequate Washing of the Precipitate: Residual sodium tetraphenylborate in the final precipitate. | 1. Ensure effective masking: Add an appropriate amount of EDTA solution to the sample before the addition of sodium tetraphenylborate. Verify that the pH of the solution is suitable for the formation of stable Ca-EDTA and Mg-EDTA complexes (typically weakly alkaline). 2. Remove ammonium ions: Before precipitation, add formaldehyde to the sample solution to form soluble hexamethylenetetramine. 3. Thoroughly wash the precipitate: Wash the collected this compound precipitate with a dilute solution of the precipitating agent or a saturated solution of this compound, followed by a small amount of cold deionized water. |
| Low and inconsistent potassium results (negative bias) | 1. Incomplete Precipitation of Potassium: Insufficient amount of sodium tetraphenylborate added, or the pH of the solution is too acidic, leading to the decomposition of the reagent. 2. Loss of Precipitate During Transfer or Washing: Using a filter with too large a pore size or excessive washing with deionized water. 3. Decomposition of the Precipitate: Overheating during the drying process. | 1. Ensure complete precipitation: Add a slight excess of the sodium tetraphenylborate solution. Maintain a weakly alkaline pH during precipitation. 2. Proper handling of the precipitate: Use a fine-porosity filter paper or a sintered glass crucible for filtration. Wash the precipitate with a minimal amount of cold deionized water. 3. Controlled drying: Dry the precipitate at a temperature of 110-120°C to a constant weight. |
| Cloudy or colloidal precipitate that is difficult to filter | 1. Precipitation from a too-concentrated solution. 2. Rapid addition of the precipitating agent. | 1. Dilute the sample: Perform the precipitation in a more dilute solution. 2. Slow addition of reagent: Add the sodium tetraphenylborate solution slowly and with constant stirring to promote the formation of larger, more easily filterable crystals. |
Quantitative Data
The selectivity of the this compound precipitation method relies on the significant differences in the solubility of the tetraphenylborate salts of alkali and alkaline earth metals. The effectiveness of EDTA as a masking agent is due to the high stability of the Ca-EDTA and Mg-EDTA complexes.
Table 1: Solubility and Stability Constant Data
| Compound/Complex | Formula | Solubility Product (Ksp) at 25°C | Log K (Stability Constant) |
| This compound | K[B(C₆H₅)₄] | ~ 2.25 x 10⁻⁸ | - |
| Calcium Tetraphenylborate | Ca[B(C₆H₅)₄]₂ | Not readily available, but significantly more soluble than K[B(C₆H₅)₄] | - |
| Magnesium Tetraphenylborate | Mg[B(C₆H₅)₄]₂ | Not readily available, but significantly more soluble than K[B(C₆H₅)₄] | - |
| Calcium-EDTA Complex | [Ca(EDTA)]²⁻ | - | 10.65[7] |
| Magnesium-EDTA Complex | [Mg(EDTA)]²⁻ | - | 8.79[7] |
Experimental Protocols
Gravimetric Determination of Potassium with Masking of Calcium and Magnesium
This protocol is based on established international standards for the analysis of potassium in the presence of interfering ions.
1. Reagents
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Sodium Tetraphenylborate Solution (3% w/v)
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EDTA Solution (0.1 M)
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Sodium Hydroxide (NaOH) Solution (1 M)
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Wash Solution (saturated with this compound)
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Deionized Water
2. Procedure
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Sample Preparation: Accurately weigh a quantity of the sample expected to contain 25-50 mg of potassium and dissolve it in deionized water.
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Masking of Interferences: To the sample solution, add a sufficient volume of 0.1 M EDTA solution to chelate all the calcium and magnesium present. Adjust the pH to weakly alkaline (pH 8-9) with the 1 M NaOH solution.
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Precipitation: Heat the solution to about 60°C and slowly add a slight excess of the 3% sodium tetraphenylborate solution with constant stirring.
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Digestion: Allow the precipitate to digest by letting the beaker cool to room temperature over about 30 minutes. This promotes the formation of a more filterable precipitate.
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Filtration: Filter the precipitate through a pre-weighed, fine-porosity sintered glass crucible.
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Washing: Wash the precipitate several times with small portions of the this compound wash solution, followed by a final rinse with a small amount of cold deionized water.
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Drying: Dry the crucible and precipitate in an oven at 110-120°C to a constant weight.
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Calculation: Calculate the mass of potassium from the weight of the this compound precipitate (gravimetric factor for K in K[B(C₆H₅)₄] is 0.1091).
Visualizations
Caption: Precipitation of potassium with tetraphenylborate.
Caption: Interference from Ca²⁺ and Mg²⁺ leading to inaccurate results.
Caption: Mechanism of masking Ca²⁺ and Mg²⁺ with EDTA.
References
Improving filtration of fine Potassium tetraphenylborate precipitate
Welcome to the Technical Support Center for Potassium Tetraphenylborate (B1193919) (KTPB) Precipitation and Filtration. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the filtration of fine KTPB precipitates.
Troubleshooting Guide
This section addresses common issues encountered during the filtration of potassium tetraphenylborate precipitates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow Filtration Rate | - Precipitate particles are too fine, clogging the filter medium.- Filter paper pore size is too small.- Poor seal between the funnel and the filter paper.- High viscosity of the filtrate. | - Optimize Precipitation Conditions: Encourage larger crystal growth by following the recommended precipitation protocol (slow addition of precipitant, controlled cooling).- Use a Flocculant: Add a flocculating agent like aluminum chloride to the sodium tetraphenylborate solution to promote particle agglomeration.[1][2]- Select Appropriate Filter Paper: Use a filter paper with a larger pore size that can retain the precipitate without excessive clogging.[3]- Ensure Proper Filtration Setup: Make sure the filter paper is properly seated in the funnel to prevent leaks.[3]- Pre-heat the solution (if appropriate for the experimental context): This can lower the viscosity and speed up filtration.[3] |
| Cloudy Filtrate | - Precipitate particles are passing through the filter medium.- Incomplete precipitation. | - Use a Finer Filter Medium: Select a filter paper with a smaller pore size or use a double layer of filter paper.- Allow for Sufficient Digestion Time: Let the precipitate stand for a longer period before filtration to ensure complete precipitation and particle growth.- Check Reagent Concentrations: Ensure the concentration of sodium tetraphenylborate is sufficient for complete precipitation.[4] |
| Filter Cake Cracking | - Excessive vacuum pressure.- Tacky or gelatinous precipitate consistency. | - Reduce Vacuum Pressure: Apply a gentler vacuum to avoid cracking the filter cake.- Modify Precipitate Characteristics: Experiment with precipitation conditions to obtain a less gelatinous precipitate. |
| Precipitate Sticking to Glassware | - Static electricity.- Nature of the precipitate. | - Use Anti-Static Weighing Paper or Boats: Minimize static when handling the dry precipitate.- Careful Transfer: Use a spatula and rinse the beaker thoroughly with the washing solution to transfer all of the precipitate to the filter. |
Logical Troubleshooting Flow
The following diagram illustrates a decision-making process for troubleshooting common KTPB filtration issues.
Caption: Troubleshooting Decision Tree for KTPB Filtration.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for precipitating this compound to achieve a more filterable precipitate?
A1: For optimal crystal growth and improved filterability, it is recommended to add the sodium tetraphenylborate solution to a heated solution (around 70°C) and then allow it to cool.[1] Rapid precipitation from a cold solution can lead to the formation of very fine particles that are difficult to filter. Conversely, excessively high temperatures during precipitation can sometimes accelerate nucleation, leading to smaller particles.[5][6]
Q2: How does the rate of adding the precipitating agent affect the filterability of KTPB?
A2: A slow, drop-by-drop addition of the sodium tetraphenylborate solution with constant stirring is crucial for promoting the growth of larger, more easily filterable crystals.[1][7] Rapid addition leads to high local supersaturation, which favors the formation of many small nuclei rather than the growth of existing crystals.
Q3: Can I use a flocculant to improve the filtration of my KTPB precipitate?
A3: Yes, using a flocculant is a highly effective method. Adding a small amount of a saturated aluminum chloride solution to your sodium tetraphenylborate solution can help coagulate the fine KTPB particles into larger flocs that are much easier to filter.[1][2]
Q4: What is the recommended washing solution for KTPB precipitate?
A4: To minimize the loss of your precipitate due to dissolution during washing, it is recommended to use a wash solution saturated with this compound.[1] This can be prepared by diluting the sodium tetraphenylborate precipitating solution with water.[8][9]
Q5: My filtrate is still cloudy even after using a fine filter paper. What should I do?
A5: If your filtrate remains cloudy, it indicates that some of the fine precipitate is passing through the filter. You can try using a double layer of filter paper or a membrane filter with a smaller pore size. Additionally, allowing the precipitate to "digest" or stand for a longer period (e.g., an hour or more) after precipitation and before filtration can promote particle growth and reduce the amount of fine particles.[1]
Experimental Protocols
Protocol 1: Optimized Precipitation of this compound for Improved Filtration
This protocol is designed to promote the formation of larger KTPB crystals, thereby improving filtration efficiency.
Materials:
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Potassium-containing sample solution
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Sodium tetraphenylborate (NaTPB) solution (30 g/L)
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Saturated aluminum chloride solution
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Deionized water
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Filter crucible (5 to 15 µm pore size)
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Vacuum filtration apparatus
Procedure:
-
Prepare the NaTPB Precipitating Solution: Dissolve 15.0 g of sodium tetraphenylborate in 500 ml of deionized water. Add one drop of saturated aluminum chloride solution. Stir the solution and filter if any precipitate forms.[1]
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Sample Preparation: In a beaker, heat the potassium-containing sample solution to approximately 70°C.[1]
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Precipitation: While stirring the heated sample solution, add the NaTPB solution drop by drop.
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Cooling and Digestion: After the addition of the precipitant is complete, cool the mixture in a water bath at ambient temperature. Allow the precipitate to stand for at least one hour to promote crystal growth and complete precipitation.[1]
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Filtration: Set up the vacuum filtration apparatus with the filter crucible. Wet the filter with deionized water to ensure a good seal.
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Transfer and Wash: Decant the supernatant through the filter crucible. Transfer the precipitate to the crucible. Wash the precipitate three times with a small volume of a wash solution (prepared by diluting the NaTPB solution 1:10 with water), followed by three washes with a small volume of deionized water.[1][9]
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Drying: Dry the precipitate in an oven at an appropriate temperature (e.g., 110-120°C) until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Optimized KTPB Precipitation and Filtration Workflow.
Quantitative Data Summary
| Parameter | Condition for Fine Particles (Poor Filtration) | Condition for Coarse Particles (Improved Filtration) | Reference(s) |
| Rate of Reagent Addition | Rapid | Slow, dropwise | [1][7] |
| Temperature of Precipitation | Cold solution | Hot solution (e.g., 70°C), followed by slow cooling | [1][5][6] |
| Supersaturation | High | Low | [10] |
| Use of Flocculant | Absent | Present (e.g., AlCl₃) | [1][2] |
| Digestion Time | Short | Long (≥ 1 hour) | [1] |
References
- 1. eusalt.com [eusalt.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. hawachfilterpaper.com [hawachfilterpaper.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. epic-powder.com [epic-powder.com]
- 6. mdpi.com [mdpi.com]
- 7. Continuous Filtration of Precipitates - 911Metallurgist [911metallurgist.com]
- 8. scribd.com [scribd.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. uomosul.edu.iq [uomosul.edu.iq]
Technical Support Center: Sodium Tetraphenylborate (NaTPB) Reagent Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of sodium tetraphenylborate (B1193919) (NaTPB) reagent solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a prepared NaTPB solution?
A1: The stability of an aqueous NaTPB solution is highly dependent on storage conditions. In the absence of elevated copper concentrations, alkaline NaTPB solutions can be stable for a minimum of 1 to 2 years when stored at temperatures below 40°C.[1][2][3] For aqueous solutions at room temperature, a shelf life of several weeks can be expected.[4] The stability is significantly enhanced by maintaining an alkaline pH.
Q2: What are the primary factors that cause NaTPB solution to degrade?
A2: The three main factors that accelerate the decomposition of NaTPB solutions are the presence of copper(II) ions, elevated temperatures, and acidic pH.[5][6] Copper acts as a catalyst in the decomposition process, even at concentrations as low as 0.05 ppm.[6] Higher temperatures increase the rate of decomposition, and acidic conditions make the reagent unstable.[4][6]
Q3: What are the visible signs of NaTPB solution degradation?
A3: Degradation of NaTPB solutions can be identified through several observations. Stable solutions are typically transparent and flesh-toned.[6] As decomposition begins, the solution may turn a golden color, progressing to dark red, brown, and eventually black.[5] A distinct odor of benzene (B151609) is another common indicator of partial or complete decomposition.[4] A drop in the solution's pH also signals instability.[5][6]
Q4: How should NaTPB solutions be properly stored?
A4: To ensure maximum stability, NaTPB solutions should be stored in a cool, dry, and well-ventilated area.[7] It is crucial to protect the solution from light.[7] Storage at room temperature or below is recommended. The solution should be kept in a tightly sealed container to prevent contamination. The pH of the solution should be maintained between 8.0 and 9.0.
Troubleshooting Guide
Problem: My NaTPB solution has turned yellow, brown, or black.
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Cause: This color change is a strong indication of chemical decomposition.[5] The primary culprits are contamination with copper ions, storage at elevated temperatures, or a decrease in the solution's pH to acidic levels.
-
Solution:
-
Verify pH: Check the pH of the solution. If it has dropped below 8.0, it may be possible to temporarily stabilize it by adding a dilute sodium hydroxide (B78521) solution to raise the pH.[6]
-
Assess Contamination: Review your preparation and handling procedures to identify potential sources of copper contamination.
-
Recommendation: It is highly recommended to discard the discolored solution and prepare a fresh batch, ensuring the use of high-purity reagents and proper storage conditions.
-
Problem: I can smell a benzene-like odor from my NaTPB solution.
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Cause: The odor of benzene is a direct result of the decomposition of the tetraphenylborate anion.[4]
-
Solution:
-
Handle with Care: Benzene is a hazardous chemical. Ensure adequate ventilation and use appropriate personal protective equipment when handling the solution.
-
Discard Solution: The presence of a benzene odor confirms that the solution is no longer reliable for experimental use. Dispose of the solution according to your institution's hazardous waste disposal guidelines.
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Prepare Fresh: Prepare a new solution, paying close attention to the purity of the starting materials and the final pH of the solution.
-
Problem: I am observing unexpected precipitation or turbidity in my NaTPB solution.
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Cause: Turbidity can arise from the slow decomposition of the NaTPB or from the presence of potassium ion impurities in the reagents used for preparation, which would form insoluble potassium tetraphenylborate.
-
Solution:
-
Clarification during Preparation: When preparing a new solution, you can clarify it by shaking with aluminum hydroxide gel and then filtering.[8]
-
Check Reagent Purity: Ensure that the water and other reagents used are free from significant potassium contamination. Running a blank on your reagents can help verify this.[4]
-
Fresh Preparation: If an already prepared solution becomes turbid over time, it is a sign of degradation, and a fresh solution should be prepared.
-
Data on NaTPB Solution Stability
The following table summarizes the stability of NaTPB solutions under various conditions based on available data.
| Temperature | Copper (Cu²⁺) Concentration | Hydroxide (OH⁻) Concentration / pH | Observed Stability |
| < 40°C | Absent | Alkaline | Stable for at least 1-2 years.[1][2][3] |
| Room Temperature (~23°C) | 10 ppm | Alkaline | Showed signs of instability (pH drop, color change) but remained stable for over a year.[6] |
| Room Temperature (~23°C) | Not specified | Sufficiently alkaline | Stable for several weeks.[4] |
| 65°C | Absent | 0.1 M | Relatively stable over a long period.[5] |
| 65°C | 10 ppm | 0.1 M | Decomposed in less than three weeks.[5] |
| 65°C | 0.1 - 100 ppm | Not specified | Initiates decomposition.[5] |
| 65°C | Present | ≤ 0.01 M | Decomposed completely and rapidly (< 6 days).[5] |
Experimental Protocols
Protocol 1: Preparation of 0.01 M Sodium Tetraphenylborate Solution
This protocol is adapted from the Indian Pharmacopoeia.[8]
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Initial Mixing: In a suitable flask, dissolve 3.5 grams of sodium tetraphenylborate in 50 ml of water.
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Clarification: Add 0.5 grams of aluminum hydroxide gel to the solution and shake vigorously for approximately 20 minutes. This step helps to remove any turbidity.
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Dilution and Salt Addition: Add 250 ml of water and 16.6 grams of sodium chloride. Allow the solution to stand for 30 minutes.
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Filtration: Filter the solution to remove the aluminum hydroxide gel and any precipitate.
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pH Adjustment: To the filtrate, add 600 ml of water. Measure the pH and adjust it to be between 8.0 and 9.0 using a 0.1 M sodium hydroxide solution.
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Final Dilution: Quantitatively transfer the solution to a 1000 ml volumetric flask and dilute to the mark with water. Mix thoroughly.
Protocol 2: Standardization of 0.01 M Sodium Tetraphenylborate Solution
This protocol uses titration with cetylpyridinium (B1207926) chloride to determine the exact concentration of the prepared NaTPB solution.[8]
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Preparation of Potassium Chloride Standard: Accurately weigh approximately 7 mg of potassium chloride that has been previously dried at 150°C for 1 hour. Dissolve it in 5 ml of acetate (B1210297) buffer (pH 3.7) and 5 ml of water.
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Precipitation: Add 15 ml of the prepared NaTPB solution to the potassium chloride standard. Allow the mixture to stand for 5 minutes to ensure complete precipitation of this compound.
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Filtration: Filter the mixture through a dry, sintered glass filter.
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Titration of Excess NaTPB: To 20 ml of the clear filtrate, add 0.5 ml of bromophenol blue indicator solution. Titrate the excess (unreacted) sodium tetraphenylborate with a standardized 0.005 M cetylpyridinium chloride solution until the indicator turns blue. Record the volume of titrant used ('b').
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Blank Titration: Repeat the entire procedure (steps 2-4) without the addition of potassium chloride. Record the volume of titrant used ('a').
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Calculation: The molarity of the sodium tetraphenylborate solution can be calculated using the appropriate formula based on the volumes from the sample and blank titrations and the weight of the potassium chloride standard.
Protocol 3: Monitoring the Stability of NaTPB Solution
This protocol outlines methods to routinely assess the stability of a stored NaTPB solution.[5][6]
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Visual Observation: On a regular basis (e.g., weekly), visually inspect the solution for any color change (from clear/flesh-toned to yellow, brown, or black) or the formation of any precipitate. Record all observations in a logbook.
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Odor Test: Carefully note if there is any faint odor of benzene emanating from the solution. This should be done in a well-ventilated area.
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pH Measurement: Periodically (e.g., monthly), measure the pH of the solution using a calibrated pH meter. A significant drop in pH is an early indicator of decomposition.
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Functional Test (Spot Test): To confirm the solution's efficacy, perform a spot test by adding a drop of the NaTPB solution to a solution known to contain potassium ions. The immediate formation of a white precipitate indicates that the reagent is still active.[5]
Visualizations
References
- 1. Sodium tetraphenylborate solution stability: A long term study. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 2. Sodium tetraphenylborate solution stability: A long term study (Technical Report) | OSTI.GOV [osti.gov]
- 3. Sodium tetraphenylborate solution stability: A long term study - UNT Digital Library [digital.library.unt.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. osti.gov [osti.gov]
- 6. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 7. Page loading... [guidechem.com]
- 8. pharmaguddu.com [pharmaguddu.com]
Minimizing reagent decomposition in tetraphenylborate methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetraphenylborate (B1193919) reagents. The information provided is intended to help minimize reagent decomposition and ensure the accuracy and reliability of experimental results.
Troubleshooting Guide: Minimizing Tetraphenylborate Decomposition
This guide addresses common issues encountered during the use of tetraphenylborate solutions, focusing on the prevention and mitigation of reagent decomposition.
Problem: My aqueous sodium tetraphenylborate (NaTPB) solution is changing color (e.g., turning golden, red, brown, or black).
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Cause: Discoloration is a primary visual indicator of NaTPB decomposition.[1][2] The appearance of a golden color indicates the initial stages of instability, which can progress to darker shades as decomposition increases.[1][2]
-
Solution:
-
Monitor pH: A drop in pH often precedes visible decomposition.[1][2] Regularly monitor the pH of your solution.
-
Adjust pH: If the pH is decreasing, or to prevent decomposition, increase the alkalinity by adding sodium hydroxide (B78521) (NaOH).[1][2][3] Maintaining a sufficiently alkaline solution is crucial for stability.[4]
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Investigate Contamination: The primary catalyst for decomposition is the presence of copper(II) ions.[1][3][5] Review your experimental setup and reagents for potential sources of copper contamination.
-
Problem: I observe a strong odor of benzene (B151609) from my NaTPB solution.
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Cause: Benzene is a major decomposition product of tetraphenylborate.[4][6] A noticeable benzene odor indicates that significant degradation has occurred.
-
Solution:
-
Discard Solution: A solution with a strong benzene odor is likely compromised and should be discarded.
-
Review Storage Conditions: Ensure that the solution is stored under recommended conditions (see FAQ section).
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Prepare Fresh Solution: Prepare a fresh solution, paying close attention to the quality of reagents and glassware to avoid contamination.
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Problem: My precipitation reaction with tetraphenylborate is incomplete or yields are lower than expected.
-
Cause: Decomposition of the tetraphenylborate anion reduces its effective concentration, leading to incomplete precipitation of the target cation (e.g., potassium, cesium).[5]
-
Solution:
-
Verify Reagent Stability: Before use, check the NaTPB solution for any signs of decomposition (discoloration, odor, pH drop).
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared NaTPB solutions for quantitative applications.
-
Control Temperature: Elevated temperatures accelerate the rate of decomposition.[1][2] Avoid heating NaTPB solutions unless specified by a validated protocol.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the decomposition of aqueous sodium tetraphenylborate (NaTPB) solutions?
A1: The three principal factors that influence the stability of NaTPB solutions are:
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Copper(II) Ions: Copper(II) ions are a potent catalyst for NaTPB decomposition.[1][3][5] Even trace amounts (as low as 0.1 ppm) can initiate the degradation process.[2]
-
Temperature: Higher temperatures increase the rate of decomposition.[1][2]
-
Solution pH: NaTPB is unstable in acidic solutions.[4][7] A decrease in pH (lower hydroxide ion concentration) can lead to rapid decomposition.[1]
Q2: How can I stabilize my aqueous NaTPB solution for longer storage?
A2: To enhance the stability of aqueous NaTPB solutions:
-
Maintain Alkalinity: The most effective method for stabilizing NaTPB solutions is to maintain a high pH by adding sodium hydroxide (NaOH).[1][2][3] Storing the solution in dilute aqueous NaOH can significantly delay decomposition.[8] Aqueous solutions of NaTPB alone are alkaline enough to be stable for several weeks at room temperature.[4]
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Control Temperature: Store the solution at controlled room temperature or lower, as elevated temperatures accelerate decomposition.[9] Solutions can be stable for 1 to 2 years at temperatures below 40°C in the absence of copper contamination.[10][11]
-
Avoid Contaminants: Use high-purity water and reagents, and ensure glassware is thoroughly cleaned to avoid contamination with catalytic metals like copper.
Q3: What are the typical decomposition products of tetraphenylborate?
A3: The primary decomposition products of the tetraphenylborate anion are benzene, phenol, and biphenyl.[5][6]
Q4: How can I monitor the stability of my NaTPB solution?
A4: You can monitor the stability of your NaTPB solution through several methods:
-
Visual Observation: A change in color from a transparent, flesh-toned to golden, red, brown, or black indicates decomposition.[1][2]
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pH Measurement: A drop in the solution's pH is a key indicator that precedes visible decomposition.[1][2]
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Spot Test: A simple spot test with potassium chloride can be used to verify the presence of active tetraphenylborate ions. The formation of a white precipitate indicates that the reagent is still active.[1]
-
Silver Ion Titration: For a quantitative assessment, the concentration of the tetraphenylborate anion can be determined by titration with a silver ion solution.[1]
Q5: Does the absence of oxygen prevent NaTPB decomposition?
A5: No, eliminating oxygen from the solution's environment does not prevent the decomposition of NaTPB, especially in the presence of copper(II) ions. However, it may affect the course of the decomposition reaction.[1][3]
Data Presentation
Table 1: Factors Affecting Sodium Tetraphenylborate (NaTPB) Stability
| Factor | Effect on Stability | Recommended Action |
| Copper(II) Ions | Catalyzes decomposition, even at low ppm levels.[1][2] | Use high-purity reagents and acid-washed glassware to avoid contamination. |
| Temperature | Increased temperature accelerates decomposition.[1][2] | Store solutions at or below room temperature (<40°C).[10][11] |
| pH | Acidic conditions lead to rapid decomposition.[4][7] A drop in pH precedes decomposition in alkaline solutions.[1][2] | Maintain an alkaline solution by adding NaOH.[1][2][3] Periodically monitor pH. |
| Light | Light sensitivity has been noted.[2][9] | Store solutions in amber bottles or in the dark to minimize light exposure. |
Table 2: Visual Indicators of NaTPB Decomposition
| Visual Cue | Stage of Decomposition |
| Transparent, flesh-toned | Stable solution[2] |
| Golden color | Initial instability[1][2] |
| Dark red | Moderate decomposition[1][2] |
| Brown to black | Advanced decomposition[1][2] |
| Strong benzene odor | Significant decomposition[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Sodium Tetraphenylborate (0.5 M) Solution
-
Materials:
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Sodium tetraphenylborate (NaTPB), ACS reagent grade (>99.5% purity)
-
Sodium hydroxide (NaOH), pellets or concentrated solution
-
Deionized, high-purity water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure: a. To a 1 L volumetric flask, add approximately 800 mL of deionized water. b. Add 4.0 g of NaOH to the water and stir until fully dissolved to create a ~0.1 M NaOH solution. c. Weigh out 171.1 g of NaTPB and slowly add it to the NaOH solution while stirring. d. Continue stirring until the NaTPB is completely dissolved. e. Add deionized water to bring the final volume to 1 L. f. Store the solution in a well-sealed, amber glass bottle at room temperature.
Protocol 2: Monitoring NaTPB Solution Stability via pH Measurement
-
Materials:
-
Calibrated pH meter with a suitable electrode
-
Beaker
-
NaTPB solution for testing
-
-
Procedure: a. Calibrate the pH meter according to the manufacturer's instructions using standard buffers. b. Pour a small aliquot of the NaTPB solution into a clean beaker. c. Immerse the pH electrode in the solution and record the pH reading. d. A stable 0.5 M NaTPB solution in 0.1 M NaOH should have a pH of approximately 13.[1] e. A significant drop in pH (e.g., to below 11) is an indicator of impending decomposition.[1] f. If a pH drop is observed, the stability of the solution can be temporarily restored by adding concentrated NaOH to raise the pH back to its initial level.[1]
Visualizations
Caption: Workflow of NaTPB decomposition, highlighting key factors and mitigation steps.
References
- 1. osti.gov [osti.gov]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. Decomposition of sodium tetraphenylborate - UNT Digital Library [digital.library.unt.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nationalacademies.org [nationalacademies.org]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 8. CA2026575C - Stable sodium tetraphenylborate solutions - Google Patents [patents.google.com]
- 9. Sodium tetraphenylboron CAS#: 143-66-8 [m.chemicalbook.com]
- 10. Sodium tetraphenylborate solution stability: A long term study - UNT Digital Library [digital.library.unt.edu]
- 11. Sodium tetraphenylborate solution stability: A long term study (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Optimizing Potassium Precipitation with NaB(Ph)₄
Welcome to the technical support center for the optimization of potassium precipitation using sodium tetraphenylborate (B1193919) (NaB(Ph)₄). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on experimental protocols and to troubleshoot common issues encountered during this analytical technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the precipitation of potassium with NaB(Ph)₄.
1. Why is my potassium precipitation incomplete or slow?
Incomplete or slow precipitation can be attributed to several factors:
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Suboptimal pH: The precipitation of potassium tetraphenylborate is quantitative over a wide pH range, typically between 1 and 9.[1] However, for optimal results, a pH between 4.0 and 5.0 is often recommended.[1] In strongly acidic solutions (pH < 1), the sodium tetraphenylborate reagent can decompose, while in strongly alkaline conditions, the formation of a very fine precipitate that is difficult to filter may occur.
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Inadequate Reagent Concentration: An insufficient amount of sodium tetraphenylborate will lead to incomplete precipitation of potassium. It is crucial to use a stoichiometric excess of the precipitating agent to drive the reaction to completion. However, a very large excess should be avoided as it can lead to co-precipitation of the sodium salt and increase background interference in subsequent analyses.
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Low Temperature: While cooling the reaction mixture is often recommended to minimize the solubility of this compound and reduce reagent decomposition, excessively low temperatures can slow down the reaction kinetics. Finding the optimal balance is key.
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Presence of Interfering Substances: Certain ions can interfere with the precipitation of potassium. These are discussed in the next question.
2. What substances can interfere with potassium precipitation and how can I mitigate these interferences?
Several ions can co-precipitate with tetraphenylborate, leading to inaccurate results. The most common interferences include:
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Ammonium (B1175870) (NH₄⁺): Ammonium ions form an insoluble precipitate with tetraphenylborate.[2][3] To eliminate this interference, formaldehyde (B43269) can be added to the solution in a weakly alkaline medium. Formaldehyde reacts with ammonium ions to form hexamethylenetetramine, which does not precipitate with tetraphenylborate. The addition of EDTA can also help to prevent the precipitation of other metal hydroxides in the alkaline conditions used for this masking reaction.
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Heavy Metals (e.g., Ag⁺, Hg²⁺, Tl⁺): Silver, mercury, and thallium ions also form insoluble tetraphenylborate salts.[3] These can often be removed by preliminary treatment of the sample, for example, by precipitation with chloride ions.
-
Other Alkali Metals (Rb⁺, Cs⁺): Rubidium and cesium ions behave similarly to potassium and will co-precipitate.[3] If these ions are present in significant concentrations, alternative analytical methods such as flame photometry or atomic absorption spectroscopy may be more suitable.[3]
3. The precipitate formed is too fine and passes through the filter. How can I improve its filterability?
The formation of a very fine, colloidal precipitate can be a significant challenge. Here are some strategies to encourage the growth of larger, more easily filterable crystals:
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Adjusting the Acidity: In some cases, carrying out the precipitation in a slightly acidic medium (around 0.2 N) can result in a better-formed precipitate.
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Controlled Reagent Addition: Adding the sodium tetraphenylborate solution slowly and with constant stirring allows for the gradual formation of precipitate nuclei and encourages crystal growth rather than rapid, uncontrolled precipitation.
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Digestion: Allowing the precipitate to "digest" by letting it stand in the mother liquor for a period (e.g., 30 minutes to an hour) at a slightly elevated temperature (if reagent stability is not a concern) or at room temperature can promote the growth of larger particles.
-
Cooling: Rapidly cooling the solution after the addition of the precipitating agent can sometimes help to induce the formation of a more crystalline precipitate.[4]
4. My sodium tetraphenylborate solution appears cloudy. Is it still usable?
A cloudy NaB(Ph)₄ solution may indicate some decomposition or the presence of impurities. To clarify the solution, you can add a small amount of aluminum chloride or aluminum nitrate.[1] The resulting flocculated precipitate can then be removed by filtration, yielding a clear solution that is suitable for use. It is also recommended to check and adjust the pH of the reagent solution to between 6 and 7 for improved stability.[4]
5. How stable are sodium tetraphenylborate solutions?
Aqueous solutions of sodium tetraphenylborate are somewhat unstable at room temperature and can decompose over time, especially in acidic conditions.[2] It is often recommended to prepare fresh solutions daily. For longer storage, keeping the solution in a polyethylene (B3416737) bottle and ensuring the pH is neutral to slightly alkaline can improve its stability.
Data Presentation
Table 1: Solubility of this compound (K[B(C₆H₅)₄]) in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 20 | 0.000018 | 5.02 x 10⁻⁸ |
| 25 | 0.000058 | 1.62 x 10⁻⁷ |
| 35 | 0.00018 | 5.02 x 10⁻⁷ |
| 45 | 0.00052 | 1.45 x 10⁻⁶ |
| 55 | 0.0014 | 3.91 x 10⁻⁶ |
| 65 | 0.0035 | 9.77 x 10⁻⁶ |
Note: Solubility values at temperatures other than 20°C and 25°C are calculated based on the temperature dependence of the solubility product constant (Ksp) and should be considered as estimates.[5] The solubility of this compound is very low in water but is significantly higher in organic solvents like acetone (B3395972).[3]
Table 2: Common Interfering Ions and Mitigation Strategies
| Interfering Ion | Chemical Formula | Mitigation Strategy |
| Ammonium | NH₄⁺ | Add formaldehyde in a weakly alkaline medium to form hexamethylenetetramine. |
| Rubidium | Rb⁺ | Co-precipitates with potassium. Consider alternative analytical methods if present in high concentrations. |
| Cesium | Cs⁺ | Co-precipitates with potassium. Consider alternative analytical methods if present in high concentrations. |
| Silver | Ag⁺ | Can be removed by pre-precipitation with chloride ions. |
| Mercury (II) | Hg²⁺ | Can be removed by preliminary sample treatment. |
| Thallium (I) | Tl⁺ | Can be removed by preliminary sample treatment. |
Experimental Protocols
Protocol 1: Gravimetric Determination of Potassium
This protocol outlines the steps for the quantitative precipitation of potassium for gravimetric analysis.
-
Sample Preparation:
-
Accurately weigh a sample containing potassium and dissolve it in deionized water.
-
If necessary, perform preliminary treatments to remove interfering ions as described in the FAQ section.
-
Adjust the pH of the solution to between 4.0 and 5.0 using dilute sulfuric acid or sodium hydroxide.[1]
-
-
Precipitation:
-
Cool the sample solution in an ice bath.
-
Slowly add a slight excess of a freshly prepared and filtered sodium tetraphenylborate solution (typically 1-3% w/v) while stirring continuously.
-
Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.
-
Wash the precipitate several times with small portions of a cold, saturated solution of this compound to remove any soluble impurities.
-
Finally, wash the precipitate with a small amount of cold deionized water to remove the washing solution.
-
-
Drying and Weighing:
-
Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.
-
Cool the crucible in a desiccator before weighing.
-
Calculate the mass of potassium in the original sample based on the weight of the this compound precipitate.
-
Protocol 2: Dissolution of Precipitate for Spectrophotometric Analysis
For certain applications, the this compound precipitate can be dissolved in an organic solvent for subsequent analysis, such as UV-Vis spectrophotometry.
-
Precipitation and Isolation:
-
Follow steps 1 and 2 of the gravimetric protocol.
-
Instead of a sintered glass crucible, the precipitate can be isolated by centrifugation.
-
Carefully decant the supernatant.
-
-
Washing:
-
Wash the precipitate by resuspending it in a cold, saturated solution of this compound and centrifuging again. Repeat this step.
-
Perform a final wash with a small amount of cold deionized water.
-
-
Dissolution:
-
Dissolve the washed precipitate in a known volume of a suitable organic solvent, such as acetone or a mixture of acetonitrile (B52724) and water.[1]
-
Ensure complete dissolution by vortexing or gentle warming if necessary.
-
-
Analysis:
-
The resulting solution containing the tetraphenylborate anion can be analyzed spectrophotometrically, typically at wavelengths around 266 nm and 274 nm, where the tetraphenylborate ion has strong absorbance.[1]
-
A calibration curve prepared with known concentrations of this compound in the same solvent should be used for quantification.
-
Visualizations
Caption: Workflow for potassium analysis via precipitation.
Caption: Logic diagram for troubleshooting incomplete precipitation.
References
Technical Support Center: Deactivating Potassium Tetraphenylborate Precipitate with Polyvinylpyrrolidone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for managing and deactivating potassium tetraphenylborate (B1193919) (KTPB) precipitate using polyvinylpyrrolidone (B124986) (PVP) in your experiments.
Troubleshooting Guides
Issue: Unwanted KTPB Precipitation in an Assay
Visible precipitation of potassium tetraphenylborate can interfere with analytical measurements and experimental outcomes. This guide provides a step-by-step approach to troubleshoot and mitigate this issue using polyvinylpyrrolidone.
Masking interfering ions in tetraphenylborate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetraphenylborate (B1193919) in their analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common ions that interfere with tetraphenylborate analysis?
A1: The tetraphenylborate anion (B(C₆H₅)₄⁻) precipitates not only potassium but also other large, singly charged cations. The most common interfering ions include ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), cesium (Cs⁺), silver (Ag⁺), mercury(I) (Hg₂²⁺), and thallium(I) (Tl⁺).[1] Organic bases and some alkaloids can also form precipitates with the tetraphenylborate reagent.[1]
Q2: How can I mask the interference from ammonium ions (NH₄⁺)?
A2: Interference from ammonium ions is a frequent issue. It can be effectively masked by making the solution strongly alkaline (pH > 9) with sodium hydroxide (B78521) (NaOH). In a highly alkaline medium, ammonium tetraphenylborate does not precipitate, while potassium tetraphenylborate remains insoluble.[1] Concentrations of ammonium ions as high as 1.0 M can be tolerated using this method.[1] Alternatively, formaldehyde (B43269) can be used to decompose ammonium ions.[2]
Q3: Do divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) interfere with the analysis?
A3: While polyvalent metal ions generally do not form precipitates with tetraphenylborate, their presence can still cause interference, particularly in turbidimetric methods.[3][4] Calcium and magnesium can be masked using Ethylenediaminetetraacetic acid (EDTA).[4]
Q4: What is the purpose of adding aluminum chloride (AlCl₃) to the sodium tetraphenylborate reagent solution?
A4: The addition of a small amount of aluminum chloride to the sodium tetraphenylborate solution helps to coagulate any colloidal precipitate of this compound that may form from potassium impurities in the reagents. This allows for easy removal by filtration, resulting in a clear reagent solution.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Higher than expected results or a precipitate forms in a potassium-free sample. | Presence of interfering ions such as NH₄⁺, Rb⁺, or Cs⁺. | Identify the potential interfering ions in your sample. For NH₄⁺, adjust the pH to be strongly alkaline with NaOH or use formaldehyde. For other interfering cations, specific precipitation or masking steps may be necessary. |
| Inconsistent or non-reproducible results. | Incomplete precipitation of this compound. Fluctuations in temperature. | Ensure an excess of sodium tetraphenylborate reagent is used. Allow sufficient time for the precipitation to complete. Control the temperature of the reaction, as the solubility of this compound is temperature-dependent. |
| The precipitate is difficult to filter or forms a colloidal suspension. | The precipitate particles are too fine. | Age the precipitate by allowing it to stand for a longer period before filtration. Gentle heating can also promote the formation of larger, more easily filterable crystals. |
| The endpoint in a titrimetric determination is unclear. | The precipitate of this compound is reacting with the titrant. | The precipitate should be removed by filtration before back-titrating the excess tetraphenylborate. |
| The turbidimetric reading is unstable or drifts. | The precipitated particles are settling or agglomerating. | Use a stabilizing agent, such as glycerin, to keep the precipitate in a stable suspension.[6] Ensure consistent mixing and timing of measurements. |
Data Presentation
Table 1: Common Interfering Ions and Recommended Masking Agents
| Interfering Ion | Masking Agent/Method | Notes |
| Ammonium (NH₄⁺) | Sodium Hydroxide (NaOH) | Raise pH to > 9. Effective for NH₄⁺ concentrations up to 1.0 M.[1] |
| Ammonium (NH₄⁺) | Formaldehyde | Decomposes ammonium ions.[2] |
| Calcium (Ca²⁺) | EDTA | Forms a stable, soluble complex with Ca²⁺.[4] |
| Magnesium (Mg²⁺) | EDTA | Forms a stable, soluble complex with Mg²⁺.[4] |
| Various Metals | Sodium Hydroxide (NaOH) | Precipitates many interfering metal ions as hydroxides, which can be removed by filtration.[1] |
Experimental Protocols
Protocol 1: Masking of Ammonium Ions using an Alkaline Medium in Potassium Determination
This protocol describes a general procedure for the determination of potassium using sodium tetraphenylborate while masking the interference of ammonium ions.
-
Sample Preparation: Prepare an aqueous solution of the sample containing potassium and potentially interfering ammonium ions.
-
Alkalinization: Add 3 N Sodium Hydroxide (NaOH) solution dropwise to the sample solution until the pH is greater than 9. This converts NH₄⁺ to ammonia (B1221849) gas (NH₃), preventing its precipitation with tetraphenylborate.
-
Precipitation: Add a sufficient excess of a filtered sodium tetraphenylborate solution (typically 0.1 M) to the alkalinized sample solution to ensure complete precipitation of this compound.
-
Digestion: Allow the precipitate to digest for at least 15 minutes to promote the formation of larger crystals. Gentle warming can aid this process.
-
Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate several times with a small amount of cold, saturated this compound wash solution, followed by a final wash with a small amount of cold deionized water.
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 120°C to a constant weight.[2] Cool in a desiccator and weigh.
-
Calculation: Calculate the amount of potassium in the original sample based on the weight of the this compound precipitate.
Visualizations
Caption: Workflow for masking ammonium ions in potassium analysis.
Caption: Decision tree for troubleshooting inaccurate results.
References
Validation & Comparative
A Comparative Guide to Potassium Determination: Tetraphenylborate vs. Chloroplatinate Methods
For researchers, scientists, and professionals in drug development requiring accurate potassium quantification, the choice of analytical method is paramount. This guide provides an objective comparison of two prominent gravimetric methods: the sodium tetraphenylborate (B1193919) method and the classical chloroplatinate method. This comparison is based on their analytical performance, experimental protocols, and overall practicality, supported by available experimental data.
At a Glance: Key Differences
| Feature | Tetraphenylborate Method | Chloroplatinate Method |
| Principle | Precipitation of potassium as potassium tetraphenylborate (KB(C₆H₅)₄) | Precipitation of potassium as potassium chloroplatinate (K₂PtCl₆) |
| Accuracy | High, widely accepted as a reference method.[1] | High, historically considered a primary standard method.[2] |
| Cost | Relatively low, uses less expensive reagents.[1][3] | Very high, due to the cost of chloroplatinic acid.[2] |
| Interferences | Ammonium (B1175870), rubidium, cesium, some organic bases.[3][4] | Ammonium, rubidium, cesium, and other alkali metals can co-precipitate. |
| Official Status | AOAC Official Method 958.02 for fertilizers.[1][5] | AOAC Official Method 935.03 for plants.[6] |
| Throughput | Relatively rapid.[3] | Time-consuming.[2] |
Performance Data
While direct comparative studies with modern instrumentation are scarce, historical data and method validation studies provide insights into the performance of each method. The tetraphenylborate method has been extensively validated through inter-laboratory studies.
Table 1: Performance Characteristics of the Tetraphenylborate Method for Potassium in Fertilizers
| Parameter | Value | Source |
| Repeatability (r) | 0.5 | IFA Inter-laboratory Study[1] |
| Reproducibility (R) | 0.7 - 1.2 | IFA Inter-laboratory Study[1] |
| Detection Limit | 0.01% | AOAC Method 958.02[5] |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a potassium determination method.
Experimental Protocols
Below are detailed methodologies for both the tetraphenylborate and chloroplatinate methods.
Sodium Tetraphenylborate Method (Gravimetric)
This protocol is based on established methods for the determination of potassium in fertilizers.[7]
1. Principle: Potassium is precipitated from a slightly alkaline solution as this compound by the addition of an excess of sodium tetraphenylborate solution. The precipitate is filtered, washed, dried, and weighed.
2. Reagents:
-
Sodium Tetraphenylborate (NaB(C₆H₅)₄) solution (1%)
-
EDTA solution (4%)
-
Sodium Hydroxide (NaOH) solution (20%)
-
Phenolphthalein (B1677637) indicator
-
Wash solution (dilute NaB(C₆H₅)₄ solution)
3. Procedure:
-
Sample Preparation: Accurately weigh a quantity of the sample containing 20-100 mg of potassium. If organic matter is present, ash the sample in a muffle furnace. Dissolve the ash in dilute HCl and water.
-
Interference Removal: Add EDTA solution to the sample solution to mask interfering ions. Make the solution alkaline with NaOH solution using phenolphthalein as an indicator. Boil the solution to remove any ammonium salts.
-
Precipitation: Cool the solution and add the sodium tetraphenylborate solution slowly with constant stirring. Allow the precipitate to stand for at least one hour.
-
Filtration and Washing: Filter the precipitate through a pre-weighed, sintered glass crucible. Wash the precipitate several times with the wash solution, followed by a final wash with cold distilled water.
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 120°C to a constant weight. Cool in a desiccator and weigh.
-
Calculation: The weight of potassium is calculated from the weight of the this compound precipitate using the gravimetric factor (0.1091).
Chloroplatinate Method (Gravimetric)
This protocol is a classical method for the determination of potassium.[8]
1. Principle: Potassium is precipitated as potassium chloroplatinate (K₂PtCl₆) from a solution containing an excess of chloroplatinic acid in the presence of ethanol (B145695). The precipitate is collected, washed, dried, and weighed.
2. Reagents:
-
Chloroplatinic acid (H₂PtCl₆) solution (10%)
-
Ethanol (80%)
-
Hydrochloric acid (HCl)
3. Procedure:
-
Sample Preparation: Accurately weigh a sample and dissolve it in water or dilute HCl. The solution should be free of ammonium salts and other interfering ions.
-
Precipitation: Add a sufficient excess of the chloroplatinic acid solution to the sample solution. Evaporate the mixture on a steam bath to a syrupy consistency.
-
Washing and Filtration: To the cooled residue, add 80% ethanol and triturate thoroughly. Allow the precipitate to settle. Decant the supernatant liquid through a pre-weighed filter crucible. Wash the precipitate by decantation with 80% ethanol until the washings are colorless. Transfer the precipitate to the crucible and wash with a small amount of ethanol.
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 130°C to a constant weight. Cool in a desiccator and weigh.
-
Calculation: The weight of potassium is calculated from the weight of the potassium chloroplatinate precipitate using the appropriate gravimetric factor.
Experimental Workflow Diagram
Caption: Comparative experimental workflows for potassium determination.
Conclusion
The tetraphenylborate method emerges as the more practical and widely adopted method for routine and accurate potassium determination in various matrices, including fertilizers.[1] Its high accuracy, lower cost, and the availability of standardized protocols make it a superior choice for most modern analytical laboratories.[1][3]
The chloroplatinate method , while historically significant for its high accuracy, is now largely superseded due to the prohibitive cost of the platinum reagent and its time-consuming nature.[2] It may still find application in specialized reference work where cost is not a limiting factor and the highest possible accuracy is required.
For researchers, scientists, and drug development professionals, the tetraphenylborate method offers a reliable, accurate, and cost-effective solution for potassium analysis, supported by a robust foundation of official methods and inter-laboratory validation data.
References
- 1. fertilizer.org [fertilizer.org]
- 2. ia600607.us.archive.org [ia600607.us.archive.org]
- 3. cdn.hach.com [cdn.hach.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Analytical Method [keikaventures.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mitrask.com [mitrask.com]
- 8. POTASSIUM CHLOROPLATINATE | Ennore India Chemicals [ennoreindiachemicals.com]
A Comparative Guide to Potassium Analysis: Flame Photometry vs. Tetraphenylborate Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of potassium is crucial in a multitude of applications, from physiological studies to quality control of pharmaceutical products. Two established methods for potassium analysis are flame photometry and the tetraphenylborate (B1193919) method. This guide provides a detailed comparison of these techniques, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your analytical needs.
At a Glance: Key Performance Characteristics
The choice between flame photometry and the tetraphenylborate method often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each method based on available data.
| Feature | Flame Photometry | Tetraphenylborate Method (Turbidimetric) |
| Principle | Atomic Emission Spectroscopy | Turbidimetry |
| Detection Wavelength | 766.5 nm[1] | ~650 nm (spectrophotometer) or ~610 nm (colorimeter)[2][3] |
| Precision (RSD) | ~15.5%[1] | ~3.8%[4] |
| Relative Error/Accuracy | ~2.3%[1] | Good agreement with ion-selective electrode method[4] |
| Detection Limit | ~0.1 mg/L[1][3] | Not explicitly stated, but sensitive for trace analysis[5] |
| Speed | Fast, simple for routine analysis[6] | Rapid[4] |
| Interferences | Na+, Ca2+, Mg2+[1] | NH4+, Rb+, Cs+, Ag+, Tl+[5] |
Method Selection Workflow
The decision-making process for selecting the appropriate potassium analysis method can be visualized as a logical workflow. The primary considerations include the sample matrix, the expected concentration of potassium, and the potential for interfering ions.
Caption: Logical workflow for selecting a potassium analysis method.
Flame Photometry: Principle and Experimental Workflow
Flame photometry is a type of atomic emission spectroscopy where the sample is introduced into a flame, causing the potassium atoms to become thermally excited.[7] As these excited atoms return to their ground state, they emit light at a characteristic wavelength (766.5 nm for potassium), and the intensity of this emitted light is proportional to the concentration of potassium in the sample.[1]
Caption: Experimental workflow for potassium analysis by flame photometry.
Tetraphenylborate Method: Principle and Experimental Workflow
The tetraphenylborate method is based on the precipitation of potassium ions (K+) with sodium tetraphenylborate (Na[B(C6H5)4]) to form a sparingly soluble, white precipitate of potassium tetraphenylborate (K[B(C6H5)4]). The amount of potassium can then be determined through various techniques, including gravimetry (weighing the precipitate), volumetry (titration), or turbidimetry (measuring the turbidity of the suspension).[2][3] The turbidimetric approach is often favored for its speed and simplicity.
Caption: Experimental workflow for turbidimetric potassium analysis.
Detailed Experimental Protocols
Flame Photometry
This protocol is a generalized procedure and may require optimization based on the specific instrument and sample matrix.
1. Reagents and Materials:
-
Deionized water
-
Potassium chloride (KCl), analytical grade
-
Standard volumetric flasks and pipettes
-
Flame photometer
2. Preparation of Standard Solutions:
-
Stock Potassium Solution (1000 mg/L): Accurately weigh 1.907 g of dry KCl and dissolve it in 1 liter of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 mg/L) by diluting the stock solution with deionized water in volumetric flasks.
3. Sample Preparation:
-
For water samples, filtration may be necessary to remove particulate matter.
-
For complex matrices like serum or soil extracts, appropriate digestion or extraction procedures must be followed.
-
Dilute the sample with deionized water to bring the potassium concentration within the linear range of the instrument.
4. Instrumentation and Measurement:
-
Turn on the flame photometer and allow it to stabilize according to the manufacturer's instructions.
-
Set the wavelength to 766.5 nm for potassium analysis.
-
Aspirate deionized water to set the zero reading.
-
Aspirate the highest concentration standard and adjust the instrument to the appropriate reading.
-
Aspirate the series of working standards in increasing order of concentration and record the emission intensity for each.
-
Aspirate the prepared sample(s) and record the emission intensity.
-
Flush the system with deionized water between each measurement.
5. Data Analysis:
-
Plot a calibration curve of emission intensity versus potassium concentration for the standard solutions.
-
Determine the concentration of potassium in the sample by interpolating its emission intensity on the calibration curve.
-
Apply the appropriate dilution factor to calculate the potassium concentration in the original sample.
Tetraphenylborate Method (Turbidimetric)
This protocol is a general guideline for the turbidimetric determination of potassium.
1. Reagents and Materials:
-
Deionized water
-
Potassium chloride (KCl), analytical grade
-
Sodium tetraphenylborate solution (e.g., 3% w/v)
-
Buffer solution (e.g., alkaline buffer to maintain a stable pH)
-
Spectrophotometer or turbidimeter
-
Volumetric flasks, pipettes, and cuvettes
2. Preparation of Standard Solutions:
-
Prepare a stock potassium solution (1000 mg/L) and a series of working standards as described for flame photometry.
3. Sample Preparation:
-
Filter the sample if it is turbid.
-
Adjust the pH of the sample to the optimal range for the precipitation reaction, typically alkaline.
4. Procedure:
-
Pipette a known volume of the sample or standard into a clean, dry test tube or cuvette.
-
Add a specific volume of the buffer solution and mix.
-
Add a precise volume of the sodium tetraphenylborate reagent, mix immediately, and start a timer.
-
Allow the reaction to proceed for a fixed time to ensure consistent precipitate formation.
-
Measure the turbidity (absorbance) of the suspension at the appropriate wavelength (e.g., 650 nm).
5. Data Analysis:
-
Construct a calibration curve by plotting the turbidity readings of the standards against their corresponding potassium concentrations.
-
Determine the potassium concentration in the sample by comparing its turbidity reading to the calibration curve.
-
Account for any dilutions made during sample preparation.
Conclusion
Both flame photometry and the tetraphenylborate method are viable techniques for the determination of potassium. Flame photometry is a rapid and straightforward method, particularly suitable for routine analysis of a large number of samples with relatively simple matrices. However, it is susceptible to interferences from other alkali and alkaline earth metals. The tetraphenylborate method, especially in its turbidimetric form, offers good precision and can be performed with a standard spectrophotometer. It is a valuable alternative, particularly when flame photometry is unavailable or when the sample matrix presents challenges for atomic emission techniques. The choice of method should be guided by a thorough evaluation of the analytical requirements, including sensitivity, precision, sample throughput, and potential interferences.
References
ICP-AES: A Modern Alternative to Traditional Gravimetric Analysis of Potassium
For researchers, scientists, and drug development professionals requiring accurate and efficient quantification of potassium, Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) presents a compelling alternative to the classical gravimetric determination method. While gravimetric analysis has long been a reliable technique, ICP-AES offers significant advantages in terms of speed, sample throughput, and multi-element capability.
This guide provides a detailed comparison of ICP-AES and the gravimetric determination of potassium, supported by experimental data and protocols to aid in selecting the most suitable method for your analytical needs.
Performance Comparison: ICP-AES vs. Gravimetric Determination
A critical evaluation of analytical methods hinges on key performance indicators. The following table summarizes the comparative performance of ICP-AES and the gravimetric method for potassium determination.
| Parameter | ICP-AES | Gravimetric Method (Sodium Tetraphenylborate) |
| Principle | Measures the intensity of light emitted from excited potassium atoms in a high-temperature plasma. | Precipitation of potassium as an insoluble salt (potassium tetraphenylborate), followed by filtration, drying, and weighing. |
| Accuracy | High, with recoveries typically between 98-102%.[1][2] May exhibit a positive constant systematic error at low potassium concentrations.[2] | High, often considered a reference method. Accuracy is dependent on the purity and stoichiometry of the precipitate. |
| Precision | Excellent, with a relative standard deviation (RSD) typically <2%.[2] | Good, with RSD values generally below 5%. Precision is highly dependent on analyst skill and careful handling of the precipitate. |
| Limit of Detection (LOD) | Low, typically in the parts-per-billion (ppb) range. | Higher than ICP-AES, generally in the parts-per-million (ppm) range. |
| Sample Throughput | High; capable of analyzing dozens to hundreds of samples per day with the use of an autosampler. | Low; a time-consuming and labor-intensive process. |
| Interferences | Spectral and matrix interferences can occur but can often be corrected for. Ionization interference from other alkali metals can be a factor. | Interference from ammonium (B1175870), rubidium, and cesium ions which also form precipitates with tetraphenylborate (B1193919). These can often be removed through sample pre-treatment. |
| Multi-element Capability | Yes, can simultaneously determine multiple elements in a single sample run. | No, specific for the analyte of interest. |
Experimental Protocols
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
Principle: A liquid sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which desolvates, atomizes, and excites the potassium atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of potassium in the sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, typically dilute nitric acid.
-
The sample solution may require further dilution to fall within the linear dynamic range of the instrument.
-
For complex matrices, an acid digestion may be necessary to decompose organic matter and dissolve all potassium.
-
-
Instrument Calibration:
-
Prepare a series of potassium standard solutions of known concentrations from a certified stock solution.
-
Aspirate the standards into the ICP-AES instrument to generate a calibration curve by plotting the emission intensity against the concentration.
-
-
Sample Analysis:
-
Aspirate the prepared sample solutions into the plasma.
-
The instrument measures the emission intensity of potassium at its characteristic wavelength (e.g., 766.490 nm).
-
The potassium concentration in the sample is determined from the calibration curve.
-
Gravimetric Determination of Potassium (using Sodium Tetraphenylborate)
Principle: This method relies on the selective precipitation of potassium ions from a solution using an excess of sodium tetraphenylborate, Na[B(C₆H₅)₄], to form the insoluble salt, this compound (K[B(C₆H₅)₄]). The precipitate is then filtered, washed, dried to a constant weight, and weighed. The mass of the precipitate is used to calculate the amount of potassium in the original sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., water or dilute acid).
-
If ammonium ions are present, they must be removed, typically by adding formaldehyde (B43269) in an alkaline medium.
-
Adjust the pH of the solution to be slightly alkaline.
-
-
Precipitation:
-
Heat the sample solution and slowly add a freshly prepared solution of sodium tetraphenylborate with constant stirring.
-
Allow the solution to cool to promote complete precipitation.
-
Let the precipitate age to ensure the formation of larger, more easily filterable crystals.
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with a small amount of a saturated solution of this compound to remove any soluble impurities without dissolving the precipitate.
-
Finally, wash with a small amount of cold deionized water.
-
-
Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at a specific temperature (e.g., 110-120 °C) until a constant weight is achieved.
-
Cool the crucible in a desiccator before each weighing.
-
The mass of potassium in the sample is calculated from the mass of the this compound precipitate using its molar mass.
-
Experimental Workflows
Conclusion
Both ICP-AES and the gravimetric method are capable of providing accurate and precise results for the determination of potassium. The choice between the two techniques largely depends on the specific requirements of the analysis.
For laboratories that require high sample throughput, the ability to perform multi-element analysis, and low detection limits, ICP-AES is the superior choice. Its speed and automation capabilities make it ideal for routine quality control and research applications where a large number of samples need to be analyzed efficiently.
Conversely, the gravimetric method, while more time-consuming and labor-intensive, remains a valuable technique. It is often used as a reference method for validating other procedures due to its direct reliance on the fundamental property of mass. For laboratories with limited access to expensive instrumentation or for applications where only a few samples need to be analyzed with high accuracy, the gravimetric determination of potassium is a viable and reliable option.
References
A Comparative Guide to Turbidimetric and Gravimetric Methods for Potassium Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of potassium is crucial in a multitude of applications, from cell culture media analysis to electrolyte monitoring in biological samples. This guide provides a detailed comparison of two common analytical techniques for potassium determination: turbidimetry and gravimetry. By presenting experimental protocols, performance data, and workflow diagrams, this document aims to assist in selecting the most suitable method for specific research needs.
Introduction to Potassium Measurement Techniques
The quantification of potassium (K+) can be approached through various analytical methods, each with its own set of principles, advantages, and limitations. Among these, turbidimetry and gravimetry represent two distinct approaches.
Turbidimetric assays are optical methods that measure the loss of light intensity through a solution due to the scattering of light by suspended particles. In the context of potassium measurement, a reagent is added that selectively precipitates potassium ions, forming a fine, stable suspension. The resulting turbidity is proportional to the potassium concentration in the sample.[1][2][3] This method is often rapid and amenable to high-throughput screening.
Gravimetric analysis , a classical and highly accurate method, involves the quantitative precipitation of the analyte from a solution. The precipitate is then isolated, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the analyte in the original sample.[4][5] While often considered a reference method due to its high precision, it can be more time-consuming and less suited for a large number of samples compared to instrumental methods.
Experimental Protocols
Detailed methodologies for both turbidimetric and gravimetric potassium assays are outlined below. These protocols are based on established procedures and commercially available kits.
Turbidimetric Method for Potassium Determination
This protocol is a generalized procedure based on commercially available potassium assay kits.[1][2][6]
1. Principle: Potassium ions react with sodium tetraphenylboron in an alkaline solution to form an insoluble white precipitate, potassium tetraphenylboron. The resulting turbidity of the suspension is measured spectrophotometrically, and the absorbance is directly proportional to the potassium concentration.[1][2]
2. Reagents and Materials:
-
Potassium Assay Kit (containing precipitating agent, buffer, and potassium standard)
-
Microplate reader or spectrophotometer
-
Micropipettes and tips
-
Sample tubes
-
Deionized water
3. Sample Preparation:
-
Serum and Plasma: Can often be used directly. If turbid, centrifuge to remove particulate matter.[2]
-
Tissue Homogenates: Homogenize tissue in a suitable buffer or deionized water on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Cell Lysates: Lyse cells using an appropriate method (e.g., sonication, freeze-thaw cycles) in a suitable buffer. Centrifuge to remove cell debris and collect the supernatant.
4. Assay Procedure:
-
Prepare a standard curve by making serial dilutions of the potassium standard provided in the kit.
-
Pipette standards and samples into separate wells of a microplate or individual cuvettes.
-
Add the precipitating reagent to all wells/cuvettes.
-
Incubate at room temperature for a specified time (typically 5-10 minutes) to allow for the formation of the precipitate.
-
Measure the absorbance (turbidity) at a specific wavelength (commonly between 450 nm and 700 nm) using a microplate reader or spectrophotometer.[7][8][9]
-
Calculate the potassium concentration in the samples by interpolating their absorbance values from the standard curve.
Gravimetric Method for Potassium Determination
This protocol describes a general procedure for the gravimetric determination of potassium, adaptable for various sample types after appropriate preparation.
1. Principle: Potassium is precipitated from a solution as a stable, insoluble salt of known composition, typically potassium tetraphenylboron or potassium perchlorate. The precipitate is then filtered, washed, dried to a constant weight, and weighed.[4][10]
2. Reagents and Materials:
-
Precipitating agent (e.g., sodium tetraphenylboron solution, perchloric acid)
-
Wash solution (e.g., dilute acetic acid, cold ethanol)
-
Analytical balance
-
Drying oven
-
Muffle furnace (if ignition is required)
-
Filter paper (ashless) or filtering crucible
-
Beakers, funnels, and other standard laboratory glassware
3. Sample Preparation:
-
General: The sample must be in a clear, aqueous solution, free of interfering ions. Organic matter should be removed, for example, by ashing the sample.
-
Biological Samples: Samples like serum or tissue homogenates require pre-treatment to remove proteins and other organic materials. This can be achieved by dry ashing in a muffle furnace or wet digestion with strong acids.
4. Assay Procedure:
-
Accurately weigh or pipette the prepared sample solution into a beaker.
-
Adjust the pH and temperature of the solution as required for optimal precipitation.
-
Slowly add the precipitating agent with constant stirring to induce the formation of the potassium salt precipitate.
-
Allow the precipitate to digest (stand in the mother liquor) for a period to promote the formation of larger, more easily filterable crystals.
-
Carefully filter the precipitate using ashless filter paper or a tared filtering crucible.
-
Wash the precipitate with a suitable wash solution to remove any co-precipitated impurities.
-
Dry the precipitate in a drying oven at a specific temperature until a constant weight is achieved. For some precipitates, ignition at a higher temperature in a muffle furnace may be necessary.
-
Cool the precipitate in a desiccator to prevent moisture absorption and then weigh it accurately on an analytical balance.[5]
-
Calculate the mass of potassium in the original sample based on the weight of the precipitate and its known chemical formula.
Performance Comparison
The following table summarizes the key performance characteristics of turbidimetric and gravimetric methods for potassium determination based on available data. It is important to note that direct comparative studies are limited, and performance can vary depending on the specific protocol, sample matrix, and instrumentation used.
| Feature | Turbidimetric Method | Gravimetric Method |
| Principle | Measurement of light scattering by a suspension of potassium precipitate.[1][2] | Measurement of the mass of a pure, precipitated potassium compound.[4] |
| Speed | Rapid, with results typically obtained in under 30 minutes. | Time-consuming, often requiring several hours to days for precipitation, drying, and weighing. |
| Throughput | High-throughput, suitable for analyzing many samples simultaneously, especially with microplate formats. | Low-throughput, generally performed on one sample at a time. |
| Sensitivity | Good, with detection limits often in the low mmol/L to µmol/L range.[1][11] | Generally lower sensitivity compared to instrumental methods. |
| Precision | Good, with reported relative standard deviations (RSD) typically below 5%.[7][8] | Excellent, considered a high-precision method when performed correctly.[4] |
| Accuracy | Good, often shows strong correlation with reference methods like ion-selective electrodes.[7][8] | Excellent, often used as a reference or primary method for calibration due to its high accuracy.[4] |
| Sample Volume | Typically requires small sample volumes (microliters). | Requires larger sample volumes (milliliters) to obtain a weighable amount of precipitate. |
| Interferences | Can be affected by other substances that cause turbidity or interfere with the precipitation reaction.[6] | Susceptible to co-precipitation of other ions, requiring careful control of experimental conditions. |
| Equipment | Requires a spectrophotometer or microplate reader. | Requires standard laboratory glassware, a drying oven, and a high-precision analytical balance.[5] |
| Cost per Sample | Can be higher due to the cost of commercial assay kits. | Generally lower reagent costs, but can be more labor-intensive. |
| Typical Application | Routine analysis, high-throughput screening, analysis of biological fluids.[1][2] | Reference material certification, calibration of other methods, analysis of fertilizers and inorganic materials.[3] |
Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the turbidimetric and gravimetric methods.
Conclusion
The choice between turbidimetric and gravimetric methods for potassium determination depends largely on the specific requirements of the study. Turbidimetric assays offer a rapid, high-throughput, and sensitive option well-suited for routine analysis of a large number of biological samples. In contrast, the gravimetric method, while more laborious and time-consuming, provides exceptional accuracy and precision, making it an invaluable tool for method validation and the certification of reference materials. For drug development and research applications where speed and efficiency are paramount, the turbidimetric method is often the more practical choice. However, when the highest level of accuracy is required, or for the validation of other analytical methods, the gravimetric approach remains the gold standard.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Comparison of Three Potassium Determination Methods in Fertilizers [srjournal.areeo.ac.ir]
- 4. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. msesupplies.com [msesupplies.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. scielo.br [scielo.br]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. msesupplies.com [msesupplies.com]
A Comparative Guide to Potassium (K+) Determination: The Potassium Tetraphenylborate Method and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of potassium ions (K+) is crucial in a myriad of applications, from quality control in pharmaceutical formulations to nutrient analysis in agricultural science. The potassium tetraphenylborate (B1193919) method, a classical precipitation technique, has long been a staple for K+ determination. However, with the advent of modern analytical instrumentation, a range of alternative methods now offer distinct advantages in terms of speed, sensitivity, and specificity. This guide provides a comprehensive comparison of the potassium tetraphenylborate method with its primary alternatives, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your analytical needs.
The this compound Method: Principles and Limitations
The this compound method is predicated on the selective precipitation of potassium ions by sodium tetraphenylborate (Na[B(C₆H₅)₄]) to form a stable, insoluble this compound (K[B(C₆H₅)₄]) salt. The quantification of the precipitated salt can be achieved through several approaches:
-
Gravimetric Method: The precipitate is filtered, dried, and weighed. This is often considered a reference method due to its high accuracy and precision when performed correctly.
-
Volumetric (Titrimetric) Method: The excess tetraphenylborate reagent is back-titrated, or the precipitate is dissolved and the tetraphenylborate ion is titrated.
-
Turbidimetric Method: The turbidity of the suspension formed by the precipitate is measured spectrophotometrically, which is proportional to the potassium concentration.[1][2]
Despite its utility, the tetraphenylborate method is not without its limitations. A primary drawback is the potential for interference from other ions. Ammonium (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺) ions also form precipitates with the tetraphenylborate reagent and can lead to erroneously high results.[3] Additionally, the presence of magnesium (Mg²⁺) and calcium (Ca²⁺) can interfere with the precipitation process.[1][2] The gravimetric and volumetric methods can be time-consuming and require meticulous technique to ensure accurate results.
Performance Comparison of K+ Determination Methods
The following table summarizes the key performance characteristics of the this compound method and its common alternatives. The presented values are indicative and can vary depending on the specific instrumentation, matrix, and experimental conditions.
| Method | Principle | Typical Detection Limit | Typical Precision (RSD) | Key Advantages | Key Disadvantages |
| This compound (Gravimetric) | Precipitation and weighing of K[B(C₆H₅)₄] | ~10 mg/L | < 1% | High accuracy and precision, considered a reference method. | Time-consuming, prone to interferences from NH₄⁺, Rb⁺, Cs⁺. |
| This compound (Volumetric) | Titration of excess reagent or dissolved precipitate | ~10 mg/L | 1-2% | Faster than gravimetric, good accuracy. | Prone to interferences, requires skilled operator. |
| This compound (Turbidimetric) | Measurement of turbidity from K[B(C₆H₅)₄] precipitate | 0.1 mg/L | 2-5% | Rapid, suitable for automation. | Less precise than gravimetric/volumetric, susceptible to matrix effects. |
| Flame Atomic Emission Spectrometry (FAES) | Emission of light by K atoms in a flame | 0.01 - 0.1 mg/L | 1-5% | Rapid, simple, cost-effective. | Susceptible to ionization and spectral interferences, matrix effects. |
| Ion-Selective Electrode (ISE) | Potentiometric measurement based on a K⁺ selective membrane | 0.04 mg/L | 2-5% | Portable, real-time measurements, inexpensive. | Prone to interferences (especially NH₄⁺), requires frequent calibration. |
| Ion Chromatography (IC) | Separation of ions followed by conductivity detection | 0.05 mg/L | < 2% | High selectivity, can determine multiple ions simultaneously.[4] | Higher initial instrument cost, requires eluent preparation. |
| Atomic Absorption Spectrometry (AAS) | Absorption of light by K atoms in a flame | 0.01 - 0.05 mg/L | 1-3% | High sensitivity and specificity. | Slower than FAES for single-element analysis, requires hollow cathode lamps. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Emission of light by excited K atoms in a plasma | 0.01 - 0.1 mg/L | < 2% | Multi-element analysis, high throughput, wide linear range. | High instrument and operational costs, potential for spectral interferences. |
Experimental Protocols
This compound Method (Gravimetric)
This protocol is a generalized procedure for the gravimetric determination of potassium.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in deionized water. If necessary, perform acid digestion to bring the potassium into solution.
-
Precipitation: To the sample solution, add a masking agent (e.g., EDTA) to complex interfering cations. Adjust the pH to alkaline (pH > 9) with NaOH. Heat the solution to approximately 60-70°C and slowly add a freshly prepared solution of sodium tetraphenylborate with constant stirring.
-
Digestion: Allow the precipitate to digest at room temperature for at least 4 hours, or overnight, to ensure complete precipitation and to allow the precipitate to become more crystalline.
-
Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate several times with a dilute, cold solution of this compound to remove any soluble impurities, followed by a final wash with a small amount of cold deionized water.
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 105-110°C to a constant weight.
-
Calculation: Calculate the percentage of potassium in the original sample based on the weight of the this compound precipitate.
Flame Atomic Emission Spectrometry (FAES)
A simplified protocol for potassium determination by FAES.
-
Standard Preparation: Prepare a series of potassium standard solutions of known concentrations from a certified stock solution. The concentration range should bracket the expected potassium concentration in the samples.
-
Sample Preparation: Dilute the sample with deionized water to bring the potassium concentration within the linear range of the instrument. For complex matrices, an acid digestion may be necessary.
-
Instrument Setup: Set up the flame photometer according to the manufacturer's instructions. Use a potassium filter (typically around 766.5 nm). Aspirate deionized water to zero the instrument.
-
Calibration: Aspirate the standard solutions in order of increasing concentration and record the emission intensity for each. Plot a calibration curve of emission intensity versus potassium concentration.
-
Sample Measurement: Aspirate the prepared sample solutions and record their emission intensities.
-
Calculation: Determine the potassium concentration in the samples from the calibration curve.
Visualizing Method Selection and Workflow
The choice of an appropriate method for potassium determination depends on several factors, including the required sensitivity, the sample matrix, the number of samples, and the available resources. The following diagrams illustrate the decision-making process and the general workflow for the this compound method.
Figure 1. A decision tree to guide the selection of a suitable potassium determination method based on key analytical requirements.
Figure 2. A generalized experimental workflow for the gravimetric determination of potassium using the sodium tetraphenylborate method.
Conclusion
The choice of a method for potassium determination is a critical decision that impacts the accuracy, efficiency, and cost of analysis. The this compound method, particularly its gravimetric variation, remains a valuable tool when high accuracy is paramount and sample throughput is not a primary concern. However, for routine analysis, high-throughput screening, or when dealing with low potassium concentrations, modern instrumental techniques such as FAES, AAS, IC, and ICP-OES offer significant advantages in speed and sensitivity. A thorough understanding of the principles, performance characteristics, and limitations of each method, as outlined in this guide, will enable researchers and professionals to make an informed decision and ensure the generation of reliable and high-quality data.
References
Unveiling the Selectivity of Tetraphenylborate for Potassium Over Other Monovalent Cations: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise measurement of potassium ions (K+) is a critical analytical challenge. Tetraphenylborate (B1193919) and its derivatives have long been utilized as ionophores in potassium-selective electrodes (ISEs) and as precipitating agents due to their remarkable affinity for potassium. This guide provides an objective comparison of the selectivity of tetraphenylborate for potassium over other monovalent cations, supported by experimental data and detailed methodologies.
The exceptional selectivity of the tetraphenylborate anion ([B(C₆H₅)₄]⁻) for potassium is rooted in the low solubility of potassium tetraphenylborate (KB(C₆H₅)₄) in aqueous solutions.[1] This property is the foundation for its use in both potentiometric sensors and gravimetric analysis. This guide delves into the quantitative aspects of this selectivity, comparing it against other common monovalent cations: lithium (Li⁺), sodium (Na⁺), rubidium (Rb⁺), and cesium (Cs⁺).
Comparative Analysis of Selectivity
The selectivity of an ion-selective electrode is quantified by the potentiometric selectivity coefficient (K pot K⁺/M⁺). A smaller value for this coefficient indicates a greater preference for potassium over the interfering ion (M⁺). Similarly, the solubility product constant (Ksp) provides a measure of a compound's solubility, with a lower Ksp value indicating a greater tendency to precipitate.
Potentiometric Selectivity Coefficients
The following table summarizes the potentiometric selectivity coefficients for a potassium-selective electrode utilizing a tetraphenylborate-based ionophore. These values, expressed in logarithmic form (log K pot K⁺/M⁺), provide a direct comparison of the electrode's preference for potassium over other monovalent cations.
| Interfering Ion (M⁺) | log K pot K⁺/M⁺ | Reference |
| Rubidium (Rb⁺) | -1.9 | [2] |
| Cesium (Cs⁺) | -2.7 | [2] |
| Sodium (Na⁺) | -4.4 | [2] |
| Lithium (Li⁺) | -4.6 | [2] |
Note: The values are collated from a study on a specific potassium ISE with a PVC membrane containing a this compound derivative. Experimental conditions can influence these values.
Solubility Product Constants (Ksp)
The selectivity of tetraphenylborate for certain monovalent cations can also be inferred from the solubility of their respective tetraphenylborate salts. A lower Ksp value signifies a more insoluble salt and thus a stronger interaction between the cation and the tetraphenylborate anion.
| Cation (M⁺) | Compound | Ksp (at 25°C) | Reference |
| Cesium (Cs⁺) | CsB(C₆H₅)₄ | 1.03 x 10⁻¹⁰ M² | [3] |
| Rubidium (Rb⁺) | RbB(C₆H₅)₄ | 6.17 x 10⁻⁹ M² | Inferred from relative solubility |
| Potassium (K⁺) | KB(C₆H₅)₄ | 5.03 x 10⁻⁸ M² | [3] |
| Sodium (Na⁺) | NaB(C₆H₅)₄ | 0.62 M² | [3] |
| Lithium (Li⁺) | LiB(C₆H₅)₄ | Highly Soluble | [4] |
Experimental Protocols
The determination of potentiometric selectivity coefficients is crucial for characterizing the performance of ion-selective electrodes. The International Union of Pure and Applied Chemistry (IUPAC) recommends two primary methods: the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).[5][6]
Separate Solution Method (SSM)
This method involves measuring the potential of the ion-selective electrode in separate solutions of the primary ion (potassium) and the interfering ion, each at the same activity.
Procedure:
-
Prepare Standard Solutions: Prepare a series of standard solutions of the primary ion (e.g., KCl) and the interfering ion (e.g., NaCl) with the same activities.
-
Condition the Electrode: Condition the potassium-selective electrode by immersing it in a standard potassium solution (e.g., 0.1 M KCl) for a specified period.
-
Measure Potential of Primary Ion: Rinse the electrode with deionized water and immerse it in a standard solution of the primary ion (a_K⁺). Record the stable potential reading (E_K⁺).
-
Measure Potential of Interfering Ion: Rinse the electrode thoroughly and immerse it in a standard solution of the interfering ion (a_M⁺) with the same activity as the primary ion solution. Record the stable potential reading (E_M⁺).
-
Calculate Selectivity Coefficient: The potentiometric selectivity coefficient is calculated using the following equation:
log K pot K⁺/M⁺ = (E_M⁺ - E_K⁺) / S + (1 - z_K⁺ / z_M⁺) log a_K⁺
where S is the slope of the electrode's calibration curve, and z is the charge of the respective ions. For monovalent cations, z_K⁺ = z_M⁺ = 1, simplifying the equation.
Fixed Interference Method (FIM)
This method involves measuring the potential of the ion-selective electrode in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion.
Procedure:
-
Prepare Solutions: Prepare a series of solutions containing a constant activity of the interfering ion (a_M⁺) and varying activities of the primary ion (a_K⁺).
-
Condition the Electrode: Condition the potassium-selective electrode as described in the SSM protocol.
-
Measure Potentials: Immerse the electrode in each solution and record the stable potential reading.
-
Plot the Data: Plot the measured potential as a function of the logarithm of the activity of the primary ion (log a_K⁺).
-
Determine the Intersection Point: The resulting plot will have two linear regions. The intersection of the extrapolated linear portions of the curve corresponds to the activity of the primary ion (a'_K⁺) at which the response of the electrode begins to be affected by the interfering ion.
-
Calculate Selectivity Coefficient: The selectivity coefficient is calculated using the following equation:
K pot K⁺/M⁺ = a'_K⁺ / a_M⁺
Visualizing the Methodologies
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Experimental workflows for determining potentiometric selectivity coefficients.
Selective precipitation of potassium with tetraphenylborate.
Conclusion
The data presented in this guide unequivocally demonstrates the high selectivity of the tetraphenylborate anion for potassium over other common monovalent cations. This selectivity is evident in both the low potentiometric selectivity coefficients of tetraphenylborate-based ion-selective electrodes and the low solubility of this compound. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles and experimental methodologies is paramount for accurate and reliable potassium ion measurements. The provided protocols, based on IUPAC recommendations, offer a standardized approach to verifying and comparing the performance of potassium-selective analytical systems.
References
Comparison of different titrimetric methods for potassium analysis
A Comparative Guide to Titrimetric Methods for Potassium Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of potassium is crucial in various applications, from quality control of pharmaceuticals to agricultural and environmental analysis. Titrimetry offers a range of reliable and cost-effective methods for this purpose. This guide provides an objective comparison of three prominent titrimetric methods for potassium analysis: precipitation titration with sodium tetraphenylborate (B1193919), non-aqueous titration with perchloric acid, and redox titration.
Data Presentation
The performance of each titrimetric method is summarized in the table below. The data presented is a synthesis of typical performance characteristics reported in various analytical studies. Direct comparative studies under identical sample conditions are limited; therefore, these values should be considered indicative.
| Performance Metric | Precipitation Titration (Sodium Tetraphenylborate) | Non-Aqueous Titration (Perchloric Acid) | Redox Titration (e.g., Permanganometry) |
| Principle | Precipitation of K⁺ with sodium tetraphenylborate (Na[B(C₆H₅)₄]), followed by back-titration of excess reagent. | Titration of a potassium salt (behaving as a base) in a non-aqueous solvent with a strong acid. | Indirect determination involving a redox reaction. For example, precipitation of potassium with a salt of a reducible metal, followed by titration of the metal. |
| Typical Accuracy | High (often >99%)[1] | High (can achieve >99.5%)[1][2] | High, but dependent on the stoichiometry of the specific redox reaction. |
| Typical Precision (RSD) | < 1%[1] | < 0.5%[1][2] | Variable, can be < 1% with careful control. |
| Limit of Detection (LOD) | Generally in the low mg/L range. | Dependent on the solvent system and indicator, typically in the mg/L range. | Dependent on the specific redox system, can be in the low mg/L range. |
| Common Applications | Fertilizers, salts, some pharmaceutical preparations. | Analysis of potassium salts of weak acids (e.g., potassium acetate, potassium bicarbonate).[1][2] | Less common for direct potassium analysis, but can be adapted. |
| Interferences | Ammonium (B1175870), rubidium, and cesium ions can also precipitate with tetraphenylborate.[3] | Water content in the solvent can significantly affect results. Other basic or acidic components in the sample. | Other oxidizing or reducing substances present in the sample matrix. |
| Advantages | Specific for potassium in the absence of interfering ions. Relatively straightforward. | Excellent for specific salts in non-aqueous media. Sharp endpoints are often achievable.[4] | Wide range of indicators available. Self-indicating titrants like KMnO₄ can be used.[5][6] |
| Disadvantages | Interferences from certain ions. The cost of sodium tetraphenylborate. | Requires use of organic solvents. Sensitive to water. | Indirect and can be more complex. May involve multiple reaction steps. |
Experimental Protocols
Detailed methodologies for the key titrimetric methods are provided below. These protocols are generalized and may require optimization for specific sample matrices.
Precipitation Titration of Potassium with Sodium Tetraphenylborate
This method is based on the quantitative precipitation of potassium ions with sodium tetraphenylborate. The excess tetraphenylborate is then back-titrated with a standardized quaternary ammonium salt solution.
Materials:
-
Sodium tetraphenylborate solution (0.05 M), standardized
-
Quaternary ammonium salt (e.g., cetylpyridinium (B1207926) chloride) solution (0.02 M), standardized
-
Indicator solution (e.g., bromophenol blue)
-
Buffer solution (pH ~10)
-
Potassium-free deionized water
-
Sample containing potassium
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in potassium-free deionized water. If necessary, adjust the pH to be neutral or slightly acidic.
-
Precipitation: To the sample solution, add a known excess volume of the standardized sodium tetraphenylborate solution. Stir vigorously to ensure complete precipitation of potassium tetraphenylborate.
-
Filtration: Filter the solution through a fine-porosity filter paper to separate the precipitate. Wash the precipitate with small portions of potassium-free deionized water. Collect the filtrate and washings.
-
Titration: Add a few drops of bromophenol blue indicator to the combined filtrate and washings. Titrate the excess sodium tetraphenylborate with the standardized quaternary ammonium salt solution until the color changes from blue to a distinct yellow endpoint.
-
Blank Determination: Perform a blank titration using the same volume of sodium tetraphenylborate solution and potassium-free deionized water, following the same procedure.
-
Calculation: Calculate the amount of potassium in the sample based on the difference in the volume of the titrant consumed for the blank and the sample.
Non-Aqueous Titration of Potassium Salts with Perchloric Acid
This method is suitable for the assay of potassium salts of weak acids, which exhibit basic properties in a non-aqueous solvent like glacial acetic acid.
Materials:
-
Perchloric acid in glacial acetic acid (0.1 N), standardized
-
Glacial acetic acid
-
Indicator (e.g., crystal violet)
-
Potassium salt sample (e.g., potassium acetate)
Procedure:
-
Sample Preparation: Accurately weigh an appropriate amount of the dried potassium salt and dissolve it in a suitable volume of glacial acetic acid. Gentle warming may be required to aid dissolution.[4]
-
Titration: Add a few drops of crystal violet indicator to the sample solution. The solution will typically appear violet. Titrate with the standardized 0.1 N perchloric acid solution until the color changes to a distinct blue-green endpoint.[4]
-
Blank Correction: Perform a blank titration with the same volume of glacial acetic acid to account for any acidic or basic impurities in the solvent.
-
Calculation: Determine the amount of the potassium salt in the sample from the volume of perchloric acid consumed, corrected for the blank.
Redox Titration for Potassium (Indirect Method)
This is an indirect method where potassium is first precipitated with a salt containing a metal ion that can be subsequently titrated via a redox reaction. A common example involves precipitation with sodium cobaltinitrite, followed by oxidation of the cobalt in the precipitate. A more direct redox approach involves titrating a reducing agent with potassium permanganate (B83412). The following is a general procedure for a redox titration involving potassium permanganate as the titrant.[5][6]
Materials:
-
Potassium permanganate (KMnO₄) solution (0.1 N), standardized
-
Sulfuric acid (H₂SO₄), dilute solution
-
A suitable reducing agent (e.g., a known amount of oxalic acid to standardize the KMnO₄, or a sample containing a reducible species related to the initial potassium concentration)
Procedure:
-
Standardization of KMnO₄ (if necessary): Accurately weigh a primary standard reducing agent (e.g., sodium oxalate) and dissolve it in dilute sulfuric acid. Heat the solution to about 60-70°C and titrate with the KMnO₄ solution until a faint, persistent pink color is observed.[5]
-
Sample Preparation (for indirect analysis): This step will vary depending on the chosen precipitation agent. For instance, after precipitating potassium with sodium cobaltinitrite, the precipitate is dissolved in acid, and the cobalt(II) is then oxidized by a known excess of an oxidizing agent. The excess oxidant is then back-titrated with a standard reducing agent.
-
Titration (Direct example with a reducing analyte): To a known volume of the analyte solution (a reducing agent), add a sufficient amount of dilute sulfuric acid to ensure an acidic medium. Titrate with the standardized potassium permanganate solution. The endpoint is the first appearance of a persistent pale pink color due to the excess permanganate ions.[5][6]
-
Calculation: Calculate the concentration of the analyte based on the stoichiometry of the redox reaction and the volume of KMnO₄ solution used.
Mandatory Visualization
The following diagrams illustrate the general workflow and logical relationships in titrimetric analysis.
Caption: General workflow of a titrimetric analysis.
References
Evaluating Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate for Ion-Selective Electrodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (K(TFPB)) for its application as a lipophilic additive in potassium-selective electrodes (ISEs). The performance of K(TFPB) is objectively compared with another commonly used alternative, Potassium tetrakis(4-chlorophenyl)borate (KTpClPB), supported by experimental data from scientific literature. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
Performance Comparison of Lipophilic Borates in Potassium ISEs
The performance of an ion-selective electrode is critically dependent on the composition of its membrane, particularly the choice of lipophilic salt. This salt, often a borate (B1201080) derivative, plays a crucial role in ensuring the permselectivity of the membrane to the target ion by providing a high concentration of fixed anionic sites within the polymer matrix. This section compares the performance of potassium ISEs incorporating K(TFPB) and KTpClPB.
The data presented in the following tables are compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between the different sources.
Table 1: Comparison of Membrane Composition for Valinomycin-Based Potassium ISEs
| Component | K(TFPB)-Based Membrane | KTpClPB-Based Membrane |
| Ionophore | Valinomycin (approx. 1 wt%) | Valinomycin (approx. 3 wt%) |
| Lipophilic Salt | K(TFPB) (50 mol% relative to Valinomycin) | KTpClPB (approx. 1 wt%) |
| Plasticizer | Polyester sebacate (B1225510) (PBS) | 2-nitrophenyl octyl ether (o-NPOE) or Dioctyl sebacate (DOS) |
| Polymer Matrix | Poly(vinyl chloride) (PVC) | Poly(vinyl chloride) (PVC) |
| Solvent | Tetrahydrofuran (B95107) (THF) | Tetrahydrofuran (THF) |
Table 2: Performance Characteristics of Potassium ISEs with Different Lipophilic Borates
| Performance Metric | K(TFPB)-Based ISE | KTpClPB-Based ISE |
| Nernstian Slope | 56.4 mV/decade[1] | Near-Nernstian |
| Limit of Detection | 3.0 x 10⁻⁷ M[1] | Not explicitly stated in comparative context |
| Selectivity Coefficient (log KpotK,Na) | Improved selectivity over hydrophilic cations like sodium[1] | High selectivity for potassium |
| Response Time | Fast | 11s[2] |
Experimental Protocols
This section details the methodologies for the fabrication of a PVC membrane potassium-selective electrode and the subsequent evaluation of its performance.
Fabrication of a PVC Membrane Potassium ISE
-
Membrane Cocktail Preparation: A master solution is prepared by dissolving high molecular weight PVC, a plasticizer (e.g., o-NPOE), a potassium-selective ionophore (e.g., Valinomycin), and the lipophilic borate salt (K(TFPB) or an alternative) in a volatile solvent, typically tetrahydrofuran (THF). The precise ratios of these components are critical for optimal electrode performance.
-
Casting the Membrane: The prepared membrane cocktail is poured into a glass ring or a suitable mold placed on a clean, flat glass plate. The solvent is allowed to evaporate slowly over a period of 24-48 hours in a dust-free environment. This process results in a thin, flexible, and homogeneous polymeric membrane.
-
Electrode Assembly: A small disc is punched from the cast membrane and glued to the end of a PVC or glass electrode body using a PVC/THF slurry. The electrode body is then filled with an internal reference solution containing a known concentration of potassium chloride (e.g., 0.1 M KCl). An internal reference electrode, such as a silver/silver chloride (Ag/AgCl) wire, is immersed in this solution.
-
Conditioning: Before use, the newly fabricated ISE is conditioned by soaking it in a potassium chloride solution (e.g., 0.01 M KCl) for several hours. This step allows the membrane to become fully hydrated and ensures a stable and reproducible potential.
Performance Evaluation of the Potassium ISE
1. Nernstian Response and Limit of Detection: The potentiometric response of the ISE is evaluated by measuring the electromotive force (EMF) in a series of standard potassium chloride solutions of varying concentrations (e.g., from 10⁻⁷ M to 10⁻¹ M). The potential is plotted against the logarithm of the potassium ion activity. The linear portion of this plot determines the Nernstian slope, which should be close to the theoretical value of 59.16 mV per decade of activity change for a monovalent ion at 25°C.[3] The limit of detection is determined from the intersection of the extrapolated linear segments of the calibration curve.
2. Selectivity Coefficient Determination (Fixed Interference Method - FIM): The selectivity of the potassium ISE towards interfering ions (e.g., Na⁺, NH₄⁺, Ca²⁺, Mg²⁺) is a crucial performance parameter. The Fixed Interference Method (FIM) is a widely accepted technique for its determination.
-
A series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (potassium) are prepared.
-
The potential of the ISE is measured in each of these solutions.
-
The measured potentials are plotted against the logarithm of the potassium ion activity.
-
The selectivity coefficient (KpotK,J) is calculated from the intersection of the linear response range for the primary ion and the region where the potential is dominated by the interfering ion. A smaller selectivity coefficient indicates a higher preference for the primary ion.[4]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the fabrication and evaluation process for a potassium ion-selective electrode.
References
Safety Operating Guide
Proper Disposal of Potassium Tetraphenylborate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of potassium tetraphenylborate (B1193919) is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.
I. Immediate Safety and Hazard Information
Potassium tetraphenylborate is classified as a hazardous chemical. Understanding its primary hazards is the first step in safe handling and disposal.
Key Hazard Summary
| Hazard Classification | GHS Code | Description | Primary References |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3][4][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3][4][5] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | [1][2][3][5] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Before handling, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on personal protective equipment (PPE) and first-aid measures.[1][2][3][4]
II. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound.
-
Segregate: Do not mix this compound waste with other waste streams.[3][6] Keep it in its original container or a designated, compatible, and properly labeled waste container.[3][6]
Step 2: Secure Temporary Storage
-
Container: Ensure the waste container is tightly closed and suitable for storing chemical waste.[2][3][4]
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][4] The storage area should be secure and accessible only to authorized personnel.[2][3]
Step 3: Accidental Spill Management
-
Containment: In case of a spill, prevent the material from entering drains or waterways.[2][3][6][7]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[2] Ensure adequate ventilation and wear appropriate PPE, including a dust respirator, protective gloves, and safety glasses.[2][4]
Step 4: Selection of Disposal Method
-
Professional Disposal Service: The universally recommended method for disposal is to contact a licensed professional waste disposal company.[1][2][3] This ensures the waste is managed in compliance with all local, regional, and national hazardous waste regulations.[1][3][6]
-
Incineration (to be performed by a licensed facility): A specific disposal method mentioned is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This must be carried out by a licensed and appropriately equipped waste disposal facility.
Important Note: Under no circumstances should this compound be disposed of down the drain.[1][2][3][6][7]
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide essential operational and disposal information. Always prioritize safety and consult your institution's specific safety protocols and the chemical's Safety Data Sheet before handling or disposing of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Tetraphenylborate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Potassium tetraphenylborate (B1193919), focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Overview
Potassium tetraphenylborate is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved standards.[2][4] |
| Face shield | Recommended when there is a risk of splashing or dust generation.[4] | |
| Skin Protection | Protective gloves | Impervious gloves (e.g., nitrile rubber) inspected before use.[2][3] Follow proper glove removal technique. |
| Protective clothing | Long-sleeved clothing or a lab coat.[4][5] | |
| Protective boots | Recommended when handling large quantities or in case of spills.[4] | |
| Respiratory Protection | Dust respirator | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[2][6] For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2][6] A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or irritation occurs.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe working environment.
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
Storage :
-
In Case of a Spill :
Emergency First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization : This material should be treated as hazardous waste.[1]
-
Disposal Method :
-
Dispose of contents/container to an approved waste disposal plant.[1][3]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Always consult and adhere to local, regional, and national hazardous waste regulations.[1]
-
-
Container Disposal : Handle uncleaned containers as you would the product itself.[3] Do not reuse empty containers.
Procedural Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
